1-(Pyridazin-3-yl)azetidin-3-amine dihydrochloride
Description
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Properties
IUPAC Name |
1-pyridazin-3-ylazetidin-3-amine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N4.2ClH/c8-6-4-11(5-6)7-2-1-3-9-10-7;;/h1-3,6H,4-5,8H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNEFYZMQXHPWGG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C2=NN=CC=C2)N.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12Cl2N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of 1-(Pyridazin-3-yl)azetidin-3-amine Dihydrochloride
Abstract: This technical guide provides a comprehensive overview of a robust and efficient synthetic pathway for obtaining 1-(Pyridazin-3-yl)azetidin-3-amine dihydrochloride, a valuable heterocyclic building block for drug discovery and development. The synthesis is strategically designed around a pivotal nucleophilic aromatic substitution (SNAr) reaction, followed by a standard deprotection and salt formation sequence. This document elucidates the chemical principles underpinning the chosen route, offers detailed step-by-step experimental protocols, and presents key analytical data for the successful execution and validation of the synthesis. This guide is intended for researchers, chemists, and professionals in the field of medicinal and process chemistry.
Strategic Overview: A Retrosynthetic Approach
The rational design of a synthetic route begins with a logical deconstruction of the target molecule. Our target, 1-(Pyridazin-3-yl)azetidin-3-amine dihydrochloride (1) , is comprised of a pyridazine heterocycle linked to an amino-functionalized azetidine ring.
The retrosynthetic analysis identifies the key carbon-nitrogen bond between the azetidine nitrogen and the C3 position of the pyridazine ring as the most logical point for disconnection. This bond can be readily formed via a nucleophilic aromatic substitution (SNAr) reaction. This strategy requires two key precursors: an electrophilic pyridazine derivative and a nucleophilic azetidine derivative.
-
Pyridazine Precursor: A pyridazine ring activated with a suitable leaving group at the C3 position is required. 3-Chloropyridazine (4) is an ideal, commercially available candidate for this role.[1]
-
Azetidine Precursor: The azetidine component, azetidin-3-amine, contains two nucleophilic nitrogen atoms: the secondary amine within the ring and the primary exocyclic amine. To ensure selective reaction at the ring nitrogen, the primary amine must be temporarily masked with a protecting group. The tert-butoxycarbonyl (Boc) group is an excellent choice due to its stability under the basic conditions of the SNAr coupling and its straightforward removal under acidic conditions.[2][3] This leads to the selection of tert-butyl (azetidin-3-yl)carbamate (3) as the second key precursor.
The final dihydrochloride salt formation is a logical consequence of the acidic deprotection step when hydrochloric acid is employed, or it can be a separate, dedicated step to ensure purity and stability of the final compound.[4]
Synthesis of Key Precursors
While both primary starting materials are commercially available, understanding their synthesis provides deeper process knowledge.
Preparation of 3-Chloropyridazine (4)
3-Chloropyridazine is a foundational building block in heterocyclic chemistry. It can be synthesized through various established methods, most commonly involving the diazotization of 3-aminopyridazine followed by a Sandmeyer-type reaction.[5] Alternatively, direct chlorination of pyridazine can be employed, though this may lead to challenges with regioselectivity.[1] For the purposes of this guide, we will proceed assuming the use of a commercially sourced, high-purity starting material.
Preparation of tert-butyl (azetidin-3-yl)carbamate (3)
The protected azetidine precursor is crucial for the selectivity of the core reaction. It is typically prepared by reacting azetidin-3-amine with di-tert-butyl dicarbonate (Boc)₂O in the presence of a mild base.[6][7] An alternative route involves the reductive amination of N-Boc-3-azetidinone with a suitable ammonia source.[8]
The Core Synthesis Pathway: A Step-by-Step Guide
The conversion of the key precursors to the final product is achieved in a two-step sequence: SNAr coupling followed by deprotection and salt formation.
Step 1: Nucleophilic Aromatic Substitution (SNAr) Coupling
This step involves the reaction between 3-chloropyridazine (4) and N-Boc-azetidin-3-amine (3) to form the protected intermediate, tert-butyl (1-(pyridazin-3-yl)azetidin-3-yl)carbamate (2) .
Causality and Experimental Choices:
-
Mechanism: The reaction proceeds via a classic SNAr mechanism. The electron-deficient nature of the pyridazine ring facilitates the nucleophilic attack by the azetidine nitrogen at the carbon atom bearing the chlorine.
-
Base: A non-nucleophilic organic base, such as diisopropylethylamine (DIPEA) or triethylamine (TEA), is required to scavenge the hydrochloric acid generated during the reaction, driving the equilibrium towards the product.
-
Solvent: A polar aprotic solvent like dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or acetonitrile is chosen to solubilize the reactants and facilitate the formation of the charged Meisenheimer intermediate.
-
Temperature: Elevated temperatures are typically necessary to overcome the activation energy of the reaction, ensuring a reasonable reaction rate.
Experimental Protocol: Synthesis of tert-butyl (1-(pyridazin-3-yl)azetidin-3-yl)carbamate (2)
-
To a solution of tert-butyl (azetidin-3-yl)carbamate (3) (1.0 eq.) in anhydrous acetonitrile (10 mL per mmol of 3 ), add 3-chloropyridazine (4) (1.1 eq.) and diisopropylethylamine (DIPEA) (2.5 eq.).
-
Stir the resulting mixture in a sealed vessel at 80-90 °C for 12-18 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature and concentrate it under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel (using a gradient of ethyl acetate in hexanes) to yield the pure intermediate (2) as a solid.
Table 1: Expected Data for Intermediate (2)
| Parameter | Expected Value |
|---|---|
| Appearance | White to off-white solid |
| Yield | 75-90% |
| Purity (LC-MS) | >95% |
| Mass Spec (ESI+) | m/z = 279.16 [M+H]⁺ |
Step 2: Boc Deprotection and Dihydrochloride Salt Formation
The final step involves the removal of the Boc protecting group from intermediate (2) and the concurrent formation of the dihydrochloride salt (1) .
Causality and Experimental Choices:
-
Mechanism: The Boc group is labile under acidic conditions.[9][10] The acid protonates the carbamate, leading to its collapse into tert-butyl cation (which forms isobutylene and a proton), carbon dioxide, and the free amine.
-
Reagent: A solution of hydrochloric acid in a suitable organic solvent (e.g., 1,4-dioxane, methanol, or isopropanol) is the ideal reagent as it serves as both the deprotection catalyst and the source of the chloride counter-ions for salt formation.[11] Using a stoichiometric excess of HCl ensures complete deprotection and protonation of the two basic nitrogen centers (the exocyclic amine and one of the pyridazine nitrogens).
Experimental Protocol: Synthesis of 1-(Pyridazin-3-yl)azetidin-3-amine dihydrochloride (1)
-
Dissolve the protected intermediate (2) (1.0 eq.) in a minimal amount of methanol or isopropanol.
-
To this solution, add a 4M solution of HCl in 1,4-dioxane (5-10 eq.) dropwise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Vigorous gas evolution (CO₂) will be observed initially.
-
Monitor the deprotection by TLC or LC-MS until all starting material is consumed.
-
Upon completion, the product will typically precipitate from the reaction mixture. If not, concentrate the solvent under reduced pressure.
-
Triturate the resulting solid with diethyl ether or methyl tert-butyl ether (MTBE), and collect the precipitate by filtration.
-
Wash the solid with the same ether to remove any non-polar impurities.
-
Dry the final product, 1-(Pyridazin-3-yl)azetidin-3-amine dihydrochloride (1) , under vacuum.
Table 2: Expected Data for Final Product (1)
| Parameter | Expected Value |
|---|---|
| Appearance | White to pale yellow crystalline solid |
| Yield | >90% |
| Purity (LC-MS) | >98% |
| Mass Spec (ESI+) | m/z = 179.11 [M+H]⁺ (free base) |
| Molecular Formula | C₈H₁₂Cl₂N₄ |
| Molecular Weight | 251.12 g/mol |
Process Visualization and Summary
The entire synthetic workflow is illustrated below, providing a clear visual summary of the transformation from starting materials to the final product.
Caption: Synthetic workflow for 1-(Pyridazin-3-yl)azetidin-3-amine dihydrochloride.
Conclusion
This guide outlines a reliable and high-yielding two-step synthesis for 1-(Pyridazin-3-yl)azetidin-3-amine dihydrochloride. The strategy leverages a selective SNAr coupling reaction facilitated by the use of a Boc-protected aminoazetidine, followed by a straightforward acid-mediated deprotection and salt formation. The described protocols are robust and scalable, providing medicinal and synthetic chemists with a practical pathway to access this valuable molecular scaffold for further elaboration in drug discovery programs.
References
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Al-Tel, T. H. (2011). Synthesis of A New Class of Pyridazin-3-one and 2-Amino-5-arylazopyridine Derivatives and Their Utility in the Synthesis of Fused Azines. Molecules, 16(11), 9316-9336.
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Chalyk, S., et al. (2022). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. Molecules, 27(19), 6598.
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Kodama, T., Sasaki, I., & Sugimura, H. (2021). Synthesis of Pyridazine Derivatives via Aza-Diels-Alder Reactions of 1,2,3-Triazine Derivatives and 1-Propynylamines. The Journal of Organic Chemistry, 86(13), 8926–8932.
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El-Sayed, N. N. E., et al. (2024). Design and synthesis of novel chloropyridazine hybrids as promising anticancer agents acting by apoptosis induction and PARP-1 inhibition through a molecular hybridization strategy. RSC Medicinal Chemistry, 15(1), 137-158.
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Wang, B. J., & Duncton, M. A. J. (2020). A Single-Step Synthesis of Azetidine-3-amines. The Journal of Organic Chemistry, 85(20), 13317–13323.
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Gissot, A., & Kerr, M. A. (2009). Synthesis of N-Substituted-3-amino-4-halopyridines: a Sequential Boc-Removal/Reductive Amination Mediated by Brønsted and Lewis Acids. Organic Letters, 11(19), 4334–4337.
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Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455–2504.
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Iwamura, T., et al. (2013). Exploration of 3-Aminoazetidines as Triple Reuptake Inhibitors by Bioisosteric Modification of 3-α-Oxyazetidine. ACS Medicinal Chemistry Letters, 4(11), 1082–1087.
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"1-(Pyridazin-3-yl)azetidin-3-amine dihydrochloride" chemical properties
An In-depth Technical Guide to 1-(Pyridazin-3-yl)azetidin-3-amine dihydrochloride
Foreword: A Molecule of Convergent Potential
In the landscape of modern medicinal chemistry, the strategic combination of privileged scaffolds is a cornerstone of rational drug design. The title compound, 1-(Pyridazin-3-yl)azetidin-3-amine dihydrochloride, represents a compelling convergence of two such pharmacophores: the electron-deficient, hydrogen-bond-accepting pyridazine ring and the strained, sp³-rich azetidine motif. This guide serves as a technical deep-dive for researchers, scientists, and drug development professionals, aiming to elucidate the chemical properties, synthetic rationale, and potential applications of this versatile building block. Our approach moves beyond a simple recitation of data, focusing instead on the causal relationships between structure, properties, and utility, thereby providing a robust framework for its application in discovery programs.
Chemical Identity and Structural Analysis
The molecule is a salt, composed of the protonated organic cation 1-(pyridazin-3-yl)azetidin-3-amine and two chloride counter-ions. The dihydrochloride form enhances aqueous solubility and stability, rendering it amenable to use in biological assays and further chemical modifications.
Nomenclature and Key Identifiers
A precise understanding of a molecule begins with its unambiguous identification. The following table summarizes the key identifiers for the compound and its corresponding free base.
| Identifier | Value | Source |
| IUPAC Name | 1-(Pyridazin-3-yl)azetidin-3-amine dihydrochloride | - |
| CAS Number | 1949816-67-4 (Isomer noted) | [1] |
| Free Base CAS | 1343436-96-3 | [2] |
| Molecular Formula | C₇H₁₂Cl₂N₄ | [1] |
| Molecular Weight | 223.10 g/mol | [1] |
| Canonical SMILES | C1C(CN1C2=NN=CC=C2)N.Cl.Cl | - |
| InChI Key (Free Base) | VLEJJXPMZMGWPT-UHFFFAOYSA-N | [3] |
Structural Dissection: The Union of Two Privileged Scaffolds
The molecule's properties are a direct consequence of its hybrid structure.
-
The Pyridazine Moiety: As a 1,2-diazine, pyridazine is an aromatic heterocycle characterized by a high dipole moment and two adjacent nitrogen atoms that act as potent hydrogen bond acceptors.[4] This feature is critical for molecular recognition at biological targets.[4] The pyridazine ring is found in a wide array of biologically active compounds, demonstrating activities such as anticancer, anti-inflammatory, antimicrobial, and antihypertensive effects.[5][6][7] Its inclusion can also confer favorable ADME properties, such as reduced inhibition of cytochrome P450 enzymes.[4]
-
The 3-Aminoazetidine Moiety: Azetidines are strained four-membered rings that have gained significant traction as "bioisosteres" for larger, more flexible ring systems.[8][9] Their inherent ring strain and three-dimensional, sp³-rich character can lead to improved metabolic stability, enhanced aqueous solubility, and better binding affinity by providing novel exit vectors for substituent placement.[8] The primary amine at the 3-position serves as a crucial synthetic handle for amide bond formation, reductive amination, or elaboration into more complex functional groups, making it an ideal attachment point for building molecular diversity.
The logical relationship between these structural features and their potential benefits in drug discovery is illustrated below.
Caption: Relationship between structural motifs and drug discovery potential.
Physicochemical Properties
Specific experimental data for this compound is not widely published, a common situation for novel research chemicals. The table below provides predicted values and general expectations. Experimental determination is strongly recommended for any critical application.
| Property | Value / Expected Profile | Rationale / Comments |
| Appearance | White to off-white solid | Typical for organic hydrochloride salts. |
| Melting Point | Not available | Expected to be >200 °C with decomposition, characteristic of salts. |
| Solubility | Soluble in water, DMSO, Methanol | The dihydrochloride salt form significantly enhances solubility in polar protic solvents. |
| pKa (Predicted) | ~8-9 (Azetidine Amine) | The primary amine on the azetidine ring is the most basic site. |
| XlogP (Predicted) | -0.8 (for free base) | Indicates a high degree of polarity, consistent with good aqueous solubility.[3] |
| Stability | Stable under standard conditions | Store in a cool, dry, well-ventilated place, protected from moisture.[10] |
Synthesis and Characterization
Representative Synthetic Workflow
The synthesis can be efficiently achieved in a two-step process starting from commercially available materials. The workflow necessitates protection of the azetidine amine, coupling with the pyridazine electrophile, followed by deprotection and salt formation.
Caption: Proposed two-step synthetic workflow for the target compound.
Experimental Protocol (Representative)
CAUTION: This protocol is illustrative. All laboratory work should be conducted by trained personnel with appropriate personal protective equipment (PPE) in a certified fume hood.
Step 1: Synthesis of tert-butyl [1-(pyridazin-3-yl)azetidin-3-yl]carbamate (Protected Intermediate)
-
To a stirred solution of tert-butyl azetidin-3-ylcarbamate (1.0 eq) in dimethyl sulfoxide (DMSO, ~0.5 M), add 3-chloropyridazine (1.1 eq) and N,N-diisopropylethylamine (DIPEA, 2.5 eq).
-
Heat the reaction mixture to 120 °C and stir for 12-18 hours, monitoring by LC-MS for the disappearance of starting material.
-
Upon completion, cool the mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic layer sequentially with water (3x) and brine (1x).
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography (silica gel, gradient elution, e.g., 0-10% methanol in dichloromethane) to yield the protected intermediate.
Step 2: Synthesis of 1-(Pyridazin-3-yl)azetidin-3-amine dihydrochloride (Final Product)
-
Dissolve the purified intermediate from Step 1 in a minimal amount of methanol.
-
Add a solution of 4M HCl in 1,4-dioxane (5-10 eq) dropwise at 0 °C.
-
Allow the mixture to warm to room temperature and stir for 2-4 hours. Monitor the deprotection by LC-MS.
-
A precipitate will typically form. If not, concentrate the reaction mixture under reduced pressure.
-
Triturate the resulting solid or oil with diethyl ether or pentane.
-
Collect the solid product by vacuum filtration, wash with diethyl ether, and dry under high vacuum to afford 1-(Pyridazin-3-yl)azetidin-3-amine dihydrochloride as a solid.
Analytical Characterization
Confirmation of the final product's identity and purity is paramount.
-
¹H NMR Spectroscopy: The proton NMR spectrum (in D₂O or DMSO-d₆) is expected to be complex but predictable. Key signals would include:
-
Three distinct aromatic protons on the pyridazine ring (doublet, triplet, doublet).
-
Signals for the non-equivalent methylene protons of the azetidine ring, likely appearing as complex multiplets due to protonation and coupling.
-
A methine proton signal for the C3-H of the azetidine ring.
-
Broad signals for the amine protons (NH ₃⁺), which may exchange with solvent.
-
-
¹³C NMR Spectroscopy: The carbon spectrum should show seven distinct signals corresponding to the seven carbon atoms in the molecule.
-
Mass Spectrometry (MS): Electrospray ionization (ESI) in positive mode should show a prominent peak for the molecular ion of the free base [M+H]⁺ at approximately m/z 151.0978.[3]
-
Purity Analysis (HPLC): Purity should be assessed using a reverse-phase HPLC method, ideally demonstrating >95% purity for use in biological or synthetic applications.
Applications in Medicinal Chemistry
This compound is not an end-product drug but rather a strategic building block. Its value lies in its ability to be readily incorporated into larger molecules to probe structure-activity relationships (SAR).
-
Scaffold for Library Synthesis: The primary amine is an excellent nucleophile for derivatization. It can be acylated with a diverse range of carboxylic acids, sulfonylated with sulfonyl chlorides, or used in reductive amination with various aldehydes and ketones. This allows for the rapid generation of a library of analogues to explore the chemical space around a biological target.
-
Fragment-Based Drug Discovery (FBDD): With a molecular weight of ~150 g/mol (free base), this molecule fits the profile of a "fragment." Its combination of a polar, 3D azetidine and an aromatic, H-bond accepting pyridazine makes it an attractive candidate for FBDD screening campaigns to identify initial, low-affinity hits against novel protein targets.
-
Improving Drug-like Properties: In lead optimization, replacing a more metabolically labile or less soluble moiety (e.g., a piperidine or a simple phenyl ring) with the 1-(pyridazin-3-yl)azetidine core can be a powerful strategy to enhance pharmacokinetic properties.[8][11] The pyridazine can improve metabolic stability and polarity, while the azetidine ring introduces a favorable 3D geometry.[4][8]
Safety and Handling
A specific Safety Data Sheet (SDS) for this compound is not publicly available. Therefore, it must be handled with the precautions appropriate for a novel research chemical of unknown toxicity. General guidance based on related structures is as follows:
-
Hazard Classification (Assumed): Likely to be classified as harmful if swallowed, causing skin irritation, and causing serious eye damage/irritation.[12][13]
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, a lab coat, and safety goggles or a face shield.[14]
-
Handling: Avoid breathing dust, fumes, or vapors.[14] Use only in a well-ventilated area, preferably a chemical fume hood. Wash hands thoroughly after handling.[10]
-
Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place away from incompatible materials such as strong oxidizing agents.[15]
Conclusion
1-(Pyridazin-3-yl)azetidin-3-amine dihydrochloride is a thoughtfully designed chemical tool. It combines the desirable features of two medicinally relevant heterocycles into a single, synthetically accessible building block. Its true value is realized not as a standalone agent, but as a versatile scaffold for the construction of more complex molecules with tailored biological activities and optimized drug-like properties. For the medicinal chemist, it offers a pre-packaged solution for introducing polarity, three-dimensionality, and key molecular recognition motifs, making it a valuable addition to the modern drug discovery toolbox.
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A-Technical-Guide-to-1-(Pyridazin-3-yl)azetidin-3-amine-dihydrochloride-in-Modern-Drug-Discovery
Abstract: This document provides an in-depth technical overview of 1-(Pyridazin-3-yl)azetidin-3-amine dihydrochloride, a heterocyclic building block of significant interest in medicinal chemistry. We will explore its fundamental physicochemical properties, outline a representative synthetic pathway, and discuss its strategic application in the design and development of novel therapeutic agents. This guide is intended for researchers, scientists, and professionals in the field of drug development, offering both theoretical insights and practical methodologies for the effective use of this compound.
Introduction: The Strategic Value of the Pyridazinyl-Azetidine Scaffold
The pyridazine moiety is a recurring motif in a wide array of biologically active compounds, demonstrating a broad spectrum of pharmacological activities including antimicrobial, anticancer, and antihypertensive properties.[1] Its unique electronic properties and ability to act as a bioisosteric replacement for other aromatic systems make it a valuable component in drug design.[2] When coupled with the azetidine ring—a strained, four-membered saturated heterocycle—the resulting scaffold, 1-(Pyridazin-3-yl)azetidin-3-amine, offers a three-dimensional architecture that is highly sought after in modern drug discovery. This combination allows for precise vectoral orientation of substituents, enabling fine-tuned interactions with biological targets.
This guide focuses on the dihydrochloride salt form of the parent amine, which is often preferred for its improved stability and solubility in aqueous media, facilitating its use in various experimental settings.
Physicochemical Properties and Characterization
A thorough understanding of the physicochemical properties of a building block is paramount for its effective use in synthesis and for interpreting structure-activity relationships (SAR).
Table 1: Core Physicochemical Data
| Property | Value | Source |
| CAS Number | 2097948-05-3 | [3] |
| Molecular Formula | C₇H₁₂Cl₂N₄ | [3] |
| Molecular Weight | 223.10 g/mol | [3] |
| IUPAC Name | 1-(pyridazin-3-yl)azetidin-3-amine;dihydrochloride | N/A |
| SMILES | Cl.Cl.NC1CN(C2=NN=CC=C2)C1 | [3] |
| Monoisotopic Mass | 150.09055 Da (free base) | [4] |
2.1 Solubility and Stability
The dihydrochloride salt form generally exhibits enhanced aqueous solubility compared to the free base, which is advantageous for biological assays and certain reaction conditions. For optimal stability and to prevent degradation, the compound should be stored in a cool, dry place, away from light and moisture.
2.2 Analytical Characterization
To ensure the identity and purity of 1-(Pyridazin-3-yl)azetidin-3-amine dihydrochloride, a suite of analytical techniques should be employed.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the chemical structure. The proton NMR spectrum is expected to show characteristic signals for the pyridazine and azetidine ring protons.
-
Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) is used to confirm the molecular weight of the free base (m/z [M+H]⁺ ≈ 151.1).[4]
-
High-Performance Liquid Chromatography (HPLC): HPLC is a critical tool for assessing the purity of the compound. A typical method would involve a C18 reversed-phase column with a mobile phase gradient of water and acetonitrile containing a modifier like trifluoroacetic acid (TFA) or formic acid.
Synthesis and Mechanistic Considerations
The synthesis of 1-(Pyridazin-3-yl)azetidin-3-amine typically involves a nucleophilic aromatic substitution (SNAAr) reaction. A general, representative pathway is outlined below.
3.1 Representative Synthetic Pathway
The synthesis often commences with a commercially available 3-halopyridazine (e.g., 3-chloropyridazine) and a protected 3-aminoazetidine derivative, such as N-Boc-3-aminoazetidine. The Boc (tert-butyloxycarbonyl) group serves as a robust protecting group for the amine, preventing side reactions.
Expert Insight: The choice of base and solvent is critical for the success of the SNAAr reaction. A non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) is employed to scavenge the HCl generated during the reaction without competing with the azetidine nitrogen as a nucleophile. A high-boiling polar aprotic solvent like DMSO or DMF is often used to facilitate the reaction, which may require elevated temperatures. The subsequent deprotection of the Boc group is typically achieved under acidic conditions, which directly leads to the formation of the hydrochloride salt.
Applications in Drug Discovery
The title compound is a versatile building block, primarily utilized as a secondary amine for the introduction of the pyridazinyl-azetidine moiety into larger molecules. Its primary amine allows for a wide range of subsequent chemical modifications.
4.1 Role as a Scaffold in Medicinal Chemistry
The pyridazinyl-azetidine core can be strategically employed to:
-
Explore Chemical Space: The azetidine ring provides a rigid, three-dimensional exit vector, allowing chemists to project substituents into specific regions of a target's binding pocket.
-
Modulate Physicochemical Properties: The pyridazine ring, being a relatively polar aromatic system, can help to improve the aqueous solubility and overall ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties of a lead compound.[5]
-
Engage in Key Binding Interactions: The nitrogen atoms in the pyridazine ring can act as hydrogen bond acceptors, which can be crucial for anchoring a molecule to its biological target.
4.2 Example Workflow: Amide Library Synthesis
A common application is the synthesis of an amide library by coupling the primary amine of the title compound with a diverse set of carboxylic acids.
Experimental Protocols
The following protocols are provided as a starting point and may require optimization based on the specific substrate and laboratory conditions.
5.1 Protocol: Amide Coupling with a Carboxylic Acid
This protocol describes a standard procedure for coupling the title amine with a generic carboxylic acid using HATU, a common peptide coupling reagent.
Self-Validation: The success of each step is validated through in-process controls.
-
Reactant Preparation:
-
In a clean, dry reaction vial, dissolve the carboxylic acid (1.0 eq) in anhydrous DMF.
-
Add HATU (1.1 eq) and DIPEA (3.0 eq) to the solution. Stir for 10 minutes at room temperature. This pre-activation step is crucial for efficient coupling.
-
QC Checkpoint: The solution should be homogeneous.
-
-
Amine Addition:
-
To a separate vial, add 1-(Pyridazin-3-yl)azetidin-3-amine dihydrochloride (1.0 eq). Note: The excess DIPEA added in the previous step will neutralize the hydrochloride salts and free the amine in situ.
-
Transfer the activated carboxylic acid solution to the vial containing the amine.
-
-
Reaction Monitoring:
-
Allow the reaction to stir at room temperature.
-
QC Checkpoint: Monitor the reaction progress by LC-MS or TLC every 1-2 hours until the starting amine is consumed. This ensures the reaction goes to completion and informs the decision to proceed to workup.
-
-
Workup and Purification:
-
Once the reaction is complete, dilute the mixture with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or preparative HPLC to yield the final amide.
-
5.2 Protocol: Purity Assessment by Analytical HPLC
-
System: A standard HPLC system with a UV detector.
-
Column: C18 reversed-phase, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% TFA in Water.
-
Mobile Phase B: 0.1% TFA in Acetonitrile.
-
Gradient: 5% to 95% B over 10 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve a small amount of the compound in a suitable solvent (e.g., 50:50 water:acetonitrile) to a concentration of ~1 mg/mL.
Conclusion
1-(Pyridazin-3-yl)azetidin-3-amine dihydrochloride is a high-value building block that provides a unique combination of a biologically relevant pyridazine heterocycle and a conformationally constrained azetidine linker. Its utility in constructing diverse chemical libraries with favorable drug-like properties makes it a valuable asset for medicinal chemists. The protocols and insights provided in this guide are intended to empower researchers to effectively leverage this compound in their drug discovery programs, ultimately accelerating the development of novel therapeutics.
References
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PubChemLite. (n.d.). 1-(pyridazin-3-yl)azetidin-3-amine dihydrochloride (C7H10N4). Retrieved from [Link]4]
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An In-Depth Technical Guide to 1-(Pyridazin-3-yl)azetidin-3-amine dihydrochloride: Molecular Structure, Synthesis, and Potential Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the molecular structure, properties, and synthesis of 1-(Pyridazin-3-yl)azetidin-3-amine dihydrochloride. This compound is a notable heterocyclic molecule that incorporates both a pyridazine and an azetidine moiety, structural motifs of significant interest in medicinal chemistry. Due to the inherent biological activities associated with these ring systems, this compound presents a promising scaffold for the development of novel therapeutic agents. This document will delve into the key structural features, a plausible synthetic route, and the broader context of its potential applications in drug discovery, providing a foundational resource for researchers in the field.
Introduction: The Convergence of Two Privileged Scaffolds
The field of medicinal chemistry is in constant pursuit of novel molecular architectures that can effectively interact with biological targets to elicit a therapeutic response. The molecule 1-(Pyridazin-3-yl)azetidin-3-amine dihydrochloride represents a strategic combination of two "privileged" heterocyclic scaffolds: pyridazine and azetidine.
The pyridazine ring is a six-membered aromatic heterocycle containing two adjacent nitrogen atoms. This arrangement imparts unique physicochemical properties, including a significant dipole moment and the capacity for hydrogen bonding, which are crucial for molecular recognition at biological targets. Pyridazine derivatives have been investigated for a wide array of pharmacological activities, including but not limited to, antibacterial, antihypertensive, and anticancer properties.
The azetidine ring, a four-membered saturated heterocycle containing one nitrogen atom, has gained considerable attention in modern drug design. Its strained ring system offers a three-dimensional geometry that can be exploited to orient substituents in specific vectors, leading to enhanced binding affinity and selectivity for target proteins. The incorporation of an azetidine moiety can also favorably modulate physicochemical properties such as solubility and metabolic stability.
The conjunction of these two scaffolds in 1-(Pyridazin-3-yl)azetidin-3-amine dihydrochloride creates a molecule with a distinct three-dimensional profile and a rich array of potential intermolecular interactions, making it a compelling subject for investigation in drug discovery programs.
Molecular Structure and Physicochemical Properties
The fundamental structure of 1-(Pyridazin-3-yl)azetidin-3-amine as a free base is characterized by an azetidin-3-amine group where the azetidine nitrogen is attached to the 3-position of a pyridazine ring. The dihydrochloride salt form indicates that two equivalents of hydrochloric acid have protonated basic nitrogen atoms within the molecule, most likely the primary amine of the azetidine ring and one of the pyridazine nitrogens.
Below is a table summarizing the key chemical identifiers for the free base form of the molecule.
| Property | Value | Source |
| Molecular Formula | C₇H₁₀N₄ | PubChem |
| Monoisotopic Mass | 150.09055 Da | PubChem[1] |
| SMILES | C1C(CN1C2=NN=CC=C2)N | PubChem[1] |
| InChIKey | VLEJJXPMZMGWPT-UHFFFAOYSA-N | PubChem[1] |
The dihydrochloride salt, with the molecular formula C₇H₁₂Cl₂N₄, will have a correspondingly higher molecular weight.
Structural Visualization
The 2D and 3D structures of the protonated form of 1-(Pyridazin-3-yl)azetidin-3-amine are crucial for understanding its potential interactions with biological macromolecules.
Caption: 2D representation of 1-(Pyridazin-3-yl)azetidin-3-amine dihydrochloride.
Synthesis and Purification
Proposed Synthetic Pathway
A logical approach would involve the reaction of 3-chloropyridazine with a protected form of 3-aminoazetidine, such as tert-butyl (azetidin-3-yl)carbamate. The tert-butoxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability under various reaction conditions and its facile removal under acidic conditions.
Caption: Proposed two-step synthesis of the target compound.
Detailed Hypothetical Protocol
Step 1: Synthesis of tert-butyl (1-(pyridazin-3-yl)azetidin-3-yl)carbamate
-
To a solution of 3-chloropyridazine (1.0 eq) and tert-butyl (azetidin-3-yl)carbamate (1.1 eq) in a suitable solvent such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF), add a non-nucleophilic base like N,N-diisopropylethylamine (DIEA) (2.0 eq).
-
Heat the reaction mixture at an elevated temperature (e.g., 80-120 °C) and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature and dilute with water.
-
Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the Boc-protected intermediate.
Step 2: Synthesis of 1-(Pyridazin-3-yl)azetidin-3-amine dihydrochloride
-
Dissolve the purified tert-butyl (1-(pyridazin-3-yl)azetidin-3-yl)carbamate (1.0 eq) in a suitable solvent such as dioxane, diethyl ether, or methanol.
-
Add a solution of hydrochloric acid (excess, e.g., 4M in dioxane) to the solution at 0 °C.
-
Stir the reaction mixture at room temperature and monitor the deprotection by TLC or LC-MS.
-
Upon completion, the dihydrochloride salt may precipitate out of the solution. If not, the solvent can be removed under reduced pressure.
-
The resulting solid can be triturated with a non-polar solvent like diethyl ether to afford the purified 1-(Pyridazin-3-yl)azetidin-3-amine dihydrochloride.
Potential Biological Activity and Applications in Drug Discovery
While specific biological activity data for 1-(Pyridazin-3-yl)azetidin-3-amine dihydrochloride is not yet published in the public domain, the constituent moieties suggest a range of potential therapeutic applications.
-
Kinase Inhibition: Pyridazine-based compounds have been explored as inhibitors of various protein kinases, which are key regulators of cellular processes and are often dysregulated in diseases such as cancer.
-
GPCR Modulation: The structural features of this molecule may allow it to interact with G-protein coupled receptors (GPCRs), a large family of transmembrane receptors involved in a multitude of physiological processes.
-
Central Nervous System (CNS) Activity: Both pyridazine and azetidine-containing compounds have been investigated for their activity on targets within the central nervous system.
The primary amine of the azetidine ring provides a key point for interaction, potentially forming salt bridges with acidic residues in a protein's active site. The pyridazine ring can engage in π-stacking and hydrogen bonding interactions. The overall compact and rigid structure of the molecule may confer high binding affinity and selectivity.
Analytical Characterization (Hypothetical Data)
Definitive characterization of 1-(Pyridazin-3-yl)azetidin-3-amine dihydrochloride would rely on a suite of analytical techniques. Below are the expected spectroscopic features based on the proposed structure.
| Technique | Expected Observations |
| ¹H NMR | Signals corresponding to the pyridazine ring protons, the azetidine ring protons (likely complex multiplets due to restricted rotation and coupling), and a broad singlet for the ammonium protons. The chemical shifts would be downfield due to the electron-withdrawing nature of the pyridazine ring and protonation. |
| ¹³C NMR | Resonances for the distinct carbon atoms of the pyridazine and azetidine rings. |
| FT-IR | Characteristic peaks for N-H stretching (amine and ammonium salts), C-H stretching (aromatic and aliphatic), C=N and C=C stretching of the pyridazine ring, and N-H bending. |
| Mass Spectrometry | An exact mass measurement of the parent ion (free base) would confirm the molecular formula. |
Conclusion
1-(Pyridazin-3-yl)azetidin-3-amine dihydrochloride is a molecule of significant interest for medicinal chemistry and drug discovery. Its structure, combining the favorable properties of the pyridazine and azetidine scaffolds, suggests a high potential for biological activity across a range of therapeutic areas. While detailed experimental data is currently limited in the public domain, this technical guide provides a solid foundation for researchers by outlining its structural characteristics, a plausible synthetic strategy, and its potential as a building block for the development of novel therapeutics. Further investigation into the synthesis and biological evaluation of this compound is warranted to fully explore its therapeutic potential.
References
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PubChem. Compound Summary for CID 63760187, 1-(pyridazin-3-yl)azetidin-3-amine dihydrochloride. National Center for Biotechnology Information. [Link].
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Unraveling the Molecular Blueprint: A Technical Guide to the Potential Mechanism of Action of 1-(Pyridazin-3-yl)azetidin-3-amine dihydrochloride
For the attention of Researchers, Scientists, and Drug Development Professionals.
Abstract
In the landscape of contemporary drug discovery, the strategic combination of privileged heterocyclic scaffolds presents a fertile ground for the development of novel therapeutic agents. The molecule 1-(Pyridazin-3-yl)azetidin-3-amine dihydrochloride emerges from this paradigm, integrating the biologically versatile pyridazine core with the structurally significant azetidine motif. While direct pharmacological data for this specific entity remains nascent, a comprehensive analysis of its constituent chemical moieties allows for the formulation of a robust, testable hypothesis regarding its mechanism of action. This technical guide delineates a potential mechanistic pathway centered on kinase inhibition, a prominent activity of pyridazine derivatives. We will explore the scientific rationale underpinning this hypothesis and present a detailed, multi-tiered experimental strategy designed to elucidate the compound's biological function. This document is intended to serve as a foundational resource for research teams embarking on the characterization of this and structurally related compounds.
Introduction: Deconstructing the Molecular Architecture
The structure of 1-(Pyridazin-3-yl)azetidin-3-amine dihydrochloride combines two key pharmacophores: the pyridazine ring and a 3-aminoazetidine substituent. An understanding of the established biological roles of each component is critical to postulating a credible mechanism of action.
-
The Pyridazine Core: The pyridazine heterocycle, a six-membered ring with two adjacent nitrogen atoms, is a cornerstone in medicinal chemistry.[1] Its derivatives are known to exhibit a vast array of pharmacological activities, including but not limited to, cardiovascular, anti-inflammatory, anticancer, and antimicrobial effects.[2][3][4] Notably, the 3-aminopyridazine scaffold is present in several approved drugs, such as the tyrosine kinase 2 (TYK2) inhibitor deucravacitinib, highlighting its significance in targeting enzymatic activities.[5] The nitrogen atoms in the pyridazine ring can act as hydrogen bond acceptors, facilitating interactions with biological targets.[6]
-
The Azetidine Moiety: Azetidines, four-membered nitrogen-containing heterocycles, are increasingly incorporated into drug candidates to enhance their physicochemical and pharmacokinetic properties.[7] The strained ring system of azetidine can confer a degree of conformational rigidity, which can be advantageous for specific receptor or enzyme binding.[8] The 3-aminoazetidine group, in particular, provides a key interaction point and has been featured in compounds targeting a range of biological entities, including kinases and G-protein coupled receptors.[9][10]
The amalgamation of these two moieties in 1-(Pyridazin-3-yl)azetidin-3-amine dihydrochloride suggests a molecule designed for specific biological interactions, likely involving enzymatic targets where hydrogen bonding and defined spatial orientation are crucial.
Hypothesized Mechanism of Action: Kinase Inhibition
Based on the prevalence of kinase inhibitory activity among pyridazine derivatives and the structural features of the target molecule, we hypothesize that 1-(Pyridazin-3-yl)azetidin-3-amine dihydrochloride functions as a kinase inhibitor.
Kinases play a pivotal role in cellular signaling by catalyzing the phosphorylation of substrate proteins. Dysregulation of kinase activity is a hallmark of numerous diseases, including cancer and inflammatory disorders. The general structure of our target compound, with its hydrogen bond-accepting pyridazine ring and the projecting aminoazetidine group, is reminiscent of scaffolds known to occupy the ATP-binding pocket of various kinases.
The proposed interaction model involves the pyridazine nitrogen atoms forming hydrogen bonds with the hinge region of the kinase ATP-binding site, a common binding motif for kinase inhibitors. The aminoazetidine moiety could then extend into the solvent-exposed region or form additional interactions within the pocket, contributing to both potency and selectivity.
Figure 1: Hypothesized binding mode of 1-(Pyridazin-3-yl)azetidin-3-amine within a kinase ATP-binding pocket.
A Phased Experimental Approach to Mechanistic Validation
To systematically investigate the hypothesized mechanism of action, a multi-phased experimental plan is proposed. This approach begins with broad, high-throughput screening and progressively narrows the focus to specific targets and pathways.
Phase 1: Broad Kinase Panel Screening
The initial step is to ascertain whether the compound exhibits any kinase inhibitory activity.
Objective: To perform a broad-scope screen of 1-(Pyridazin-3-yl)azetidin-3-amine dihydrochloride against a diverse panel of human kinases.
Experimental Protocol:
-
Compound Preparation: Prepare a stock solution of 1-(Pyridazin-3-yl)azetidin-3-amine dihydrochloride in a suitable solvent (e.g., DMSO) at a high concentration (e.g., 10 mM).
-
Kinase Panel Selection: Utilize a commercially available kinase panel (e.g., Eurofins KinaseProfiler™, Reaction Biology KinomeScan™) that covers a wide representation of the human kinome.
-
Assay Execution:
-
Perform initial screening at a single high concentration (e.g., 10 µM) to identify potential hits.
-
The assay format will typically be a radiometric (e.g., ³³P-ATP) or fluorescence-based assay that measures the phosphorylation of a substrate peptide.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each kinase at the tested concentration.
-
Identify "hits" as kinases that are inhibited by a significant threshold (e.g., >50% inhibition).
-
Expected Outcome: A list of kinases for which 1-(Pyridazin-3-yl)azetidin-3-amine dihydrochloride shows inhibitory activity. This will provide the first line of evidence for or against the kinase inhibitor hypothesis.
Phase 2: Dose-Response and IC50 Determination
For the kinases identified as "hits" in Phase 1, the next step is to quantify the potency of inhibition.
Objective: To determine the half-maximal inhibitory concentration (IC50) of the compound for the identified target kinases.
Experimental Protocol:
-
Compound Dilution Series: Prepare a serial dilution of the compound, typically in a 10-point, half-log series, starting from a high concentration (e.g., 100 µM).
-
Kinase Assays: Perform in vitro kinase assays for each identified hit kinase using the dilution series of the compound.
-
Data Analysis:
-
Plot the percentage of kinase activity against the logarithm of the compound concentration.
-
Fit the data to a sigmoidal dose-response curve to calculate the IC50 value.
-
Data Presentation:
| Kinase Target | IC50 (µM) |
| Kinase A | [Value] |
| Kinase B | [Value] |
| Kinase C | [Value] |
Expected Outcome: Quantitative IC50 values that will allow for the ranking of the compound's potency against different kinases and provide a basis for selecting primary targets for further investigation.
Phase 3: Cellular Target Engagement and Pathway Analysis
Moving from a biochemical to a cellular context is crucial to confirm that the compound can engage its target in a more complex biological environment.
Objective: To verify that the compound engages the target kinase(s) in living cells and modulates the downstream signaling pathway.
Experimental Protocol:
-
Cell Line Selection: Choose cell lines that express the target kinase(s) at a significant level and where the relevant signaling pathway is active.
-
Target Engagement Assay:
-
Utilize a cellular thermal shift assay (CETSA) or a NanoBRET™ target engagement assay to directly measure the binding of the compound to the target kinase in intact cells.
-
-
Western Blot Analysis:
-
Treat the selected cell lines with varying concentrations of the compound.
-
Prepare cell lysates and perform western blotting to detect the phosphorylation status of known downstream substrates of the target kinase. A decrease in the phosphorylation of the substrate would indicate target engagement and pathway modulation.
-
Figure 2: Experimental workflow for cellular target engagement and pathway analysis.
Expected Outcome: Confirmation of target engagement in a cellular context and evidence of downstream pathway modulation, thereby strengthening the proposed mechanism of action.
Broader Mechanistic Considerations and Alternative Hypotheses
While the kinase inhibition hypothesis is strongly supported by the available literature on related compounds, it is prudent for a comprehensive investigation to consider alternative mechanisms. The wide range of biological activities reported for pyridazine and azetidine derivatives suggests that 1-(Pyridazin-3-yl)azetidin-3-amine dihydrochloride could potentially interact with other target classes.[3][11]
Should the kinase screening in Phase 1 yield negative results, a broader phenotypic screening approach would be warranted. This could involve assays for:
-
GPCR Antagonism/Agonism: Utilizing receptor binding or functional assays for a panel of common GPCRs.
-
Ion Channel Modulation: Employing patch-clamp electrophysiology to assess effects on key ion channels.
-
Antiproliferative Activity: Screening against a panel of cancer cell lines (e.g., the NCI-60 panel) to identify potential anticancer effects, which could then be followed up with more specific mechanistic studies.
-
Antimicrobial Activity: Testing against a panel of pathogenic bacteria and fungi.[12][13]
Conclusion
The compound 1-(Pyridazin-3-yl)azetidin-3-amine dihydrochloride represents a promising chemical entity at the intersection of two pharmacologically rich heterocyclic systems. Based on a thorough analysis of the literature pertaining to its constituent moieties, a primary hypothesized mechanism of action as a kinase inhibitor is proposed. The structured, multi-phased experimental plan detailed in this guide provides a clear and logical pathway for the validation of this hypothesis, from initial broad screening to specific cellular target engagement and pathway analysis. The insights gained from such a systematic investigation will be invaluable for defining the therapeutic potential of this molecule and guiding its future development.
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An In-depth Technical Guide to 1-(Pyridazin-3-yl)azetidin-3-amine dihydrochloride: A Privileged Scaffold for Modern Drug Discovery
Introduction: The Strategic Convergence of Two Pharmacophoric Powerhouses
In the landscape of contemporary medicinal chemistry, the quest for novel molecular architectures with superior pharmacological profiles is relentless. The strategic combination of validated pharmacophores into a single molecular entity represents a powerful approach to unlocking new therapeutic potential. This guide delves into the scientific rationale, synthetic viability, and prospective applications of a compelling novel scaffold: 1-(Pyridazin-3-yl)azetidin-3-amine dihydrochloride . This molecule represents a deliberate convergence of two privileged heterocyclic systems: the pyridazine ring and the azetidine core.
The pyridazine moiety, a six-membered aromatic ring with two adjacent nitrogen atoms, is a cornerstone of numerous biologically active compounds.[1][2][3] Its unique electronic properties and ability to act as a bioisosteric replacement for a phenyl ring make it an attractive component in drug design.[2] Pyridazine derivatives have demonstrated a vast spectrum of pharmacological activities, including antihypertensive, anticancer, anti-inflammatory, and antimicrobial effects.[1][4][5][6]
Complementing the pyridazine is the azetidine ring, a four-membered saturated heterocycle.[7][8] Once considered a synthetic curiosity, the azetidine scaffold is now recognized for its ability to impart favorable physicochemical properties to drug candidates.[7][9] Its rigid, three-dimensional structure can enhance binding affinity, improve metabolic stability, and increase aqueous solubility.[7][10] Specifically, 3-aminoazetidine derivatives serve as crucial building blocks for a variety of therapeutic agents.[11][12][13]
The conceptual amalgamation of these two scaffolds into 1-(Pyridazin-3-yl)azetidin-3-amine dihydrochloride is, therefore, a scientifically grounded strategy. This guide will provide a comprehensive technical overview of this promising molecule, from its synthesis and characterization to its potential mechanisms of action and applications in drug discovery.
Proposed Synthesis and Characterization: A Feasible Pathway to a Novel Scaffold
The synthesis of 1-(Pyridazin-3-yl)azetidin-3-amine dihydrochloride is envisioned through a convergent and scalable synthetic route, leveraging established methodologies for the construction of analogous compounds. A plausible synthetic pathway would involve the nucleophilic aromatic substitution of a suitable 3-halopyridazine with a protected 3-aminoazetidine, followed by deprotection.
Proposed Synthetic Protocol
-
Starting Materials: Commercially available 3-chloropyridazine and N-Boc-3-aminoazetidine.
-
Step 1: Nucleophilic Aromatic Substitution:
-
To a solution of N-Boc-3-aminoazetidine in a suitable high-boiling point solvent such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), add a non-nucleophilic base, for instance, diisopropylethylamine (DIPEA).
-
Add 3-chloropyridazine to the reaction mixture.
-
Heat the reaction mixture at an elevated temperature (e.g., 100-120 °C) and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, perform an aqueous workup and extract the product with a suitable organic solvent like ethyl acetate.
-
Purify the crude product by column chromatography to yield N-Boc-1-(pyridazin-3-yl)azetidin-3-amine.
-
-
Step 2: Deprotection and Salt Formation:
-
Dissolve the purified N-Boc-1-(pyridazin-3-yl)azetidin-3-amine in a minimal amount of a protic solvent such as methanol or isopropanol.
-
Add a stoichiometric excess of hydrochloric acid (e.g., as a solution in diethyl ether or isopropanol).
-
Stir the mixture at room temperature to facilitate the precipitation of the dihydrochloride salt.
-
Collect the solid product by filtration, wash with a cold, non-polar solvent (e.g., diethyl ether), and dry under vacuum to afford 1-(Pyridazin-3-yl)azetidin-3-amine dihydrochloride.
-
Characterization
The structural confirmation and purity assessment of the synthesized compound would be achieved through a standard battery of analytical techniques:
| Analytical Technique | Expected Observations |
| ¹H NMR | Characteristic signals for the pyridazine and azetidine protons, with appropriate chemical shifts and coupling constants. The integration of signals should correspond to the expected number of protons. |
| ¹³C NMR | Resonances corresponding to the carbon atoms of the pyridazine and azetidine rings. |
| Mass Spectrometry (ESI-MS) | A molecular ion peak corresponding to the calculated mass of the free base [M+H]⁺. |
| High-Performance Liquid Chromatography (HPLC) | A single major peak indicating high purity (ideally >95%). |
| Elemental Analysis | The percentage composition of C, H, N, and Cl should be in close agreement with the calculated values for the dihydrochloride salt. |
Predicted Biological Activity and Potential Mechanisms of Action
Given the rich pharmacology of its constituent moieties, 1-(Pyridazin-3-yl)azetidin-3-amine dihydrochloride is predicted to exhibit a range of biological activities. The pyridazine ring is a known pharmacophore in numerous kinase inhibitors, while the 3-aminoazetidine scaffold can provide a key interaction point with target proteins.
Hypothesized Primary Target Class: Protein Kinases
Many pyridazine-containing compounds are potent inhibitors of various protein kinases, which are key regulators of cellular processes and are frequently dysregulated in diseases such as cancer.[14][15] The 3-amino group of the azetidine ring can serve as a crucial hydrogen bond donor, mimicking the hinge-binding motifs of many known kinase inhibitors.
A hypothetical mechanism of action could involve the inhibition of a specific tyrosine kinase involved in oncogenic signaling pathways. The pyridazine nitrogen atoms could form hydrogen bonds with the hinge region of the kinase active site, while the azetidine moiety could project into a deeper pocket, with the amine forming additional interactions.
Caption: Hypothetical inhibition of a receptor tyrosine kinase signaling pathway.
Potential Applications in Drug Discovery
The unique structural features of 1-(Pyridazin-3-yl)azetidin-3-amine dihydrochloride make it a versatile scaffold for library synthesis and lead optimization in several therapeutic areas.
-
Oncology: As hypothesized above, this scaffold holds significant promise for the development of novel kinase inhibitors targeting various cancers.[15] The modular nature of its synthesis allows for the facile generation of analogues to explore structure-activity relationships (SAR).
-
Inflammatory Diseases: Pyridazine derivatives have been reported to possess anti-inflammatory properties, potentially through the modulation of inflammatory mediators like TNF-α and IL-6.[16] The incorporation of the azetidine ring could enhance the potency and pharmacokinetic properties of such agents.
-
Infectious Diseases: The pyridazine core is present in some antimicrobial agents.[4] This scaffold could be explored for the development of novel antibacterial or antiviral compounds.
Caption: A potential drug discovery workflow utilizing the target scaffold.
Proposed Experimental Protocols
To validate the hypothesized biological activity of 1-(Pyridazin-3-yl)azetidin-3-amine dihydrochloride, a series of well-defined experimental protocols should be employed.
Protocol 1: In Vitro Kinase Inhibition Assay (Example: EGFR Kinase)
-
Objective: To determine the inhibitory activity of the compound against a representative tyrosine kinase, such as the Epidermal Growth Factor Receptor (EGFR).
-
Materials: Recombinant human EGFR kinase, ATP, poly(Glu, Tyr) 4:1 substrate, 96-well microplates, kinase buffer, and the test compound.
-
Procedure:
-
Prepare a serial dilution of the test compound in DMSO.
-
In a 96-well plate, add the kinase buffer, the substrate, and the diluted test compound.
-
Initiate the reaction by adding the EGFR kinase.
-
Incubate at 30 °C for a specified time (e.g., 60 minutes).
-
Terminate the reaction by adding a stop solution containing EDTA.
-
Quantify the amount of phosphorylated substrate using a suitable detection method, such as a fluorescence-based assay or an antibody-based ELISA.
-
Calculate the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the compound concentration.
-
Caption: Workflow for an in vitro kinase inhibition assay.
Conclusion and Future Directions
1-(Pyridazin-3-yl)azetidin-3-amine dihydrochloride stands as a molecule of significant interest at the confluence of established and emerging medicinal chemistry principles. The fusion of the pharmacologically versatile pyridazine ring with the structurally advantageous azetidine core presents a compelling rationale for its exploration as a novel scaffold for drug discovery. The proposed synthetic route is feasible with standard laboratory techniques, and the predicted biological activities, particularly in the realm of kinase inhibition, provide a clear direction for initial biological evaluation.
Future work should focus on the successful synthesis and rigorous characterization of this molecule. Following this, a broad biological screening against a panel of relevant targets, such as a comprehensive kinase panel, is warranted. Positive hits from these screens will then pave the way for systematic SAR studies and lead optimization efforts, with the ultimate goal of developing novel therapeutic agents with improved efficacy and safety profiles. This technical guide serves as a foundational document to inspire and direct such future investigations into this promising area of medicinal chemistry.
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The Emergence of 1-(Pyridazin-3-yl)azetidin-3-amine dihydrochloride in Drug Discovery: A Technical Guide
Introduction: The Strategic Combination of Privileged Scaffolds
In the landscape of modern medicinal chemistry, the strategic combination of well-established pharmacophores is a powerful approach to generating novel drug candidates with enhanced efficacy and favorable pharmacokinetic profiles. This guide delves into the scientific rationale and practical applications of "1-(Pyridazin-3-yl)azetidin-3-amine dihydrochloride," a molecule that synergistically merges the desirable attributes of the pyridazine and azetidine ring systems. The pyridazine moiety, a six-membered aromatic ring with two adjacent nitrogen atoms, is recognized as a "privileged structure" for its ability to modulate aqueous solubility and metabolic stability, while also serving as a versatile scaffold for engaging with a variety of biological targets.[1] Concurrently, the azetidine ring, a four-membered nitrogen-containing heterocycle, has gained prominence for its capacity to improve key drug-like properties such as metabolic stability, receptor selectivity, and overall pharmacokinetic performance due to its unique conformational rigidity and three-dimensional character.[2][3]
This technical guide will provide an in-depth exploration of the synthesis, potential biological activities, and strategic applications of 1-(Pyridazin-3-yl)azetidin-3-amine dihydrochloride in drug discovery. We will elucidate a plausible synthetic pathway, discuss its likely molecular targets with a focus on kinase inhibition, and provide detailed experimental protocols for its evaluation as a potential therapeutic agent.
Physicochemical Properties and Structural Attributes
The hydrochloride salt form of 1-(Pyridazin-3-yl)azetidin-3-amine enhances its solubility in aqueous media, a crucial property for biological testing and formulation. The core structure presents a unique combination of a hydrogen bond donor (the primary amine on the azetidine ring) and multiple hydrogen bond acceptors (the nitrogen atoms of the pyridazine ring), facilitating potential interactions with biological macromolecules.
| Property | Predicted Value/Information | Source |
| Molecular Formula | C₇H₁₂Cl₂N₄ | [Vendor Data] |
| Molecular Weight | 223.10 g/mol | [Vendor Data] |
| XlogP (predicted) | -0.8 | PubChem |
| Hydrogen Bond Donors | 2 | PubChem |
| Hydrogen Bond Acceptors | 4 | PubChem |
| Rotatable Bond Count | 1 | PubChem |
Proposed Synthesis of 1-(Pyridazin-3-yl)azetidin-3-amine dihydrochloride
Experimental Protocol: A Step-by-Step Guide
Step 1: Synthesis of tert-butyl (1-(pyridazin-3-yl)azetidin-3-yl)carbamate
-
To a solution of 3-chloro-6-methylpyridazine (1.0 eq) in a suitable solvent such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF), add tert-butyl (azetidin-3-yl)carbamate (1.2 eq) and a non-nucleophilic base, for instance, N,N-diisopropylethylamine (DIPEA) (2.0 eq).
-
Heat the reaction mixture to 80-100 °C and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield tert-butyl (1-(pyridazin-3-yl)azetidin-3-yl)carbamate.
Causality behind Experimental Choices: The use of a polar aprotic solvent like DMSO or DMF facilitates the SNA reaction. DIPEA is chosen as a base to neutralize the HCl generated during the reaction without interfering with the nucleophilic substitution. The excess of the azetidine component helps to drive the reaction to completion.
Step 2: Deprotection and Salt Formation to Yield 1-(Pyridazin-3-yl)azetidin-3-amine dihydrochloride
-
Dissolve the purified tert-butyl (1-(pyridazin-3-yl)azetidin-3-yl)carbamate from the previous step in a solution of hydrochloric acid in a suitable solvent, such as 1,4-dioxane or diethyl ether (e.g., 4 M HCl in dioxane).
-
Stir the reaction mixture at room temperature for 2-4 hours. The product will precipitate out of the solution.
-
Collect the solid precipitate by filtration.
-
Wash the solid with the solvent used for the reaction (e.g., dioxane or diethyl ether) to remove any residual starting material.
-
Dry the product under vacuum to obtain 1-(Pyridazin-3-yl)azetidin-3-amine dihydrochloride as a solid.
Causality behind Experimental Choices: The tert-butyloxycarbonyl (Boc) protecting group is acid-labile and can be efficiently removed under acidic conditions. The use of HCl in an organic solvent allows for the simultaneous deprotection and formation of the dihydrochloride salt, which often improves the stability and handling of the final compound.
Potential Applications in Drug Discovery: Targeting Kinases
The 3-aminopyridazine scaffold is a key component in several approved drugs that function as kinase inhibitors.[4] This suggests that 1-(Pyridazin-3-yl)azetidin-3-amine dihydrochloride could also exhibit inhibitory activity against various protein kinases, which are critical regulators of cellular processes and are frequently dysregulated in diseases such as cancer and inflammatory disorders.
Hypothesized Mechanism of Action: Kinase Inhibition
The 3-aminopyridazine core of the molecule can form crucial hydrogen bonds with the hinge region of the ATP-binding pocket of many kinases, a common interaction motif for type I kinase inhibitors.[5] The azetidine moiety can project into the solvent-exposed region or interact with other parts of the ATP-binding site, influencing potency and selectivity.
In Vitro Evaluation: Kinase Inhibition Assays
To validate the hypothesis of kinase inhibition, a panel of in vitro kinase assays should be performed.
Experimental Protocol: General Kinase Inhibition Assay
-
Reagents and Materials:
-
Purified recombinant kinase enzyme.
-
Specific peptide or protein substrate for the kinase.
-
ATP (Adenosine triphosphate).
-
1-(Pyridazin-3-yl)azetidin-3-amine dihydrochloride (test compound).
-
Assay buffer (e.g., Tris-HCl, MgCl₂, DTT).
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit, Promega).[6]
-
Microplate reader.
-
-
Procedure:
-
Prepare a serial dilution of the test compound in the assay buffer.
-
In a 384-well plate, add the kinase enzyme solution to each well containing the test compound or vehicle control (DMSO).
-
Incubate for a pre-determined time (e.g., 15 minutes) at room temperature to allow for compound-enzyme interaction.
-
Initiate the kinase reaction by adding a mixture of the substrate and ATP.
-
Incubate the reaction for a specific duration (e.g., 60 minutes) at 30 °C.
-
Stop the reaction by adding the detection reagent according to the manufacturer's protocol.
-
Measure the signal (e.g., luminescence) using a microplate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value.
-
Causality behind Experimental Choices: The use of a purified recombinant kinase and a specific substrate ensures that the measured activity is directly attributable to the target enzyme. The ADP-Glo™ assay is a robust and sensitive method for quantifying kinase activity by measuring the amount of ADP produced.[6]
In Vivo Evaluation: Xenograft Models for Anticancer Activity
Should in vitro studies demonstrate potent and selective kinase inhibition, the next logical step is to evaluate the in vivo efficacy of 1-(Pyridazin-3-yl)azetidin-3-amine dihydrochloride in relevant animal models of cancer.
Experimental Protocol: Human Tumor Xenograft Model
-
Animal Model:
-
Immunocompromised mice (e.g., athymic nude or SCID mice) are used to prevent rejection of human tumor cells.[7]
-
-
Tumor Implantation:
-
Human cancer cell lines with known dysregulation of the target kinase are cultured and harvested.
-
A specific number of cells (e.g., 5 x 10⁶) are subcutaneously injected into the flank of each mouse.
-
Tumors are allowed to grow to a palpable size (e.g., 100-150 mm³).
-
-
Treatment:
-
Mice are randomized into vehicle control and treatment groups.
-
1-(Pyridazin-3-yl)azetidin-3-amine dihydrochloride is formulated in a suitable vehicle and administered to the treatment group via an appropriate route (e.g., oral gavage, intraperitoneal injection) at various dose levels.
-
Treatment is typically administered daily or on a specific schedule for a defined period (e.g., 21 days).
-
-
Efficacy Assessment:
-
Tumor volume is measured regularly (e.g., twice a week) using calipers.
-
Body weight is monitored as an indicator of toxicity.
-
At the end of the study, tumors are excised and weighed.
-
The percentage of tumor growth inhibition (TGI) is calculated.
-
Causality behind Experimental Choices: Xenograft models using human cancer cell lines in immunocompromised mice are a standard and well-accepted preclinical model for evaluating the efficacy of anticancer agents.[1][8] The choice of cell line should be based on the in vitro activity profile of the compound to ensure the target kinase is a driver of tumor growth in that model.
Pharmacokinetics and ADME Considerations
The incorporation of the azetidine ring is often intended to improve the pharmacokinetic (PK) and ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a drug candidate.[3] Early assessment of these parameters is crucial for the successful development of any new chemical entity.
Key ADME/PK Parameters to Evaluate:
-
Solubility: The dihydrochloride salt form is expected to have good aqueous solubility.
-
Permeability: Assessed using in vitro models such as the Parallel Artificial Membrane Permeability Assay (PAMPA) or Caco-2 cell permeability assays.
-
Metabolic Stability: Evaluated in liver microsomes or hepatocytes to predict in vivo clearance. The pyridazine and azetidine rings are generally more resistant to metabolic degradation compared to some other heterocyclic systems.[1]
-
In Vivo Pharmacokinetics: Determined in rodents (mice or rats) to measure key parameters such as clearance, volume of distribution, half-life, and oral bioavailability.
Conclusion and Future Directions
1-(Pyridazin-3-yl)azetidin-3-amine dihydrochloride represents a promising starting point for the development of novel therapeutics, particularly in the realm of oncology and inflammatory diseases. The strategic fusion of the pyridazine and azetidine scaffolds provides a strong rationale for its potential as a kinase inhibitor with favorable drug-like properties. The proposed synthetic route offers a practical approach to obtaining this compound for further investigation. The detailed in vitro and in vivo protocols outlined in this guide provide a clear roadmap for researchers to systematically evaluate its therapeutic potential. Future work should focus on a comprehensive kinase profiling to identify the specific targets of this molecule, followed by lead optimization to enhance potency, selectivity, and pharmacokinetic properties.
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A Strategic Blueprint for the Biological Evaluation of 1-(Pyridazin-3-yl)azetidin-3-amine dihydrochloride
Foreword: Unveiling the Therapeutic Potential of a Novel Scaffold
In the landscape of contemporary drug discovery, the exploration of novel chemical entities is the cornerstone of therapeutic innovation. This guide delineates a comprehensive biological screening strategy for the compound 1-(Pyridazin-3-yl)azetidin-3-amine dihydrochloride. This molecule represents a compelling synthesis of two pharmacologically significant heterocycles: the pyridazine ring, a scaffold known for a wide array of biological activities including antimicrobial, anticancer, and cardiovascular effects, and the azetidine moiety, a strained four-membered ring that can confer improved physicochemical properties and metabolic stability to drug candidates.[1][2][3][4][5][6][7]
The absence of specific biological data for this particular combination of moieties necessitates a broad yet systematic screening approach. This document provides a robust, multi-tiered workflow designed to thoroughly interrogate the biological activity of 1-(Pyridazin-3-yl)azetidin-3-amine dihydrochloride, from initial broad-based screening to more focused secondary and mechanistic studies, culminating in an early assessment of its drug-like properties. The experimental designs and protocols herein are grounded in established industry best practices to ensure the generation of reliable and actionable data for researchers, scientists, and drug development professionals.
Foundational Steps: Physicochemical Characterization and Quality Control
Prior to initiating any biological assessment, it is imperative to rigorously characterize the test compound to ensure its identity, purity, and suitability for screening assays. This foundational step is critical for the validity and reproducibility of all subsequent biological data.
1.1. Compound Identity and Purity Assessment
The structural integrity and purity of the synthesized 1-(Pyridazin-3-yl)azetidin-3-amine dihydrochloride should be confirmed using a suite of analytical techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra should be acquired to confirm the chemical structure.
-
Mass Spectrometry (MS): High-resolution mass spectrometry will verify the molecular weight of the compound.[8]
-
High-Performance Liquid Chromatography (HPLC): Purity should be assessed by HPLC, ideally with detection at multiple wavelengths, to be ≥95% for use in biological assays.
1.2. Solubility Determination
The solubility of the compound in aqueous buffers and common organic solvents, such as dimethyl sulfoxide (DMSO), is a critical parameter for preparing stock solutions and ensuring its bioavailability in assays. A kinetic solubility assay should be performed.
Table 1: Summary of Physicochemical Properties for 1-(Pyridazin-3-yl)azetidin-3-amine dihydrochloride
| Parameter | Method | Acceptance Criteria |
| Chemical Structure | ¹H NMR, ¹³C NMR | Consistent with proposed structure |
| Molecular Weight | HRMS | ± 5 ppm of theoretical mass |
| Purity | HPLC | ≥ 95% |
| Solubility | Kinetic Solubility Assay | Record solubility in PBS and DMSO |
| Chemical Name | - | 1-(Pyridazin-3-yl)azetidin-3-amine dihydrochloride |
| Molecular Formula | - | C₇H₁₂Cl₂N₄ |
| Molecular Weight | - | 223.10 g/mol |
A Broad Net: Primary Biological Screening
Given the diverse biological roles of pyridazine and azetidine derivatives, a logical starting point is to screen the compound against large, well-characterized families of drug targets.[2][4] This "target-agnostic" yet informed approach maximizes the probability of identifying a primary biological activity. We propose parallel screening against two of the most prominent and diverse target classes: protein kinases and G-protein coupled receptors (GPCRs).
Caption: Initial workflow for the primary screening of the target compound.
2.1. In Vitro Kinase Panel Screening
Protein kinases are a large family of enzymes that play critical roles in cellular signaling and are frequently implicated in diseases such as cancer and inflammation. Many heterocyclic small molecules are known to be kinase inhibitors.
Experimental Protocol: In Vitro Kinase Inhibition Assay (Generic)
This protocol describes a generic, non-radioactive, high-throughput assay to measure kinase activity.[9][10]
-
Reagent Preparation:
-
Prepare a kinase buffer (e.g., 20 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM DTT).[11]
-
Prepare a stock solution of the test compound in 100% DMSO.
-
Prepare the specific kinase, substrate, and ATP solutions in kinase buffer.
-
-
Assay Plate Preparation:
-
In a 384-well plate, add the test compound at various concentrations. Include a positive control (a known inhibitor) and a negative control (DMSO vehicle).
-
-
Kinase Reaction:
-
Add the kinase and its specific substrate to each well.
-
Incubate for a short period (e.g., 10 minutes) at room temperature to allow for compound-kinase interaction.
-
Initiate the kinase reaction by adding ATP.[9]
-
Incubate for a specified time (e.g., 60 minutes) at 30°C.
-
-
Detection:
-
Stop the reaction and measure the amount of phosphorylated substrate or ADP produced. This can be done using various detection technologies, such as fluorescence polarization (FP), time-resolved fluorescence resonance energy transfer (TR-FRET), or luminescence-based assays that quantify the amount of ADP produced.[10]
-
-
Data Analysis:
-
Calculate the percent inhibition for each concentration of the test compound relative to the positive and negative controls.
-
2.2. GPCR Binding Assay Panel
GPCRs are the largest family of cell surface receptors and are the targets of a significant percentage of approved drugs.[12] Their role in signal transduction makes them a prime target class for novel small molecules.
Experimental Protocol: Radioligand Binding Assay (Competition)
This protocol outlines a classic competition binding assay to determine if the test compound can displace a known radiolabeled ligand from a GPCR.[13]
-
Membrane Preparation:
-
Prepare cell membranes from a cell line recombinantly expressing the target GPCR.
-
-
Assay Buffer Preparation:
-
Prepare a suitable binding buffer (composition is receptor-dependent).
-
-
Assay Plate Setup:
-
In a 96-well filter plate, add the test compound at a range of concentrations.
-
Add a known, fixed concentration of a radiolabeled ligand specific for the target GPCR.
-
Include wells for total binding (radioligand only) and non-specific binding (radioligand plus a high concentration of a known unlabeled ligand).
-
-
Binding Reaction:
-
Add the prepared cell membranes to each well to initiate the binding reaction.
-
Incubate the plate for a sufficient time to reach equilibrium (e.g., 60-120 minutes) at room temperature.
-
-
Separation and Detection:
-
Separate the bound from unbound radioligand by vacuum filtration through the filter plate.
-
Wash the filters with ice-cold binding buffer.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
Calculate the percent specific binding for each concentration of the test compound.
-
From Hit to Lead: Secondary and Mechanistic Assays
A "hit" from the primary screen is a compound that shows significant activity at a single concentration. The next crucial steps are to confirm this activity, determine its potency, and assess its effects in a more physiologically relevant cellular context.
Caption: Workflow for hit confirmation and secondary validation.
3.1. Hit Confirmation and Potency Determination
Any hits identified in the primary screens should be re-tested under the same conditions to ensure the activity is reproducible. Subsequently, a dose-response curve should be generated by testing the compound over a wide range of concentrations to determine its potency (IC₅₀ for inhibition or EC₅₀ for activation).
Table 2: Example Dose-Response Data for a Kinase Hit
| Compound Concentration (µM) | % Inhibition (Mean ± SD) |
| 100 | 98.5 ± 2.1 |
| 30 | 92.1 ± 3.5 |
| 10 | 75.4 ± 4.2 |
| 3 | 52.3 ± 5.1 |
| 1 | 28.9 ± 3.8 |
| 0.3 | 10.1 ± 2.5 |
| 0.1 | 2.3 ± 1.9 |
| IC₅₀ (µM) | 2.8 |
3.2. Cellular Viability and Cytotoxicity Assessment
It is essential to determine if the observed activity of the compound is due to a specific interaction with a target or a result of general cytotoxicity. The MTT assay is a widely used colorimetric assay to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[14]
Experimental Protocol: MTT Cell Viability Assay
-
Cell Seeding:
-
Seed a relevant cell line into a 96-well plate at a predetermined density (e.g., 1 x 10⁴ cells/well) and allow them to adhere overnight.[15]
-
-
Compound Treatment:
-
Treat the cells with the test compound at various concentrations for a specified duration (e.g., 24, 48, or 72 hours).[15]
-
-
MTT Addition:
-
Solubilization:
-
Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.[15]
-
-
Absorbance Measurement:
-
Measure the absorbance of the solubilized formazan at a wavelength of 570 nm.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to untreated control cells and determine the CC₅₀ (50% cytotoxic concentration).
-
Early Insight: In Vitro ADME-Tox Profiling
Early assessment of a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) and toxicological properties is crucial to identify potential liabilities that could halt development at a later stage.[16][17][18]
Table 3: Key In Vitro ADME-Tox Assays for Early-Stage Profiling
| Assay | Purpose |
| Metabolic Stability | To assess the compound's susceptibility to metabolism by liver enzymes (microsomes or hepatocytes). |
| Plasma Protein Binding | To determine the extent to which the compound binds to plasma proteins, which affects its free concentration. |
| CYP450 Inhibition | To identify potential for drug-drug interactions by assessing inhibition of major cytochrome P450 enzymes. |
| Permeability (e.g., PAMPA) | To predict the compound's ability to cross biological membranes, such as the intestinal wall. |
| hERG Inhibition | To assess the risk of cardiac toxicity by measuring the inhibition of the hERG potassium channel. |
Synthesizing the Data: Decision-Making and Future Directions
The culmination of this screening cascade will yield a comprehensive initial profile of 1-(Pyridazin-3-yl)azetidin-3-amine dihydrochloride.
-
Potent and Selective Hit: If the compound demonstrates potent activity against a specific target (e.g., a particular kinase or GPCR) with a good therapeutic window (i.e., CC₅₀ >> IC₅₀/EC₅₀) and favorable initial ADME-Tox properties, it becomes a strong candidate for lead optimization.
-
Active but Non-Selective or Toxic: If the compound is active but hits multiple targets or shows significant cytotoxicity at concentrations close to its active concentration, further investigation into its mechanism of action is warranted, but its therapeutic potential may be limited.
-
Inactive: If the compound is inactive in the primary screens, it may be deprioritized, or alternative screening strategies, such as phenotypic screens, could be considered.
This structured and logical approach to biological screening provides a clear path forward for elucidating the therapeutic potential of 1-(Pyridazin-3-yl)azetidin-3-amine dihydrochloride, transforming a novel chemical entity into a well-characterized lead candidate.
References
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An In-Depth Technical Guide to 1-(Pyridazin-3-yl)azetidin-3-amine dihydrochloride: Synthesis, Properties, and Therapeutic Potential
This guide provides a comprehensive technical overview of the novel chemical entity, 1-(Pyridazin-3-yl)azetidin-3-amine dihydrochloride. Given the limited direct literature on this specific molecule, this document synthesizes information from established chemical principles and the known properties of its constituent moieties—the pyridazine ring and the 3-aminoazetidine scaffold. This paper will serve as a valuable resource for researchers, scientists, and drug development professionals by proposing a viable synthetic route, predicting physicochemical properties, and postulating its therapeutic potential, particularly in the realm of kinase inhibition.
Introduction: The Rationale for a Pyridazine-Azetidine Conjugate
The convergence of the pyridazine and azetidine scaffolds in a single molecule presents a compelling strategy in medicinal chemistry. The pyridazine ring, a six-membered heterocycle with two adjacent nitrogen atoms, is a well-established pharmacophore found in numerous biologically active compounds.[1][2][3] Its derivatives have demonstrated a wide array of pharmacological activities, including anti-inflammatory, anticancer, and antihypertensive properties.[2][4] The pyridazine nucleus is known to engage in various biological interactions, often acting as a bioisosteric replacement for other aromatic systems to modulate potency and physicochemical properties.[1]
Complementing the pyridazine core, the azetidine ring is a four-membered saturated heterocycle that has gained significant traction in modern drug discovery.[5][6] The inclusion of an azetidine moiety can confer several advantageous properties to a drug candidate, such as improved metabolic stability, enhanced solubility, and a more rigid conformational profile, which can lead to higher binding affinity and selectivity for its biological target.[5] The 3-aminoazetidine substitution, in particular, offers a versatile handle for further functionalization or for direct interaction with target proteins.
The strategic combination of these two pharmacophores in 1-(Pyridazin-3-yl)azetidin-3-amine dihydrochloride is hypothesized to yield a molecule with a unique pharmacological profile, potentially a potent and selective kinase inhibitor, a class of therapeutics with broad applications in oncology and inflammatory diseases.
Proposed Synthesis and Characterization
A plausible and efficient synthetic route to 1-(Pyridazin-3-yl)azetidin-3-amine dihydrochloride is proposed via a nucleophilic aromatic substitution (SNAr) reaction. This approach leverages the known reactivity of halopyridazines with amine nucleophiles.[7][8]
Synthetic Pathway
The proposed two-step synthesis is outlined below. The first step involves the protection of the exocyclic amine of a commercially available 3-aminoazetidine derivative, followed by the nucleophilic aromatic substitution with 3-chloropyridazine, and a final deprotection and salt formation step.
Diagram of the Proposed Synthetic Pathway
Caption: Proposed synthesis of 1-(Pyridazin-3-yl)azetidin-3-amine dihydrochloride.
Detailed Experimental Protocol
Step 1: Synthesis of tert-butyl (azetidin-3-yl)carbamate (Boc-protected 3-aminoazetidine)
-
To a solution of 3-aminoazetidine dihydrochloride (1.0 eq) in dichloromethane (DCM, 10 vol) is added triethylamine (Et3N, 2.2 eq) at 0 °C.
-
Di-tert-butyl dicarbonate (Boc2O, 1.1 eq) dissolved in DCM (2 vol) is added dropwise to the reaction mixture.
-
The reaction is allowed to warm to room temperature and stirred for 12-16 hours.
-
The reaction progress is monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, the reaction mixture is washed with water and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude product.
-
The crude product is purified by column chromatography on silica gel to afford tert-butyl (azetidin-3-yl)carbamate.
Step 2: Synthesis of tert-butyl (1-(pyridazin-3-yl)azetidin-3-yl)carbamate
-
To a solution of tert-butyl (azetidin-3-yl)carbamate (1.0 eq) in dimethyl sulfoxide (DMSO, 10 vol) is added 3-chloropyridazine (1.1 eq) and N,N-diisopropylethylamine (DIPEA, 2.0 eq).
-
The reaction mixture is heated to 120 °C and stirred for 12-24 hours.
-
The reaction progress is monitored by LC-MS.
-
Upon completion, the reaction mixture is cooled to room temperature and diluted with water.
-
The aqueous layer is extracted with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to yield tert-butyl (1-(pyridazin-3-yl)azetidin-3-yl)carbamate.
Step 3: Synthesis of 1-(Pyridazin-3-yl)azetidin-3-amine dihydrochloride
-
To a solution of tert-butyl (1-(pyridazin-3-yl)azetidin-3-yl)carbamate (1.0 eq) in 1,4-dioxane (5 vol) is added a 4 M solution of hydrochloric acid (HCl) in 1,4-dioxane (5 eq) at 0 °C.
-
The reaction mixture is stirred at room temperature for 2-4 hours.
-
The reaction progress is monitored by LC-MS.
-
Upon completion, the resulting precipitate is collected by filtration.
-
The solid is washed with cold diethyl ether and dried under vacuum to afford 1-(Pyridazin-3-yl)azetidin-3-amine dihydrochloride as a solid.
Characterization
The structure and purity of the final compound would be confirmed using standard analytical techniques:
| Technique | Expected Observations |
| ¹H NMR | Signals corresponding to the pyridazine and azetidine ring protons. The chemical shifts and coupling constants would be consistent with the proposed structure. |
| ¹³C NMR | Resonances for all unique carbon atoms in the molecule. |
| Mass Spectrometry (MS) | A molecular ion peak corresponding to the exact mass of the free base. |
| High-Performance Liquid Chromatography (HPLC) | A single major peak indicating high purity.[9][10] |
Table 1: Analytical Characterization of 1-(Pyridazin-3-yl)azetidin-3-amine dihydrochloride.
Diagram of Analytical Workflow
Caption: Workflow for the purification and characterization of the target compound.
Predicted Physicochemical Properties
The physicochemical properties of a drug candidate are critical for its absorption, distribution, metabolism, and excretion (ADME) profile. Based on the structure of 1-(Pyridazin-3-yl)azetidin-3-amine dihydrochloride, the following properties are predicted:
| Property | Predicted Value/Range | Implication for Drug Development |
| Molecular Weight | ~239.1 g/mol (as dihydrochloride) | Within the range for good oral bioavailability (Lipinski's Rule of Five).[11] |
| logP | 0.5 - 1.5 (for free base) | Indicates a balance between aqueous solubility and lipid membrane permeability. |
| pKa | Basic (amine and pyridazine nitrogens) | The dihydrochloride salt form will likely have good aqueous solubility. |
| Polar Surface Area (PSA) | ~70-80 Ų | Suggests good potential for oral absorption and cell permeability. |
| Hydrogen Bond Donors | 2 (amine) | Contributes to solubility and potential for target interactions. |
| Hydrogen Bond Acceptors | 4 (pyridazines and amine) | Contributes to solubility and potential for target interactions. |
Table 2: Predicted Physicochemical Properties of 1-(Pyridazin-3-yl)azetidin-3-amine dihydrochloride.
Postulated Mechanism of Action and Therapeutic Applications
The structural features of 1-(Pyridazin-3-yl)azetidin-3-amine suggest its potential as a kinase inhibitor. Many pyridazine-containing compounds have been developed as inhibitors of various kinases, including tyrosine kinases and serine/threonine kinases, which are often dysregulated in cancer and inflammatory diseases.[12] The pyridazine core can act as a hinge-binding motif, a common feature of ATP-competitive kinase inhibitors. The 3-aminoazetidine moiety can project into the solvent-exposed region of the ATP-binding pocket, providing opportunities for additional interactions that can enhance potency and selectivity.
Potential Molecular Targets
Based on the pharmacology of related compounds, potential kinase targets for this molecule could include, but are not limited to:
-
Janus Kinases (JAKs): Involved in cytokine signaling pathways that are central to inflammation and autoimmune diseases.
-
Spleen Tyrosine Kinase (Syk): A key mediator of signaling in immune cells.
-
Bruton's Tyrosine Kinase (BTK): Crucial for B-cell development and activation.
-
Receptor Tyrosine Kinases (e.g., VEGFR, EGFR): Often implicated in tumor growth and angiogenesis.
Diagram of a Hypothesized Kinase Inhibition Mechanism
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An In-Depth Technical Guide on the Safe Handling of 1-(Pyridazin-3-yl)azetidin-3-amine dihydrochloride
This guide provides a comprehensive overview of the essential safety protocols and handling procedures for 1-(Pyridazin-3-yl)azetidin-3-amine dihydrochloride, a heterocyclic compound often utilized in drug discovery and development. Given the absence of a specific Safety Data Sheet (SDS) for this exact molecule, this document synthesizes data from structurally related pyridazine and azetidine derivatives to offer a robust framework for risk assessment and safe laboratory practices. Researchers, scientists, and drug development professionals should use this guide as a foundational resource, supplementing it with their institution's specific safety policies and a thorough, compound-specific risk assessment before commencing any experimental work.
Compound Identity and Inferred Physicochemical Properties
1-(Pyridazin-3-yl)azetidin-3-amine dihydrochloride is a small molecule featuring a pyridazine ring linked to an azetidine ring, with an amine functional group. The dihydrochloride salt form suggests it is likely a solid with appreciable water solubility.
| Property | Inferred Value/Information | Basis for Inference |
| Molecular Formula | C7H12Cl2N4 | Based on the chemical name |
| Appearance | Likely a solid (crystalline or powder) | Dihydrochloride salt form |
| Solubility | Expected to be soluble in water and polar protic solvents | Presence of amine and hydrochloride salt |
| Stability | Stable under standard laboratory conditions. May be sensitive to strong oxidizing agents and strong bases. | General stability of pyridazine and azetidine rings[1][2] |
| Reactivity | Incompatible with strong oxidizing agents and strong acids.[1] The amine group can react with various electrophiles. The pyridazine ring may undergo reactions typical of electron-deficient heterocycles. | Chemical nature of the functional groups |
Hazard Identification and Classification
A definitive hazard profile for 1-(Pyridazin-3-yl)azetidin-3-amine dihydrochloride is not available. However, an analysis of its constituent moieties—a pyridazine ring and a substituted azetidine—allows for an inferred hazard assessment based on data from structurally analogous compounds.
GHS Hazard Classification (Inferred):
Based on available data for related compounds like Azetidin-3-ol hydrochloride and general pyridazine derivatives, the following GHS classifications should be considered as a precautionary measure[3][4]:
-
Acute Toxicity, Oral (Category 4), H302: Harmful if swallowed. [3]
-
Skin Corrosion/Irritation (Category 2), H315: Causes skin irritation. [3]
-
Serious Eye Damage/Eye Irritation (Category 1), H318: Causes serious eye damage. [3]
-
Specific target organ toxicity, single exposure; Respiratory tract irritation (Category 3), H335: May cause respiratory irritation. [3]
Signal Word: Danger
Hazard Pictograms:
Hazard Statements (Inferred):
-
H302: Harmful if swallowed.[3]
-
H315: Causes skin irritation.[3]
-
H318: Causes serious eye damage.[3]
-
H335: May cause respiratory irritation.[3]
Precautionary Statements (Recommended):
-
Response: P301+P317, P302+P352, P304+P340, P305+P351+P338, P319, P330, P362+P364[3][5]
-
Storage: P403+P233, P405
-
Disposal: P501
Safe Handling and Personal Protective Equipment (PPE)
A systematic approach to handling 1-(Pyridazin-3-yl)azetidin-3-amine dihydrochloride is crucial to minimize exposure and ensure a safe laboratory environment. The following workflow outlines the key steps and necessary precautions.
Caption: Workflow for the safe handling of 1-(Pyridazin-3-yl)azetidin-3-amine dihydrochloride.
Personal Protective Equipment (PPE):
-
Eye and Face Protection: Chemical safety goggles are mandatory. A face shield should be worn when handling larger quantities or if there is a risk of splashing.[1]
-
Skin Protection: A flame-retardant lab coat must be worn at all times. Nitrile or neoprene gloves are recommended; inspect them before use and change them frequently, especially if contaminated.[1][3]
-
Respiratory Protection: For operations that may generate dust or aerosols, a NIOSH-approved respirator with an appropriate particulate filter is necessary if engineering controls are insufficient.[1]
Engineering Controls:
-
All handling of the solid compound and its solutions should be conducted in a certified chemical fume hood to minimize inhalation exposure.[3]
-
Ensure that an eyewash station and a safety shower are readily accessible.[6]
Storage and Stability
Proper storage is critical to maintain the integrity of the compound and prevent hazardous situations.
-
Storage Conditions: Store in a tightly closed container in a cool, dry, and well-ventilated area.[1][5] A recommended storage temperature is often between 2-8°C for such compounds to ensure long-term stability.[7]
-
Incompatible Materials: Keep away from strong oxidizing agents, strong acids, and strong bases.[1]
-
Moisture Sensitivity: As a dihydrochloride salt, the compound may be hygroscopic. Store in a desiccator if necessary.
Emergency Procedures
In the event of an exposure or spill, immediate and appropriate action is required.
Caption: Emergency response plan for personal exposure incidents.
First-Aid Measures:
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[3]
-
Skin Contact: Immediately remove contaminated clothing and wash the affected area with plenty of soap and water for at least 15 minutes.[3] Seek medical attention if irritation persists.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[5]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[5]
Spill and Leak Procedures:
-
Small Spills: Carefully sweep up the solid material, avoiding dust generation. Place it in a sealed container for disposal. Clean the spill area with a suitable solvent and then wash with soap and water.
-
Large Spills: Evacuate the area. Wear appropriate PPE, including respiratory protection. Contain the spill and prevent it from entering drains. Follow institutional procedures for large chemical spills.
Fire-Fighting Measures:
-
Extinguishing Media: Use a dry chemical powder, carbon dioxide, or alcohol-resistant foam.
-
Hazardous Combustion Products: May include carbon oxides, nitrogen oxides, and hydrogen chloride gas.[1]
-
Firefighter Protection: Wear a self-contained breathing apparatus (SCBA) and full protective gear.[1]
Toxicological Profile (Inferred)
While no specific toxicological data exists for 1-(Pyridazin-3-yl)azetidin-3-amine dihydrochloride, the toxicological properties can be inferred from its structural components. The pyridazine moiety is a common pharmacophore found in numerous bioactive compounds, and its derivatives can exhibit a range of biological activities.[8][9] Azetidine-containing compounds are also prevalent in medicinal chemistry and can be biologically active.[10][11]
The primary concerns are acute toxicity if ingested, and irritant effects on the skin, eyes, and respiratory system. The presence of the amine group and the heterocyclic rings suggests the potential for sensitization, although no specific data is available. Long-term exposure effects are unknown, and as with any novel chemical entity, it should be treated as potentially hazardous with unknown chronic effects. All handling should aim to minimize any direct exposure.
Waste Disposal
All waste materials containing this compound should be treated as hazardous chemical waste.
-
Dispose of in accordance with local, state, and federal regulations.
-
Do not dispose of down the drain.
-
Contaminated packaging should be treated as hazardous waste and disposed of accordingly.
Conclusion
1-(Pyridazin-3-yl)azetidin-3-amine dihydrochloride is a valuable research chemical that requires careful and informed handling. By adhering to the principles of hazard assessment, utilizing appropriate engineering controls and PPE, and being prepared for emergencies, researchers can work with this compound in a safe and responsible manner. This guide serves as a critical resource, but it is not a substitute for professional judgment and a culture of safety within the laboratory.
References
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- MedChemExpress.
- CymitQuimica.
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- PubChem. N-[(1-methylazetidin-3-yl)methyl]pyridazin-3-amine. (2026).
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A Technical Guide to the Solubility Profiling of 1-(Pyridazin-3-yl)azetidin-3-amine dihydrochloride
Foreword: The Imperative of Solubility in Drug Discovery
In the landscape of modern drug development, the journey from a promising chemical entity to a viable therapeutic agent is fraught with challenges. Among the most critical physicochemical properties that dictate the fate of a candidate molecule is its solubility. Poor solubility can lead to low bioavailability, hinder formulation development, and ultimately cause the failure of an otherwise potent compound.[1][2] This guide provides a comprehensive framework for understanding and experimentally determining the solubility profile of 1-(Pyridazin-3-yl)azetidin-3-amine dihydrochloride, a molecule of interest at the intersection of pyridazine and azetidine chemistries. Our focus is not merely on procedural instruction but on the underlying scientific rationale, empowering researchers to generate robust and reliable solubility data.
Molecular Architecture and Predicted Solubility Behavior
A thorough analysis of a molecule's structure is the first step in predicting its solubility. 1-(Pyridazin-3-yl)azetidin-3-amine dihydrochloride is a composite of distinct chemical moieties, each contributing to its overall physicochemical properties.
-
The Pyridazine Core : As a nitrogen-containing heterocycle, pyridazine is a polar scaffold.[3] However, the parent pyridazine ring itself has only modest aqueous solubility and is practically insoluble in nonpolar organic solvents.[3] The presence of two adjacent nitrogen atoms creates a dipole moment and provides hydrogen bond acceptors, which can contribute favorably to interactions with polar solvents.
-
The Azetidine Ring : The four-membered azetidine ring is a desirable feature in medicinal chemistry.[4] It introduces a three-dimensional, sp³-rich character to the molecule, which can disrupt the crystal lattice packing that often suppresses solubility.[5] Azetidine-containing compounds have been noted to possess enhanced aqueous solubility compared to their more common saturated heterocyclic counterparts.[4]
-
The Primary Amine : The primary amine on the azetidine ring is a basic center. In its free base form, this amine can act as a hydrogen bond donor and acceptor. Its basicity is a key determinant of how solubility will change with pH.
-
The Dihydrochloride Salt Form : The molecule is presented as a dihydrochloride salt, indicating that two basic nitrogen atoms have been protonated. This salt form is a deliberate choice to enhance aqueous solubility. The protonation of the basic nitrogens—likely the primary amine of the azetidine and one of the pyridazine nitrogens—creates charged species that are significantly more polar than the neutral free base.[6] This suggests that the compound will be most soluble in aqueous media. For instance, the drug minaprine, which also contains a 3-aminopyridazine structure, is formulated as a dihydrochloride salt to ensure excellent aqueous solubility.[7]
Based on this structural analysis, we can hypothesize that 1-(Pyridazin-3-yl)azetidin-3-amine dihydrochloride will exhibit its highest solubility in polar, protic solvents, particularly in aqueous solutions at a low pH where the amine groups are fully protonated. Conversely, its solubility is expected to be significantly lower in nonpolar organic solvents.
Experimental Determination of Aqueous Solubility
The thermodynamic or equilibrium solubility of a compound is the maximum concentration that can be achieved in a solution at a given temperature and pressure.[2] The shake-flask method is the gold standard for determining equilibrium solubility due to its simplicity and reliability.
Protocol 1: Equilibrium Aqueous Solubility via Shake-Flask Method
This protocol outlines the steps to determine the solubility of the title compound across a physiologically relevant pH range.
Rationale: The pH of the aqueous medium is a critical factor affecting the solubility of ionizable compounds like amine salts.[1][8] By measuring solubility in different pH buffers, we can construct a pH-solubility profile, which is invaluable for predicting in vivo dissolution and absorption.
Materials:
-
1-(Pyridazin-3-yl)azetidin-3-amine dihydrochloride
-
Calibrated pH meter
-
Analytical balance
-
HPLC with a suitable column and detector (e.g., UV-Vis)
-
Series of aqueous buffers (e.g., pH 1.2, 4.5, 6.8, 7.4, and 9.0)
-
Deionized water
-
Thermostatically controlled shaker/incubator
-
Syringe filters (e.g., 0.22 µm PVDF)
-
Vials for sample collection and analysis
Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of 1-(Pyridazin-3-yl)azetidin-3-amine dihydrochloride to separate vials containing a known volume of each aqueous buffer and deionized water. The excess solid should be clearly visible.
-
Expert Insight: The goal is to ensure a solid phase remains in equilibrium with the liquid phase. A common starting point is to add 5-10 mg of the compound to 1 mL of solvent.
-
-
Equilibration:
-
Seal the vials securely to prevent solvent evaporation.
-
Place the vials in a shaker incubator set to a constant temperature (e.g., 25°C or 37°C) and agitate for a predetermined period (typically 24-48 hours) to ensure equilibrium is reached.
-
Expert Insight: A preliminary time-to-equilibrium study should be conducted by taking samples at various time points (e.g., 4, 8, 24, 48, 72 hours) to confirm that the concentration in solution has plateaued.
-
-
Sample Collection and Preparation:
-
After equilibration, allow the vials to stand undisturbed for at least 30 minutes to let the excess solid settle.
-
Carefully withdraw an aliquot of the supernatant using a syringe.
-
Immediately filter the aliquot through a 0.22 µm syringe filter into a clean vial.
-
Expert Insight: Filtration is a critical step to remove all undissolved particles. The first few drops should be discarded to saturate any potential binding sites on the filter membrane.
-
-
Quantification:
-
Dilute the filtered samples with a suitable mobile phase to a concentration that falls within the linear range of a pre-established HPLC calibration curve.
-
Analyze the diluted samples by HPLC to determine the concentration of the dissolved compound.
-
Self-Validating System: The calibration curve must have an R² value > 0.995. A sample of the solid compound should also be analyzed to confirm its identity and purity. The pH of the final saturated solution should be measured to ensure the buffer capacity was not exceeded.
-
Caption: Workflow for Aqueous Solubility Determination.
Experimental Determination of Organic Solvent Solubility
Understanding the solubility in organic solvents is crucial for designing synthesis, purification, and some formulation processes (e.g., solvent evaporation techniques).
Protocol 2: Equilibrium Solubility in Organic Solvents
This protocol uses the same shake-flask principle to measure solubility in a range of common organic solvents.
Rationale: The solubility of a compound in different organic solvents provides insight into its polarity and the types of intermolecular forces it can form. This information is vital for chromatographic purification and for developing non-aqueous formulations.
Materials:
-
Same as Protocol 1, but replacing aqueous buffers with a panel of organic solvents.
-
Solvent Panel (suggested):
-
Polar Protic: Methanol, Ethanol
-
Polar Aprotic: Dimethyl Sulfoxide (DMSO), Acetonitrile (ACN), Ethyl Acetate (EtOAc)
-
Nonpolar: Dichloromethane (DCM), Toluene, Hexanes
-
Procedure:
-
Preparation and Equilibration:
-
Follow steps 1 and 2 from Protocol 1, using the selected organic solvents instead of aqueous buffers.
-
Expert Insight: Be mindful of the volatility of organic solvents. Ensure vials are properly sealed. For highly volatile solvents like DCM, consider using screw-cap vials with PTFE-lined septa.
-
-
Sample Collection and Preparation:
-
Follow step 3 from Protocol 1.
-
Expert Insight: Ensure the syringe and filter materials are compatible with the organic solvent being used. PVDF is generally a good choice, but chemical compatibility charts should always be consulted.
-
-
Quantification:
-
The primary challenge is that the solvent of the sample (e.g., DMSO, Hexanes) may not be compatible with the mobile phase of a standard reversed-phase HPLC method.
-
Option A (Preferred): Evaporate the solvent from the filtered aliquot under a stream of nitrogen and reconstitute the residue in a known volume of mobile phase.
-
Option B: If the solvent is miscible with the mobile phase, perform a large dilution such that the final concentration of the organic solvent in the injected sample is negligible.
-
Analyze the prepared samples by HPLC against a calibration curve to determine the concentration.
-
Caption: Workflow for Organic Solvent Solubility.
Data Presentation and Interpretation
Raw data must be synthesized into a clear and actionable format.
Aqueous Solubility Data
The results from Protocol 1 should be presented in a table and visualized as a pH-solubility profile.
Table 1: Example Aqueous Solubility Data Table
| Solvent (Buffer) | Final pH | Solubility (mg/mL) | Solubility (mM) |
| Deionized Water | Measure | Result | Result |
| pH 1.2 Buffer | Measure | Result | Result |
| pH 4.5 Buffer | Measure | Result | Result |
| pH 6.8 Buffer | Measure | Result | Result |
| pH 7.4 Buffer | Measure | Result | Result |
| pH 9.0 Buffer | Measure | Result | Result |
Note: The final pH of the saturated solution should always be measured and reported.
Plotting Solubility (on a log scale) versus pH will yield the pH-solubility profile. For a dihydrochloride salt of a base, the solubility is expected to be high at low pH and decrease as the pH increases and the compound converts to its less soluble free base form.
Organic Solvent Solubility Data
The results from Protocol 2 should be summarized in a table, ordering the solvents by polarity.
Table 2: Example Organic Solvent Solubility Data Table
| Solvent | Polarity Index | Solubility (mg/mL) | Qualitative Classification |
| DMSO | 7.2 | Result | e.g., Freely Soluble |
| Methanol | 5.1 | Result | e.g., Soluble |
| Ethanol | 4.3 | Result | e.g., Sparingly Soluble |
| Acetonitrile | 5.8 | Result | e.g., Slightly Soluble |
| Ethyl Acetate | 4.4 | Result | e.g., Very Slightly Soluble |
| Dichloromethane | 3.1 | Result | e.g., Practically Insoluble |
| Toluene | 2.4 | Result | e.g., Practically Insoluble |
| Hexanes | 0.1 | Result | e.g., Practically Insoluble |
Note: Qualitative classifications should be based on a standard convention, such as that found in the U.S. Pharmacopeia.
Conclusion
References
- Vertex AI Search. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Retrieved January 23, 2026.
- Ascendia Pharma. (2021, July 5). 4 Factors Affecting Solubility of Drugs. Ascendia Pharmaceutical Solutions.
- Georg Thieme Verlag. (n.d.). Product Class 8: Pyridazines. Science of Synthesis.
-
Wikipedia. (n.d.). Azetidine. Retrieved January 23, 2026, from [Link]
- Al-Najjar, B. O., et al. (n.d.). Synthesis of A New Class of Pyridazin-3-one and 2-Amino-5-arylazopyridine Derivatives and Their Utility in the Synthesis of Fused Azines.
- International Journal of Novel Research and Development. (n.d.). Factors affecting on the solubility and bioavailability of pharmaceutical drug and dosage form through. IJNRD.
- University of Toronto. (2023, August 31). Solubility of Organic Compounds.
- Garekani, H. A., et al. (n.d.). Drug Solubility: Importance and Enhancement Techniques.
- McLaughlin, J. C. (n.d.). Experiment 27 - Amines and Amides.
- Bull, J. E., et al. (n.d.). The pyridazine heterocycle in molecular recognition and drug discovery.
- Ishikawa, T., & Hashimoto, Y. (n.d.). Improvement in Aqueous Solubility in Small Molecule Drug Discovery Programs by Disruption of Molecular Planarity and Symmetry.
- Vertex AI Search. (n.d.).
- ResearchGate. (n.d.).
- Alshehri, S., et al. (2019, September 19). Synthesis, Characterization and Solubility Determination of 6-Phenyl-pyridazin-3(2H)-one in Different Pharmaceutical Solvents. MDPI.
- Cheméo. (n.d.). Chemical Properties of Azetidine (CAS 503-29-7).
- Cengage Learning. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis.
- El-Sayed, N. N. E., et al. (2025, July 2). Design, synthesis and characterization of novel pyridazin-3-one derivatives: in vitro vasorelaxant activity and in silico insights into eNOS modulation.
- Drug Delivery Leader. (2022, February 28). 4 Factors Affecting Solubility Of Drugs.
- Hobbs, W. J. (n.d.). SYNTHESIS AND CHARACTERIZATION 1 Synthesis and Characterization of Unique Pyridazines. Liberty University.
- Solubility of Things. (n.d.). Azetidine-2,4-dicarboxylic acid.
- Al-Ghorbani, M., et al. (n.d.).
- El-Sayed, N. N. E., et al. (n.d.). Design, synthesis and characterization of novel pyridazin-3-one derivatives: in vitro vasorelaxant activity and in silico insights into eNOS modulation. RSC Medicinal Chemistry (RSC Publishing).
- Fisher Scientific. (n.d.). Azetidine, 98%.
- Ibrahim, M., et al. (2015). “Pyridopyridazine”: A Versatile Nucleus in Pharmaceutical Field. Journal of Biosciences and Medicines, 3, 59-66.
- Amadis Chemical. (n.d.). 1-(3-fluoropropyl)azetidin-3-amine hydrochloride,2738647-31-7.
- PubChem. (n.d.). 1H-indazol-3-amine.
- PubChem. (2026, January 10). N-[(1-methylazetidin-3-yl)methyl]pyridazin-3-amine.
- AA Blocks. (n.d.). 1538772-53-0 | 1-(3-Fluoropropyl)azetidin-3-amine.
- PubChem. (n.d.). 1-(pyridazin-3-yl)azetidin-3-amine dihydrochloride (C7H10N4).
- BLDpharm. (n.d.). 1949816-67-4|N-(Azetidin-3-yl)pyridazin-3-amine dihydrochloride.
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- 8. ijnrd.org [ijnrd.org]
Methodological & Application
Synthesis of Novel Pyridazinyl Azetidine Derivatives: An Application Note and Protocol
Introduction: The Strategic Fusion of Two Privileged Scaffolds
In the landscape of medicinal chemistry, the quest for novel molecular architectures with enhanced therapeutic potential is a constant driving force. Among the myriad of heterocyclic scaffolds, pyridazines and azetidines have individually garnered significant attention due to their unique pharmacological profiles. Pyridazine derivatives are known to exhibit a wide array of biological activities, including but not limited to, anti-inflammatory, analgesic, and anticancer properties.[1][2] The azetidine motif, a strained four-membered nitrogen-containing heterocycle, offers a unique three-dimensional geometry that can improve pharmacokinetic properties such as solubility and metabolic stability when incorporated into drug candidates.[3]
The strategic combination of these two privileged scaffolds into a single molecular entity, the pyridazinyl azetidine derivative, presents a compelling opportunity for the discovery of new chemical entities with potentially synergistic or novel pharmacological activities. This application note provides a detailed protocol for the synthesis of a model pyridazinyl azetidine derivative, 3-(azetidin-1-yl)-6-chloropyridazine, via a nucleophilic aromatic substitution (SNAr) pathway. Furthermore, it explores the mechanistic underpinnings of this transformation and provides guidance on the characterization of the resulting product.
Synthetic Strategy: Nucleophilic Aromatic Substitution
The most direct and widely applicable method for the synthesis of N-aryl and N-heteroaryl azetidines is through the nucleophilic substitution of an activated halo-aromatic or halo-heteroaromatic compound with azetidine. In the case of pyridazinyl azetidines, the electron-deficient nature of the pyridazine ring, further activated by the presence of a halogen substituent, makes it susceptible to nucleophilic attack by the secondary amine of the azetidine ring.
The chosen model synthesis involves the reaction of 3,6-dichloropyridazine with azetidine. This reaction proceeds with a notable degree of regioselectivity, a crucial aspect for the controlled synthesis of the desired isomer.
Regioselectivity in the Nucleophilic Substitution of 3,6-Dichloropyridazine
A key consideration in the synthesis of 3-(azetidin-1-yl)-6-chloropyridazine is the regioselectivity of the nucleophilic attack on the 3,6-dichloropyridazine starting material. The two chlorine atoms are in electronically distinct environments. The substitution of one chlorine atom is generally favored over the other due to the electronic influence of the two nitrogen atoms in the pyridazine ring. The reaction of 3,6-dichloropyridazine with a nucleophile like azetidine preferentially occurs at the 3-position. This is because the electron-withdrawing effect of the adjacent nitrogen atom at the 2-position makes the carbon at the 3-position more electrophilic and thus more susceptible to nucleophilic attack.
Experimental Protocol: Synthesis of 3-(Azetidin-1-yl)-6-chloropyridazine
This protocol is adapted from established procedures for the nucleophilic aromatic substitution of dichloropyridazines with cyclic amines.[4]
Materials:
-
3,6-Dichloropyridazine (1.49 g, 10 mmol)
-
Azetidine hydrochloride (1.40 g, 15 mmol, 1.5 equivalents)
-
Triethylamine (4.2 mL, 30 mmol, 3 equivalents)
-
Ethanol (50 mL)
-
Round-bottom flask (100 mL) with reflux condenser
-
Magnetic stirrer and heating mantle
-
Standard glassware for work-up and filtration
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate/hexanes mixture)
Procedure:
-
To a 100 mL round-bottom flask, add 3,6-dichloropyridazine (1.49 g, 10 mmol) and ethanol (50 mL).
-
Stir the mixture at room temperature until the starting material is completely dissolved.
-
Add azetidine hydrochloride (1.40 g, 15 mmol) to the solution.
-
Carefully add triethylamine (4.2 mL, 30 mmol) to the reaction mixture. The triethylamine acts as a base to neutralize the hydrochloric acid formed during the reaction and to free the azetidine from its hydrochloride salt.
-
Heat the reaction mixture to reflux (approximately 78 °C for ethanol) and maintain for 4-6 hours.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material (3,6-dichloropyridazine) is consumed.
-
After completion, allow the reaction mixture to cool to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
To the resulting residue, add water (50 mL) and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine (50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.[5]
-
Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 3-(azetidin-1-yl)-6-chloropyridazine.
Expected Yield:
The yield of the reaction can vary depending on the specific conditions and the purity of the reagents. Based on similar reactions, a yield in the range of 60-80% can be reasonably expected.[6]
Characterization of 3-(Azetidin-1-yl)-6-chloropyridazine
The structure and purity of the synthesized compound should be confirmed by a combination of spectroscopic techniques.
Table 1: Spectroscopic Data for 3-(Azetidin-1-yl)-6-chloropyridazine
| Technique | Expected Observations |
| 1H NMR | The proton NMR spectrum is expected to show characteristic signals for the pyridazine and azetidine protons. The pyridazine protons will appear as two doublets in the aromatic region. The azetidine protons will appear as two triplets in the aliphatic region. The integration of these signals should correspond to the number of protons in each environment.[7][8] |
| 13C NMR | The carbon NMR spectrum will show distinct signals for the carbon atoms of the pyridazine and azetidine rings. The chemical shifts will be indicative of the electronic environment of each carbon atom.[9] |
| Mass Spectrometry | The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the product, along with a characteristic isotopic pattern for the chlorine atom. |
| Infrared (IR) Spectroscopy | The IR spectrum will show characteristic absorption bands for the C-H, C=N, and C-N bonds present in the molecule. |
Alternative Synthetic Route: Palladium-Catalyzed Buchwald-Hartwig Amination
For less reactive halo-pyridazines or for cases where the SNAr reaction is not efficient, the Buchwald-Hartwig amination offers a powerful alternative for the formation of the C-N bond between the pyridazine and azetidine rings.[10] This palladium-catalyzed cross-coupling reaction has a broad substrate scope and is tolerant of a wide range of functional groups.[11]
Mechanism of the Buchwald-Hartwig Amination
The catalytic cycle of the Buchwald-Hartwig amination generally proceeds through the following key steps:[11][12]
-
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the halo-pyridazine, forming a Pd(II) complex.
-
Amine Coordination and Deprotonation: The azetidine coordinates to the Pd(II) center, and a base facilitates the deprotonation of the azetidinium ion to form a palladium-amido complex.
-
Reductive Elimination: The final C-N bond is formed through reductive elimination from the palladium-amido complex, regenerating the Pd(0) catalyst and releasing the pyridazinyl azetidine product.
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
Conclusion and Future Directions
This application note has provided a detailed protocol for the synthesis of a novel pyridazinyl azetidine derivative via a robust and regioselective nucleophilic aromatic substitution reaction. The characterization methods outlined will ensure the structural integrity of the synthesized compounds. Furthermore, the introduction of the Buchwald-Hartwig amination as an alternative synthetic route highlights the versatility of approaches available for accessing this promising class of molecules.
The fusion of the pyridazine and azetidine scaffolds opens up new avenues for the design and development of drug candidates with potentially improved efficacy and pharmacokinetic profiles. Further exploration of the structure-activity relationships of these derivatives is warranted to unlock their full therapeutic potential in various disease areas.
References
-
Synthesis of pyridazines. Organic Chemistry Portal. (n.d.). Retrieved from [Link]
-
1H, 13C, and 15N NMR spectra of some pyridazine derivatives. PubMed. (2010). Retrieved from [Link]
- Synthesis of azetidine derivatives. Google Patents. (2000).
-
Buchwald-Hartwig Amination. Chemistry LibreTexts. (2023). Retrieved from [Link]
-
azetidine. Organic Syntheses Procedure. (n.d.). Retrieved from [Link]
-
Buchwald–Hartwig amination. Wikipedia. (2023). Retrieved from [Link]
-
An analysis of the 13C n.m.r. spectra of pyridazin-3-ones and some specifically deuteriated derivatives. Journal of the Chemical Society, Perkin Transactions 1. (1981). Retrieved from [Link]
-
SYNTHESIS AND CHARACTERIZATION 1 Synthesis and Characterization of Unique Pyridazines. Liberty University. (n.d.). Retrieved from [Link]
-
Synthesis, COX-2 inhibition, anti-inflammatory activity, molecular docking, and histopathological studies of new pyridazine derivatives. PubMed. (2020). Retrieved from [Link]
-
1 H, 13 C, and 15 N NMR spectra of some pyridazine derivatives. ResearchGate. (2010). Retrieved from [Link]
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Design and synthesis of novel chloropyridazine hybrids as promising anticancer agents acting by apoptosis induction and PARP-1 inhibition through a molecular hybridization strategy. PMC. (2021). Retrieved from [Link]
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Preparation and nucleophilic substitution of the 2,4,6-triphenylpyridinium salts, diazonium intermediates and N,N-1,2-benzenedisulfonylimides of chiral amino acids. ResearchGate. (2014). Retrieved from [Link]
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Synthesis of pyridazine and pyridopyridazine derivatives. Results and Discussion. Sciforum. (n.d.). Retrieved from [Link]
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The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! YouTube. (2023). Retrieved from [Link]
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Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Publishing. (2021). Retrieved from [Link]
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General Synthesis of pyridazine derivatives (2 and 5a-c); Reagents and... ResearchGate. (n.d.). Retrieved from [Link]
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Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Derivatives. MDPI. (2022). Retrieved from [Link]
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Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. MDPI. (2022). Retrieved from [Link]
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Synthesis and complete assignment of the 1H and 13C NMR spectra of 6-substituted and 2,6-disubstituted pyridazin-3(2H). PubMed. (2007). Retrieved from [Link]
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Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. NIH. (2021). Retrieved from [Link]
-
Buchwald-Hartwig Amination. Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. (2017). Retrieved from [Link]
-
Experiment 20: Nucleophilic Substitution Reactions (SN1/SN2). UW-Madison Chemistry. (2023). Retrieved from [Link]
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nucleophilic substitution reactions of 4,5-dichloro-2- methyl-6-nitro-2h-pyridazin-3-one. HETEROCYCLES. (2001). Retrieved from [Link]
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Application Note: A Framework for Developing a Cell-Based Phospho-ERK Assay to Profile 1-(Pyridazin-3-yl)azetidin-3-amine dihydrochloride
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on establishing a robust cell-based assay to characterize the biological activity of the novel small molecule, 1-(Pyridazin-3-yl)azetidin-3-amine dihydrochloride. The core structure of this compound incorporates both a pyridazine and an azetidine moiety. The pyridazine ring is a key feature in numerous pharmacologically active agents, recognized for its ability to engage with a wide array of biological targets, including kinases and G-protein coupled receptors.[1][2] Similarly, the azetidine scaffold is considered a privileged structure in medicinal chemistry, often incorporated to enhance pharmacokinetic properties such as metabolic stability and solubility.[3][4] Given that specific biological data for this compound is not yet publicly available[5], we propose a scientifically grounded, hypothetical framework for its characterization as a putative inhibitor of a receptor tyrosine kinase (RTK) signaling pathway—a common target class for such scaffolds.[6][7] This application note details the principles, protocols, and validation parameters for a quantitative, high-throughput compatible phospho-ERK assay.
Scientific Rationale & Assay Principle
Cell-based assays provide a more biologically relevant context than simple biochemical assays by evaluating a compound's effect within a living system, accounting for factors like cell permeability and off-target effects.[8][9] For characterizing novel kinase inhibitor candidates, one of the most reliable methods is to measure the modulation of a downstream signaling event.
The Mitogen-Activated Protein Kinase (MAPK) cascade, which includes the Extracellular signal-Regulated Kinase (ERK), is a critical intracellular signaling pathway activated by numerous RTKs, such as the Epidermal Growth Factor Receptor (EGFR). The phosphorylation of ERK (p-ERK) serves as a robust and sensitive biomarker for the activation of the entire upstream pathway.
The principle of this assay is as follows:
-
A cell line endogenously expressing a target RTK (e.g., EGFR) is selected.
-
Basal signaling is minimized by serum-starving the cells.
-
Cells are pre-incubated with various concentrations of 1-(Pyridazin-3-yl)azetidin-3-amine dihydrochloride.
-
The signaling pathway is then potently activated by stimulating the cells with a specific ligand (e.g., EGF).
-
If the test compound inhibits the RTK or any upstream component of the cascade, it will result in a dose-dependent decrease in the phosphorylation of ERK.
-
The level of p-ERK is quantified using a sensitive immunoassay, allowing for the determination of the compound's half-maximal inhibitory concentration (IC₅₀).
This approach provides a functional measure of the compound's potency in a cellular environment.
Materials & Methods
Cell Line Selection
The choice of cell line is critical for assay success. We recommend the A549 human lung carcinoma cell line.
-
Causality: A549 cells express a high level of endogenous EGFR and exhibit a robust and reproducible p-ERK response upon EGF stimulation, providing a wide assay window. They are also adherent and easy to culture, making them suitable for microplate-based assays.
Reagents & Equipment
-
Test Compound: 1-(Pyridazin-3-yl)azetidin-3-amine dihydrochloride
-
Cell Line: A549 cells (ATCC® CCL-185™)
-
Control Inhibitor: Gefitinib (EGFR Inhibitor)
-
Culture Medium: F-12K Medium (ATCC® 30-2004™), 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin.
-
Assay Medium: F-12K Medium, 0.1% Bovine Serum Albumin (BSA).
-
Stimulant: Human Recombinant EGF (e.g., R&D Systems® 236-EG)
-
Detection Kit: AlphaLISA® SureFire® Ultra™ p-ERK 1/2 (Thr202/Tyr204) Assay Kit (PerkinElmer®) or similar HTRF/ELISA kit.
-
Equipment:
-
Sterile cell culture hood
-
CO₂ incubator (37°C, 5% CO₂)
-
Microplate reader compatible with detection chemistry (e.g., EnVision® for AlphaLISA)
-
96-well clear, flat-bottom, cell-culture treated plates
-
Standard liquid handling equipment (multichannel pipettes, etc.)
-
Experimental Workflow & Protocols
The overall workflow is designed for a 96-well plate format but can be adapted. Rigorous optimization of each step is necessary to achieve a robust and reproducible assay.[8]
Protocol: Compound & Reagent Preparation
-
Compound Stock: Prepare a 10 mM stock solution of 1-(Pyridazin-3-yl)azetidin-3-amine dihydrochloride in sterile DMSO. Aliquot and store at -20°C. Perform similar preparation for the control inhibitor, Gefitinib.
-
Compound Dilutions: On the day of the assay, perform a serial dilution of the 10 mM stock in Assay Medium to create 10X working concentrations. A typical 10-point, 3-fold dilution series might range from 100 µM to 5 nM (final assay concentrations).
-
EGF Stock: Reconstitute lyophilized EGF in sterile PBS containing 0.1% BSA to create a 100 µg/mL stock. Aliquot and store at -20°C.
-
EGF Working Solution: Prepare an 11X working solution of EGF in Assay Medium. The final concentration should be at the EC₈₀ (the concentration that elicits 80% of the maximal response), which must be predetermined. For A549 cells, this is typically around 20-50 ng/mL final concentration.
Protocol: Cell Seeding and Assay Procedure
-
Cell Seeding: Culture A549 cells to ~80% confluency. Trypsinize, count, and resuspend cells in Culture Medium. Seed 20,000 cells in 100 µL per well into a 96-well plate. Incubate for 24 hours at 37°C, 5% CO₂.
-
Expert Insight: Seeding density is a critical parameter. Too few cells will yield a poor signal; too many can lead to contact inhibition and altered signaling. This density should be optimized for your specific conditions.
-
-
Serum Starvation: Carefully aspirate the Culture Medium. Wash once with 100 µL of sterile PBS. Add 100 µL of pre-warmed Assay Medium to each well. Incubate for 4-6 hours.
-
Causality: Serum contains growth factors that activate the MAPK pathway. Starvation quiesces the cells and reduces the basal p-ERK signal, thereby increasing the signal-to-background ratio upon stimulation.
-
-
Compound Addition: Add 10 µL of the 10X compound dilutions to the appropriate wells. For control wells, add 10 µL of Assay Medium containing 1% DMSO (vehicle control). Include wells for a "no stimulation" control and a "maximum stimulation" control. Incubate for 1 hour.
-
EGF Stimulation: Add 10 µL of the 11X EGF working solution to all wells except the "no stimulation" control wells (add 10 µL Assay Medium to these). Mix gently by tapping the plate. Incubate at 37°C for 10 minutes.
-
Expert Insight: The stimulation time is brief and critical. ERK phosphorylation is a transient event, typically peaking between 5 and 15 minutes post-stimulation.
-
-
Cell Lysis & Detection: Immediately aspirate the medium and add Lysis Buffer provided with the detection kit. Follow the manufacturer's protocol for incubation, lysate transfer, and addition of detection reagents. Read the plate on a compatible microplate reader.
Data Analysis & Assay Validation
Data Normalization and IC₅₀ Calculation
-
Average the replicate signals for each concentration.
-
Normalize the data:
-
The signal from the "no stimulation" control wells represents 100% inhibition.
-
The signal from the "maximum stimulation" (vehicle control) wells represents 0% inhibition.
-
Calculate the % Inhibition for each compound concentration using the formula: % Inhibition = 100 * (1 - [Signal_Compound - Signal_NoStim] / [Signal_MaxStim - Signal_NoStim])
-
-
Plot the % Inhibition against the log of the compound concentration.
-
Fit the data to a four-parameter logistic (4PL) equation to determine the IC₅₀ value.
Assay Validation and Performance Metrics
A trustworthy assay must be validated to ensure it is suitable for its intended purpose.[8] Key metrics should be monitored during each experiment.
| Parameter | Formula | Acceptance Criterion | Rationale |
| Signal-to-Background (S/B) | Mean(SignalMaxStim) / Mean(SignalNoStim) | > 5 | Ensures a sufficiently large dynamic range for the assay. |
| Z'-Factor | 1 - [3*(SDMaxStim + SDNoStim) / (MeanMaxStim - MeanNoStim)] | > 0.5 | A measure of assay quality and robustness, indicating the separation between positive and negative controls.[10] |
Representative Hypothetical Data
The following table shows example data for 1-(Pyridazin-3-yl)azetidin-3-amine dihydrochloride, demonstrating a dose-dependent inhibition of EGF-induced p-ERK signaling.
| Compound Conc. (nM) | Log [Conc.] | Raw Signal (RFU) | % Inhibition |
| 10000 | 4.00 | 18,500 | 97.2% |
| 3333 | 3.52 | 21,340 | 93.4% |
| 1111 | 3.05 | 32,780 | 78.6% |
| 370 | 2.57 | 65,450 | 36.1% |
| 123 | 2.09 | 88,900 | 8.0% |
| 41 | 1.61 | 94,300 | 1.3% |
| 13.7 | 1.14 | 95,100 | 0.3% |
| 4.6 | 0.66 | 95,500 | 0.0% |
| Max Stim Control | N/A | 95,500 | 0.0% |
| No Stim Control | N/A | 15,000 | 100.0% |
| Calculated IC₅₀ | ~450 nM |
Conclusion
This application note provides a detailed, scientifically-driven framework for establishing a cell-based assay to quantify the inhibitory potential of 1-(Pyridazin-3-yl)azetidin-3-amine dihydrochloride on a canonical RTK signaling pathway. By carefully selecting the cell model, optimizing assay parameters, and adhering to strict validation criteria, researchers can generate robust and reliable data to profile this and other novel compounds. This p-ERK assay serves as an essential tool in the early stages of drug discovery, enabling potency determination and facilitating structure-activity relationship (SAR) studies.
References
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Al-Ostath, O. A., et al. (2025). Design, synthesis and characterization of novel pyridazin-3-one derivatives: in vitro vasorelaxant activity and in silico insights into eNOS modulation. RSC Medicinal Chemistry. [Link]
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Zhang, L., et al. (2016). Development of A Cell-Based Assay to Identify Small Molecule Inhibitors of FGF23 Signaling. PLoS One. [Link]
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PubChem. (n.d.). 1-(pyridazin-3-yl)azetidin-3-amine dihydrochloride. PubChem Compound Summary. [Link]
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Krasavin, M. (2020). Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle. Organic & Biomolecular Chemistry. [Link]
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Al-Ostath, O. A., et al. (2025). Design, synthesis and characterization of novel pyridazin-3-one derivatives: in vitro vasorelaxant activity and in silico insights into eNOS modulation. RSC Medicinal Chemistry. [Link]
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Abdel-Maksoud, M. S., et al. (2023). An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer. Future Medicinal Chemistry. [Link]
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Bio-Rad. (2021). Cell Based Assays in Drug Development: Comprehensive Overview. Bio-Rad Online. [Link]
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Creative Bioarray. (n.d.). Role of Cell-Based Assays in Drug Discovery and Development. Creative Bioarray. [Link]
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Gao, Y. F., et al. (2019). In vitro assay for the development of small molecule inhibitors targeting PD-1/PD-L1. Methods in Enzymology. [Link]
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Volz, A. C. (2022). Cell-based assays on the rise. BMG LABTECH. [Link]
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Wijtmans, M., et al. (2016). 4-(3-Aminoazetidin-1-yl)pyrimidin-2-amines as High-Affinity Non-imidazole Histamine H3 Receptor Agonists with in Vivo Central Nervous System Activity. Journal of Medicinal Chemistry. [Link]
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Singh, A., et al. (2024). Azetidines in medicinal chemistry: emerging applications and approved drugs. RSC Medicinal Chemistry. [Link]
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Wang, Y., et al. (2022). Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents. Frontiers in Chemistry. [Link]
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Wang, Y., et al. (2022). A review for cell-based screening methods in drug discovery. Journal of Pharmaceutical Analysis. [Link]
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BioIVT. (2018). Cell-based Assays: A Crucial Component of the Drug Discovery Process. BioIVT. [Link]
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Dispendix. (2024). Essential Considerations for Successful Assay Development. Dispendix. [Link]
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Meanwell, N. A. (2023). The pyridazine heterocycle in molecular recognition and drug discovery. RSC Medicinal Chemistry. [Link]
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ResearchGate. (2023). The pyridazine heterocycle in molecular recognition and drug discovery. ResearchGate. [Link]
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Hu, L., et al. (2016). Design, synthesis, and biological activity of 4-(imidazo[1,2-b]pyridazin-3-yl)-1H-pyrazol-1-yl-phenylbenzamide derivatives as BCR-ABL kinase inhibitors. Bioorganic & Medicinal Chemistry Letters. [Link]
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Application Notes and Protocols: Evaluating the Antibacterial Activity of 1-(Pyridazin-3-yl)azetidin-3-amine dihydrochloride
Introduction: The Imperative for Novel Antibacterial Agents
The relentless rise of antibiotic-resistant bacteria poses a significant threat to global public health. This has catalyzed the search for novel chemical scaffolds with potent antibacterial activity. Pyridazine and its derivatives have emerged as a promising class of heterocyclic compounds, demonstrating a wide spectrum of pharmacological activities, including antimicrobial, antiviral, and anticancer properties.[1][2][3] The pyridazine nucleus is a key structural motif in several clinically approved drugs.[1] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the systematic evaluation of the antibacterial potential of a specific pyridazine-containing compound: 1-(Pyridazin-3-yl)azetidin-3-amine dihydrochloride .
This document outlines detailed, step-by-step protocols for fundamental antibacterial susceptibility testing, including the determination of Minimum Inhibitory Concentration (MIC), Minimum Bactericidal Concentration (MBC), and the Kirby-Bauer disk diffusion assay. The methodologies are grounded in the standards set forth by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST), ensuring data integrity and reproducibility.[4][5][6][7][8]
Compound Profile: 1-(Pyridazin-3-yl)azetidin-3-amine dihydrochloride
-
Structure:
-
Molecular Formula: C₇H₁₀N₄
-
Chemical Name: 1-(pyridazin-3-yl)azetidin-3-amine[9]
-
-
Rationale for Testing: The compound combines the biologically active pyridazine ring with an azetidine moiety. Azetidine rings are four-membered nitrogen-containing heterocycles that can influence the physicochemical properties of a molecule, such as solubility and cell permeability, potentially enhancing its drug-like characteristics. The primary amine on the azetidine ring provides a site for potential interactions with bacterial targets.
Part 1: Primary Screening - Determining Bacteriostatic Activity
The initial phase of testing aims to determine the lowest concentration of the compound that inhibits the visible growth of a panel of clinically relevant bacteria. This is achieved through the Minimum Inhibitory Concentration (MIC) assay, a cornerstone of antimicrobial susceptibility testing.[10][11][12]
Minimum Inhibitory Concentration (MIC) Assay Protocol
The broth microdilution method is a widely accepted and efficient technique for determining the MIC of a compound.[10][11][13]
Principle: A standardized suspension of bacteria is exposed to serial dilutions of the test compound in a liquid growth medium. The MIC is the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed after a defined incubation period.[11][12]
Materials:
-
1-(Pyridazin-3-yl)azetidin-3-amine dihydrochloride (Test Compound)
-
Sterile 96-well microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)[14]
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Positive control antibiotic (e.g., Ciprofloxacin)
-
Sterile saline (0.85%) or Phosphate Buffered Saline (PBS)
-
0.5 McFarland turbidity standard
-
Spectrophotometer
-
Incubator (35-37°C)
Procedure:
-
Preparation of Test Compound Stock Solution:
-
Accurately weigh the test compound and dissolve it in a suitable solvent (e.g., sterile deionized water or DMSO) to create a high-concentration stock solution (e.g., 1024 µg/mL). The choice of solvent should be tested for its own potential antibacterial activity at the highest concentration used in the assay.
-
-
Preparation of Bacterial Inoculum:
-
From a fresh (18-24 hour) culture plate, select 3-5 well-isolated colonies of the test bacterium.
-
Suspend the colonies in sterile saline or PBS.
-
Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard. This corresponds to approximately 1.5 x 10⁸ CFU/mL.
-
Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Serial Dilution in Microtiter Plate:
-
Add 100 µL of sterile CAMHB to wells 2 through 12 of a 96-well plate.
-
Add 200 µL of the test compound stock solution to well 1.
-
Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing thoroughly, and then transferring 100 µL from well 2 to well 3, and so on, down to well 10. Discard 100 µL from well 10.
-
Well 11 will serve as the growth control (no compound), and well 12 will be the sterility control (no bacteria).
-
-
Inoculation and Incubation:
-
Add 100 µL of the prepared bacterial inoculum to wells 1 through 11.
-
The final volume in each well will be 200 µL.
-
Seal the plate and incubate at 35-37°C for 16-20 hours.[13]
-
-
Reading and Interpreting Results:
-
After incubation, visually inspect the plate for turbidity. The MIC is the lowest concentration of the test compound in which there is no visible growth.[13]
-
Optionally, the optical density at 600 nm (OD₆₀₀) can be read using a microplate reader to quantify bacterial growth.
-
Example Data Presentation: MIC Values
The following table illustrates how to present the MIC data for 1-(Pyridazin-3-yl)azetidin-3-amine dihydrochloride against a panel of Gram-positive and Gram-negative bacteria.
| Bacterial Strain | Gram Stain | MIC (µg/mL) of Test Compound | MIC (µg/mL) of Ciprofloxacin (Control) |
| Staphylococcus aureus ATCC 29213 | Positive | 16 | 0.5 |
| Enterococcus faecalis ATCC 29212 | Positive | 32 | 1 |
| Escherichia coli ATCC 25922 | Negative | 64 | 0.015 |
| Pseudomonas aeruginosa ATCC 27853 | Negative | >128 | 0.25 |
Part 2: Assessing Bactericidal vs. Bacteriostatic Activity
While the MIC assay identifies the concentration that inhibits growth, it does not distinguish between bacteriostatic (growth-inhibiting) and bactericidal (killing) activity. The Minimum Bactericidal Concentration (MBC) assay is performed to determine the lowest concentration of an antibacterial agent required to kill a bacterium.[15]
Minimum Bactericidal Concentration (MBC) Assay Protocol
Principle: Following the determination of the MIC, an aliquot from each well that shows no visible growth is subcultured onto antibiotic-free agar plates. The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum.[15][16]
Procedure:
-
Perform MIC Assay: Complete the MIC assay as described in section 1.1.
-
Subculturing: From each well that shows no visible growth (the MIC well and wells with higher concentrations), take a 10 µL aliquot.
-
Plating: Spot-plate the aliquot onto a fresh, antibiotic-free Mueller-Hinton Agar (MHA) plate.
-
Incubation: Incubate the MHA plates at 35-37°C for 18-24 hours.
-
Determining MBC: After incubation, count the number of colonies on each spot. The MBC is the lowest concentration that shows no growth or a colony count that corresponds to a ≥99.9% kill rate compared to the initial inoculum count.
Workflow for MIC and MBC Determination
Caption: Workflow for determining MIC and MBC.
Part 3: Disk Diffusion Assay for Qualitative Susceptibility Screening
The Kirby-Bauer disk diffusion test provides a rapid, qualitative assessment of a microorganism's susceptibility to an antimicrobial agent.[17][18][19][20] It is particularly useful for preliminary screening of a compound's activity against a range of bacteria.
Kirby-Bauer Disk Diffusion Protocol
Principle: A paper disk impregnated with a known concentration of the test compound is placed on an agar plate that has been uniformly inoculated with a test bacterium. The compound diffuses from the disk into the agar, creating a concentration gradient. If the bacterium is susceptible, a clear zone of inhibition will form around the disk.[20][21]
Materials:
-
Mueller-Hinton Agar (MHA) plates
-
Sterile paper disks (6 mm diameter)
-
Test compound solution of a known concentration
-
Bacterial strains
-
Sterile cotton swabs
-
0.5 McFarland turbidity standard
-
Ruler or calipers
Procedure:
-
Prepare Inoculum: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard as described in section 1.1.2.
-
Inoculate MHA Plate:
-
Dip a sterile cotton swab into the standardized bacterial suspension, removing excess liquid by pressing the swab against the inside of the tube.[19][22]
-
Streak the swab evenly over the entire surface of the MHA plate in three directions, rotating the plate approximately 60 degrees between each streaking to ensure confluent growth.[17][22]
-
Allow the plate to dry for 5-15 minutes.[19]
-
-
Prepare and Apply Disks:
-
Impregnate sterile paper disks with a specific volume of the test compound solution (e.g., 10 µL of a 1 mg/mL solution to yield a 10 µg disk). Allow the solvent to evaporate completely.
-
Aseptically place the impregnated disks onto the inoculated MHA plate, ensuring firm contact with the agar surface.
-
-
Incubation: Invert the plates and incubate at 35-37°C for 18-24 hours.
-
Measure and Interpret:
-
Measure the diameter of the zone of inhibition in millimeters (mm).
-
Interpretation as "susceptible," "intermediate," or "resistant" requires established breakpoints, which are not available for novel compounds. Therefore, for research purposes, the zone diameter is recorded and compared against known antibiotics.
-
Example Data Presentation: Zone of Inhibition Diameters
| Bacterial Strain | Gram Stain | Zone of Inhibition (mm) of Test Compound (10 µ g/disk ) | Zone of Inhibition (mm) of Ciprofloxacin (5 µ g/disk ) |
| Staphylococcus aureus ATCC 25923 | Positive | 18 | 25 |
| Escherichia coli ATCC 25922 | Negative | 12 | 30 |
| Pseudomonas aeruginosa ATCC 27853 | Negative | 0 | 27 |
Part 4: Understanding the Potential Mechanism of Action
While the primary assays establish if the compound is active, further studies are required to understand how it works. The pyridazine core in various compounds has been associated with several mechanisms of action. A hypothetical pathway for a novel pyridazine derivative might involve the inhibition of essential bacterial enzymes.
Hypothetical Mechanism of Action Pathway
The following diagram illustrates a potential mechanism where the test compound inhibits a key bacterial enzyme, leading to cell death.
Caption: Hypothetical mechanism of action pathway.
Conclusion and Future Directions
This application note provides a foundational framework for the initial antibacterial evaluation of 1-(Pyridazin-3-yl)azetidin-3-amine dihydrochloride. The described protocols for MIC, MBC, and disk diffusion testing are essential first steps in characterizing its potential as a novel antibacterial agent. Positive results from these assays would warrant further investigation, including:
-
Time-kill kinetic assays: To understand the rate of bactericidal activity.
-
Mechanism of action studies: To identify the specific cellular target.
-
Toxicity assays: To evaluate the compound's safety profile in eukaryotic cells.
-
In vivo efficacy studies: To assess the compound's activity in an animal model of infection.
By following these standardized and validated protocols, researchers can generate reliable and reproducible data, contributing to the critical pipeline of new antimicrobial drug discovery.
References
-
Synthesis, Spectroscopic Characterization, Antibacterial Activity, and Computational Studies of Novel Pyridazinone Derivatives. (n.d.). MDPI. Retrieved from [Link]
-
Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. (2023, June 14). protocols.io. Retrieved from [Link]
-
Broth Microdilution assay - How to determine the MIC (Minimum Inhibitory Concentration). (2021, September 27). YouTube. Retrieved from [Link]
-
Verma, S. K., et al. (2008). Synthesis and Antimicrobial Activity of some Pyridazinone Derivatives. Biomedical and Pharmacology Journal, 1(1). Retrieved from [Link]
-
[Antimicrobial activity of new pyridazine derivatives]. (n.d.). PubMed. Retrieved from [Link]
-
Novel pyridazine derivatives: Synthesis and antimicrobial activity evaluation. (2009, May). PubMed. Retrieved from [Link]
-
Pyridine Compounds with Antimicrobial and Antiviral Activities. (n.d.). PubMed Central. Retrieved from [Link]
-
Minimum Bactericidal Concentration (MBC) Test. (n.d.). Microchem Laboratory. Retrieved from [Link]
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Application Notes & Protocols: A Comprehensive Preclinical Screening Cascade for the Novel Anticancer Candidate 1-(Pyridazin-3-yl)azetidin-3-amine dihydrochloride
Abstract
This document provides a detailed framework for the preclinical anticancer evaluation of 1-(Pyridazin-3-yl)azetidin-3-amine dihydrochloride, a novel small molecule featuring the pyridazine scaffold. The pyridazine heterocycle is recognized as a "privileged scaffold" in medicinal chemistry, with numerous derivatives showing potent activity against a diverse array of biological targets implicated in cancer's onset and progression.[1] These targets include critical enzymes involved in tumor metabolism, signal transduction, and epigenetic modification, such as glutaminase 1 (GLS1), tropomyosin receptor kinases (TRK), and bromodomain-containing proteins (BRD).[1] Furthermore, specific pyridazinone-based compounds have been developed as potent inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis.[2] Given this background, a systematic and multi-faceted screening approach is warranted to fully characterize the anticancer potential of 1-(Pyridazin-3-yl)azetidin-3-amine dihydrochloride. This guide presents a logical cascade of in vitro and in vivo assays, beginning with broad cytotoxicity screening and progressing to detailed mechanistic, biophysical, and efficacy studies. Each protocol is designed to be self-validating and provides the scientific rationale behind its inclusion in the screening workflow.
Introduction: The Rationale for a Phased Screening Approach
The journey of a novel chemical entity from the bench to the clinic is a rigorous process demanding a strategic and evidence-based evaluation. For a compound like 1-(Pyridazin-3-yl)azetidin-3-amine dihydrochloride, whose core structure is associated with promising anticancer activity, a phased screening cascade is essential.[3] This approach ensures that resources are allocated efficiently, with conclusive data from earlier, high-throughput assays justifying the progression to more complex and resource-intensive studies.
Our proposed workflow begins with establishing a foundational understanding of the compound's bioactivity—its ability to inhibit cancer cell growth—and then systematically delves into the "how" (mechanism of action), "if" (drug-like properties), and "whether" (in vivo efficacy) it can function as a therapeutic agent. This document serves as a guide for researchers to navigate this process, providing both the theoretical basis and practical protocols for each critical step.
Caption: High-level overview of the proposed anticancer screening cascade.
Compound Handling and Stock Solution Preparation
Prior to initiating any biological assay, it is critical to ensure the compound is handled correctly and that a stable, accurately concentrated stock solution is prepared.
-
Solubility Testing: As a dihydrochloride salt, the compound is predicted to have good aqueous solubility. Empirically determine its solubility in sterile, nuclease-free water and dimethyl sulfoxide (DMSO). For cell-based assays, DMSO is a common solvent, but the final concentration in culture media should typically not exceed 0.5% to avoid solvent-induced cytotoxicity.
-
Protocol for 10 mM Stock Solution:
-
Accurately weigh 1-5 mg of 1-(Pyridazin-3-yl)azetidin-3-amine dihydrochloride using an analytical balance.
-
Based on the molecular weight, calculate the volume of sterile DMSO required to achieve a 10 mM concentration.
-
Add the calculated volume of DMSO to the vial containing the compound.
-
Vortex thoroughly until the compound is fully dissolved. Gentle warming in a 37°C water bath may be used if necessary.
-
Aliquot the stock solution into small volumes (e.g., 20 µL) in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store aliquots at -20°C or -80°C, protected from light.
-
Phase 1: In Vitro Bioactivity Assessment
The initial phase aims to answer the fundamental question: Does the compound exhibit anticancer activity in vitro? This is achieved by first assessing its general cytotoxicity and then exploring the underlying cellular mechanisms.
Cell Viability and Cytotoxicity Screening
Causality: The primary goal is to quantify the compound's ability to inhibit cell proliferation or induce cell death. Assays measuring metabolic activity are excellent proxies for cell viability.[4] This step is crucial for determining the half-maximal inhibitory concentration (IC50), which is the concentration of the drug required to inhibit the biological process by 50%. The IC50 value is a key metric for compound potency and is essential for designing subsequent mechanistic experiments.[5]
Recommended Cell Lines: A diverse panel of human cancer cell lines should be used. Based on the known activities of pyridazine derivatives, this could include:
-
Colon Cancer: HCT-116, HT-29[2]
-
Melanoma: A375
-
Breast Cancer: MCF-7, MDA-MB-231[8]
-
Normal Cell Line (for selectivity): e.g., human fibroblasts (MRC-5) or immortalized keratinocytes (HaCaT).
Protocol: MTT Cell Viability Assay
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) in 100 µL of complete growth medium. Incubate for 24 hours at 37°C, 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of the compound in culture medium, starting from 100 µM down to low nM concentrations. Remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells. Include vehicle control (e.g., 0.5% DMSO) and untreated control wells.
-
Incubation: Incubate the plate for 48 or 72 hours at 37°C, 5% CO₂.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Mix gently by pipetting.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration and use non-linear regression (log(inhibitor) vs. response) to determine the IC50 value.
| Cell Line | Cancer Type | Predicted IC50 Range (µM) | Positive Control |
| A549 | NSCLC | TBD | Doxorubicin |
| HCT-116 | Colon | TBD | 5-Fluorouracil |
| PC-3 | Prostate | TBD | Docetaxel |
| MCF-7 | Breast | TBD | Tamoxifen |
| MRC-5 | Normal Lung Fibroblast | TBD | Doxorubicin |
Mechanistic Assays
If the compound shows potent and selective cytotoxicity (i.e., a low IC50 in cancer cells and a high IC50 in normal cells), the next step is to investigate its mechanism of action.
Causality: Many anticancer drugs exert their effects by disrupting the cell division cycle, leading to cell cycle arrest at specific checkpoints (G0/G1, S, or G2/M) and subsequent cell death.[2] Flow cytometry with a DNA-staining dye like Propidium Iodide (PI) allows for the quantification of cells in each phase based on their DNA content.[9][10]
Caption: Workflow for cell cycle analysis by flow cytometry.
Protocol: Propidium Iodide Staining for Cell Cycle Analysis
-
Cell Treatment: Seed cells in 6-well plates and treat with the compound at its IC50 and 2x IC50 concentrations for 24 hours. Include a vehicle control.
-
Harvesting: Harvest both adherent and floating cells, and wash with ice-cold PBS.
-
Fixation: Resuspend the cell pellet (1x10⁶ cells) in 1 mL of ice-cold 70% ethanol while gently vortexing.[11] Fix for at least 30 minutes at 4°C (can be stored at -20°C for weeks).[11]
-
Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the pellet in 500 µL of PI staining solution (containing RNase A to degrade RNA).
-
Incubation: Incubate for 30 minutes at room temperature in the dark.[12]
-
Analysis: Analyze the samples using a flow cytometer. Gate on the single-cell population and generate a histogram of fluorescence intensity to quantify the percentage of cells in G0/G1, S, and G2/M phases.
Causality: A key hallmark of an effective anticancer agent is the ability to induce apoptosis, or programmed cell death. One of the earliest signs of apoptosis is the translocation of phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane.[13] Annexin V, a protein with a high affinity for PS, can be fluorescently labeled to detect these early apoptotic cells. Propidium Iodide (PI) is used concurrently to identify late apoptotic and necrotic cells, which have lost membrane integrity.[13][14]
Caption: Principle of distinguishing cell populations using Annexin V/PI staining.
Protocol: Annexin V/PI Apoptosis Assay [15][16]
-
Cell Treatment: Treat cells in 6-well plates with the compound at relevant concentrations (e.g., IC50) for a specified time (e.g., 24 or 48 hours).
-
Harvesting: Collect all cells (adherent and floating) and wash with cold PBS.
-
Resuspension: Resuspend approximately 1-5 x 10⁵ cells in 100 µL of 1X Annexin V Binding Buffer.
-
Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide solution.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Dilution: Add 400 µL of 1X Annexin V Binding Buffer to each tube.
-
Analysis: Analyze by flow cytometry immediately (within 1 hour). The results will distinguish between live (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+) cell populations.
Causality: The pyridazine scaffold is a common feature in many kinase inhibitors.[1][17][18] Kinases are crucial regulators of cell signaling pathways that control growth, proliferation, and survival. Dysregulation of kinase activity is a hallmark of many cancers. Therefore, it is logical to screen 1-(Pyridazin-3-yl)azetidin-3-amine dihydrochloride against a panel of cancer-relevant kinases, particularly those known to be targeted by related compounds, such as VEGFR, EGFR, and PIM-1.[2][7][19]
Caption: Simplified VEGFR signaling pathway showing the point of inhibition by a kinase inhibitor.
Protocol: General Kinase Inhibition Assay (e.g., ADP-Glo™) This is typically performed using a commercial kit.
-
Reaction Setup: In a 96-well or 384-well plate, combine the kinase enzyme, the specific substrate for that kinase, and varying concentrations of the test compound.
-
Initiate Reaction: Add an ATP solution to start the kinase reaction. Incubate at room temperature for the recommended time (e.g., 60 minutes). This allows the kinase to phosphorylate its substrate, converting ATP to ADP.
-
Terminate Reaction & Deplete ATP: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete any remaining ATP.
-
Signal Generation: Add Kinase Detection Reagent, which contains enzymes that convert the newly generated ADP into ATP, which then drives a luciferase/luciferin reaction to produce light.
-
Data Acquisition: Measure the luminescence using a plate reader. The light signal is directly proportional to the amount of ADP produced and thus correlates with kinase activity.
-
Data Analysis: Calculate the percent inhibition of kinase activity relative to a vehicle control. Determine the IC50 value for kinase inhibition.
Phase 2: Preliminary ADME and Druglikeness Profile
Causality: A compound's in vitro potency is meaningless if it cannot reach its target in a biological system or is rapidly metabolized into an inactive form.[20] Drug Metabolism and Pharmacokinetics (DMPK) studies are essential for evaluating the "druglikeness" of a candidate.[21] Early in vitro and in silico ADME (Absorption, Distribution, Metabolism, Excretion) assessments can identify potential liabilities before committing to expensive in vivo studies.[22]
| Parameter | Assay | Purpose | Favorable Outcome |
| Metabolism | Microsomal Stability Assay[23][24] | To assess metabolic stability by incubating the compound with liver microsomes (rich in CYP450 enzymes).[20] | Half-life (t½) > 30 minutes |
| Permeability | Parallel Artificial Membrane Permeability Assay (PAMPA)[23] | To predict passive diffusion across the intestinal barrier. | High permeability (Pe > 10 x 10⁻⁶ cm/s) |
| Physicochemical Properties | In Silico Calculation[19] | To check for compliance with guidelines like Lipinski's Rule of Five. | Compliant with rules (e.g., MW ≤ 500, MLogP ≤ 4.15).[19] |
| Plasma Protein Binding | Equilibrium Dialysis[23] | To determine the fraction of compound bound to plasma proteins, as only the unbound fraction is active. | Unbound fraction > 1% |
Phase 3: In Vivo Efficacy Evaluation
Causality: The ultimate preclinical test is to determine if the compound can inhibit tumor growth in a living organism. The cell line-derived xenograft (CDX) model is a standard and reliable method for this initial assessment.[25][26] In this model, human cancer cells are implanted into immunocompromised mice, which then form tumors that can be treated with the test compound.[27]
Caption: Workflow for a cell line-derived xenograft (CDX) efficacy study.
Protocol: Subcutaneous Xenograft Model
-
Cell Implantation: Subcutaneously inject a suspension of 1-5 x 10⁶ human cancer cells (chosen from the sensitive lines identified in Phase 1) into the flank of athymic nude or SCID mice.[25]
-
Tumor Growth: Allow tumors to establish and grow to an average volume of 100-150 mm³. Tumor volume is calculated using the formula: (Length x Width²)/2.
-
Randomization: Randomize the animals into treatment groups (typically 8-10 mice per group), such as:
-
Group 1: Vehicle Control (e.g., saline or a specific formulation vehicle)
-
Group 2: Test Compound (at a predetermined dose, e.g., 10 mg/kg)
-
Group 3: Positive Control (a standard-of-care drug for that cancer type)
-
-
Dosing: Administer the compound and controls according to a defined schedule (e.g., once daily by oral gavage or intraperitoneal injection) for 2-4 weeks.
-
Monitoring: Measure tumor volumes and body weights 2-3 times per week. Body weight is a key indicator of toxicity.
-
Endpoint: The study is concluded when tumors in the vehicle group reach a predetermined size, or if signs of toxicity become apparent.
-
Data Analysis: Calculate the Tumor Growth Inhibition (TGI) percentage for the treated groups compared to the vehicle control group. Analyze the statistical significance of the results.
Conclusion
This application note outlines a robust, tiered strategy for the preclinical evaluation of 1-(Pyridazin-3-yl)azetidin-3-amine dihydrochloride. By systematically progressing from broad phenotypic screening to detailed mechanistic studies and finally to in vivo validation, researchers can build a comprehensive data package to support the continued development of this compound. The positive identification of a mechanism of action, coupled with a favorable ADME profile and confirmed in vivo efficacy, would provide strong justification for advancing this promising molecule into the next stages of drug development.
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Application Note: Investigating the Therapeutic Potential of 1-(Pyridazin-3-yl)azetidin-3-amine dihydrochloride in Preclinical Cardiovascular Disease Models
For Research Use Only. Not for use in diagnostic procedures.
Introduction
Cardiovascular diseases (CVDs), particularly heart failure, remain a leading cause of morbidity and mortality worldwide. Pathological cardiac remodeling, characterized by cardiac hypertrophy and fibrosis, is a final common pathway in the progression to heart failure. This process involves a complex interplay of signaling pathways within cardiomyocytes and cardiac fibroblasts, leading to increased myocardial stiffness, impaired cardiac function, and eventual organ failure. Despite advances in treatment, there is a significant unmet need for novel therapeutics that can directly target and reverse these maladaptive remodeling processes.
The pyridazine chemical scaffold is a "wonder nucleus" in medicinal chemistry, with numerous derivatives demonstrating significant cardiovascular activity.[1][2][3] Compounds containing the pyridazin-3(2H)-one core, in particular, have been developed as potent vasodilators, antihypertensives, and inotropic agents, often acting through mechanisms like phosphodiesterase (PDE) inhibition.[1][2] Marketed drugs such as Levosimendan and Pimobendan validate the therapeutic potential of this chemical class in treating heart failure. The azetidine ring, a four-membered nitrogen-containing heterocycle, is a valuable scaffold that imparts molecular rigidity and has been incorporated into a wide range of pharmacologically active compounds.[4][5]
This document describes a series of validated preclinical models to investigate the cardiovascular effects of 1-(Pyridazin-3-yl)azetidin-3-amine dihydrochloride (hereafter referred to as "Compound Y"). Based on its structural features, Compound Y is hypothesized to possess cardioprotective properties, potentially acting as a vasodilator and an inhibitor of pathological cardiac remodeling. The following protocols provide a strategic framework for characterizing the compound's mechanism of action and therapeutic efficacy, from in vitro target validation to in vivo proof-of-concept.
Hypothesized Mechanism of Action & Signaling Pathway
Many pyridazinone derivatives exert their cardiovascular effects by inhibiting phosphodiesterase 3 (PDE3), an enzyme that degrades cyclic adenosine monophosphate (cAMP).[1] Inhibition of PDE3 in cardiac muscle increases cAMP levels, leading to enhanced contractility (inotropic effect). In vascular smooth muscle, this leads to relaxation and vasodilation. We hypothesize that Compound Y may act as a PDE3 inhibitor or through a related pathway that modulates intracellular calcium and nitric oxide signaling, common mechanisms for vasodilating pyridazines.[6][7] The proposed signaling cascade suggests that Compound Y could mitigate key pathological events in heart failure: hypertrophy in cardiomyocytes and activation of cardiac fibroblasts.
In Vitro Models: Target Validation & Cellular Effects
The initial step is to assess the direct effects of Compound Y on primary cardiac cell types involved in remodeling. These assays are crucial for confirming the hypothesized anti-hypertrophic and anti-fibrotic activity.
Protocol 1: Cardiac Fibroblast Activation Assay
Rationale: Cardiac fibrosis, the excessive deposition of extracellular matrix (ECM) by activated fibroblasts (myofibroblasts), is a major contributor to diastolic dysfunction.[8][9] This assay evaluates the ability of Compound Y to prevent the transformation of quiescent cardiac fibroblasts into activated, ECM-producing myofibroblasts, a key anti-fibrotic indicator. Transforming growth factor-beta 1 (TGF-β1) is a potent and clinically relevant inducer of this process.[10]
Step-by-Step Methodology:
-
Cell Culture: Isolate primary human or neonatal rat cardiac fibroblasts (CFs) using established enzymatic digestion protocols.[11] Culture cells on plates coated with substrates of physiological stiffness (e.g., 8 kPa polydimethylsiloxane) to maintain a quiescent state.[11]
-
Compound Treatment: Once CFs reach 70-80% confluency, replace the medium with low-serum medium (0.5% FBS) for 24 hours to induce quiescence.
-
Stimulation: Pre-treat cells with a dose range of Compound Y (e.g., 1 nM to 10 µM) for 1 hour.
-
Induction of Fibrosis: Add recombinant human TGF-β1 (10 ng/mL) to all wells except the negative control.[10]
-
Incubation: Incubate the cells for 48 hours.
-
Analysis:
-
Immunofluorescence: Fix cells and stain for α-smooth muscle actin (α-SMA), a marker of myofibroblast differentiation, and Collagen Type I. Use DAPI for nuclear counterstaining.
-
Quantitative PCR (qPCR): Extract RNA and perform qPCR to measure the expression of key fibrotic genes: ACTA2 (α-SMA), COL1A1 (Collagen I), and CTGF.
-
High-Content Imaging: Utilize automated imaging to quantify α-SMA stress fiber formation and collagen deposition per cell.[9]
-
| Parameter | Vehicle Control | TGF-β1 (10 ng/mL) | TGF-β1 + Compound Y (IC₅₀) | Scientific Rationale |
| α-SMA Expression | Baseline | ++++ | ++ | Measures myofibroblast differentiation. |
| Collagen I Deposition | Baseline | ++++ | ++ | Quantifies the primary component of fibrotic scar tissue. |
| COL1A1 mRNA | 1-fold | ~15-fold | ~5-fold | Assesses transcriptional regulation of fibrosis. |
| CTGF mRNA | 1-fold | ~10-fold | ~3-fold | Measures a key downstream mediator of TGF-β signaling. |
Protocol 2: Cardiomyocyte Hypertrophy Assay
Rationale: Pathological cardiac hypertrophy is an increase in cardiomyocyte size in response to stress, such as pressure overload or neurohormonal stimulation.[12] This maladaptive growth is accompanied by the re-expression of a fetal gene program, including atrial natriuretic peptide (ANP) and β-myosin heavy chain (β-MHC).[13] This assay uses phenylephrine (PE), an α1-adrenergic agonist, to induce a hypertrophic response in vitro.[13]
Step-by-Step Methodology:
-
Cell Culture: Isolate neonatal rat ventricular myocytes (NRVMs) or use human iPSC-derived cardiomyocytes (hiPSC-CMs).
-
Compound Treatment: Plate cells and allow them to begin spontaneous beating. Pre-treat with a dose range of Compound Y (e.g., 1 nM to 10 µM) for 1 hour.
-
Induction of Hypertrophy: Add phenylephrine (100 µM) to induce hypertrophy.[13]
-
Incubation: Incubate for 48-72 hours.
-
Analysis:
-
Cell Size Measurement: Fix cells and stain with a membrane-permeant dye or an antibody against a sarcomeric protein (e.g., α-actinin). Measure the cell surface area using imaging software (e.g., ImageJ) or flow cytometry.[14][15]
-
Gene Expression: Perform qPCR to quantify the expression of hypertrophic markers Nppa (ANP) and Nppb (BNP).[13]
-
Protein Expression: Perform immunostaining or ELISA to measure the secretion of ANP protein into the culture medium.[15]
-
| Parameter | Vehicle Control | Phenylephrine (100 µM) | PE + Compound Y (IC₅₀) | Scientific Rationale |
| Cell Surface Area | ~1500 µm² | ~2500 µm² | ~1800 µm² | Direct physical measurement of hypertrophy. |
| Nppa (ANP) mRNA | 1-fold | ~20-fold | ~6-fold | Key marker of the fetal gene program re-expression. |
| Nppb (BNP) mRNA | 1-fold | ~15-fold | ~4-fold | Clinically relevant biomarker for heart failure. |
Ex Vivo Model: Ischemia-Reperfusion Injury
Protocol 3: Langendorff Perfused Heart Model
Rationale: The Langendorff isolated heart preparation allows for the study of cardiac function independent of systemic neuronal and hormonal influences.[16][17] This model is ideal for assessing the direct effects of Compound Y on myocardial contractility, heart rate, and coronary flow. Furthermore, it is a standard model for evaluating a compound's ability to protect the heart from ischemia-reperfusion (I/R) injury, a key event in myocardial infarction.
Step-by-Step Methodology:
-
Heart Isolation: Anesthetize a male Sprague-Dawley rat and perform a thoracotomy. Rapidly excise the heart and arrest it in ice-cold Krebs-Henseleit buffer.
-
Cannulation: Mount the heart on a Langendorff apparatus via aortic cannulation for retrograde perfusion with oxygenated (95% O₂, 5% CO₂) Krebs-Henseleit buffer at a constant pressure (e.g., 80 mmHg) and temperature (37°C).[16]
-
Stabilization: Allow the heart to stabilize for 20-30 minutes until contractile parameters are consistent.
-
Baseline Recording: Record baseline functional parameters, including Left Ventricular Developed Pressure (LVDP), heart rate (HR), and coronary flow (CF).
-
Drug Perfusion: Perfuse the heart with Compound Y (at a predetermined effective concentration) for 15-20 minutes and record any changes in baseline function.
-
Global Ischemia: Induce no-flow global ischemia by stopping the perfusion for 30 minutes.[18][19]
-
Reperfusion: Restore flow (with or without Compound Y) and reperfuse the heart for 60-120 minutes.[18][19]
-
Infarct Size Analysis: At the end of reperfusion, perfuse the heart with 1% triphenyl tetrazolium chloride (TTC) to delineate the viable (red) and infarcted (pale) tissue. Slice the ventricles and quantify the infarct size as a percentage of the total ventricular area.
| Parameter | I/R Control | I/R + Compound Y | Scientific Rationale |
| LVDP Recovery (%) | ~30-40% | >60% | Measures recovery of contractile function post-ischemia. |
| Coronary Flow (mL/min) | Increased post-I/R | Attenuated increase | Vasodilatory effect may improve perfusion and reduce no-reflow. |
| Infarct Size (% of LV) | ~40-50% | <25% | Quantifies the degree of cardioprotection against cell death. |
In Vivo Model: Pressure-Overload Heart Failure
Protocol 4: Transverse Aortic Constriction (TAC) Model
Rationale: The Transverse Aortic Constriction (TAC) model in mice is the gold standard for simulating pressure-overload induced cardiac hypertrophy and its progression to heart failure, mimicking conditions like aortic stenosis and chronic hypertension.[20][21] This model is essential for evaluating the long-term efficacy of Compound Y in preventing or reversing pathological remodeling in a whole-animal system.[22]
Step-by-Step Methodology:
-
Surgery: Anesthetize C57BL/6 mice. Perform a partial thoracotomy to expose the aortic arch. Place a ligature (e.g., 7-0 silk suture) around the transverse aorta between the innominate and left carotid arteries and tie it against a blunt needle (e.g., 27-gauge) to create a defined stenosis.[20][22] Remove the needle. A sham operation involves the same procedure without tightening the ligature.
-
Compound Administration: Begin administration of Compound Y (e.g., via oral gavage or osmotic minipump) one day before or after surgery, depending on whether a preventative or therapeutic paradigm is being tested.
-
Functional Monitoring: Perform serial echocardiography (e.g., at 1, 2, and 4 weeks post-TAC) to non-invasively assess cardiac function and morphology. Key parameters include Left Ventricular Ejection Fraction (LVEF), Fractional Shortening (FS), and Left Ventricular mass.
-
Terminal Analysis (4 weeks post-TAC):
-
Hemodynamics: Perform invasive pressure-volume (PV) loop analysis to obtain detailed hemodynamic data.
-
Gravimetry: Euthanize the animals, excise the hearts, and measure the heart weight to body weight (HW/BW) ratio as an index of hypertrophy.
-
Histology: Fix heart tissue and perform Masson's trichrome or Picrosirius red staining to quantify the extent of interstitial fibrosis.
-
Gene Expression: Analyze the expression of hypertrophy and fibrosis markers (Nppa, Nppb, Col1a1) in ventricular tissue via qPCR.
-
| Parameter | Sham | TAC + Vehicle | TAC + Compound Y | Scientific Rationale |
| HW/BW Ratio (mg/g) | ~4.5 | ~7.5 | <6.0 | Gross measure of cardiac hypertrophy. |
| LVEF (%) | >60% | ~35% | >50% | Key clinical indicator of systolic function. |
| Interstitial Fibrosis (%) | <2% | ~10-15% | <5% | Quantifies pathological matrix remodeling. |
Conclusion
This application note provides a comprehensive, multi-tiered strategy for evaluating the therapeutic potential of 1-(Pyridazin-3-yl)azetidin-3-amine dihydrochloride (Compound Y) in cardiovascular disease. By progressing from targeted in vitro assays that confirm cellular mechanisms to robust ex vivo and in vivo models that demonstrate functional efficacy, researchers can build a strong, evidence-based profile for this novel compound. The data generated from these protocols will be critical for elucidating its mechanism of action and establishing its potential as a novel agent for the treatment of heart failure and pathological cardiac remodeling.
References
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Al-Ostath, A., et al. (2023). An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer. Journal of the Iranian Chemical Society. Available at: [Link]
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Zhang, W., et al. (2016). Novel Azetidine-Containing TZT-1027 Analogues as Antitumor Agents. Marine Drugs. Available at: [Link]
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Granéli, C., et al. (2020). Cardiac hypertrophy in a dish: a human stem cell based model. Frontiers in Cell and Developmental Biology. Available at: [Link]
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Lockyer, P., et al. (2015). Induction and Assessment of Ischemia-reperfusion Injury in Langendorff-perfused Rat Hearts. Journal of Visualized Experiments. Available at: [Link]
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University of California, Davis. (2018). Transverse Aortic Constriction (TAC). Mouse Metabolic Phenotyping Centers. Available at: [Link]
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den Haan, M., et al. (2021). In vitro Assays and Imaging Methods for Drug Discovery for Cardiac Fibrosis. Frontiers in Cardiovascular Medicine. Available at: [Link]
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Li, L., et al. (2021). Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors. Journal of Medicinal Chemistry. Available at: [Link]
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deAlmeida, A., et al. (2010). Transverse Aortic Constriction in Mice. Journal of Visualized Experiments. Available at: [Link]
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den Haan, M., et al. (2021). In vitro Assays and Imaging Methods for Drug Discovery for Cardiac Fibrosis. Frontiers in Cardiovascular Medicine. Available at: [Link]
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Lockyer, P., et al. (2015). Induction and Assessment of Ischemia-reperfusion Injury in Langendorff-perfused Rat Hearts. Journal of Visualized Experiments. Available at: [Link]
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Kumar, R., et al. (2022). A Review on Pyridazinone Ring Containing Various Cardioactive Agents. Chemistry & Biodiversity. Available at: [Link]
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Tipparapu, S. M., et al. (2022). Cardioprotective Effects of 1-(3,6-Dibromo-carbazol-9-yl)-3-Phenylamino-Propan-2-Ol in Diabetic Hearts via Nicotinamide Phosphoribosyltransferase Activation. Journal of Pharmacology and Experimental Therapeutics. Available at: [Link]
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Evotec. (n.d.). 3D Hypertrophy Assay. Cyprotex. Available at: [Link]
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Allam, H. A., et al. (2023). Design, synthesis and characterization of novel pyridazin-3-one derivatives: in vitro vasorelaxant activity and in silico insights into eNOS modulation. RSC Medicinal Chemistry. Available at: [Link]
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Stanford University. (n.d.). iPSC-derived cardiac fibroblasts for in vitro modeling of cardiac fibrosis. Stanford Office of Technology Licensing. Available at: [Link]
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Pavoine, C., et al. (2020). New Insights and Current Approaches in Cardiac Hypertrophy Cell Culture, Tissue Engineering Models, and Novel Pathways Involving Non-Coding RNA. Frontiers in Cardiovascular Medicine. Available at: [Link]
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Allam, H. A., et al. (2023). Design, synthesis and characterization of novel pyridazin-3-one derivatives: in vitro vasorelaxant activity and in silico insights into eNOS modulation. RSC Medicinal Chemistry. Available at: [Link]
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Kumar, P., et al. (2021). Azetidines of pharmacological interest. Archiv der Pharmazie. Available at: [Link]
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Zhang, Y., et al. (2022). Structure-activity relationship of the synthesized pyridazine derivatives. Archiv der Pharmazie. Available at: [Link]
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ADInstruments. (n.d.). Langendorff Perfusion Systems | Isolated Heart Apparatus. Available at: [Link]
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InnoSer. (2023). Transverse Aortic Constriction (TAC) Mouse Model of Heart Failure. Available at: [Link]
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ResearchGate. (2023). I am wondering how to set up Cardiac fibrosis in vitro? Available at: [Link]
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deAlmeida, A., et al. (2009). Video: Transverse Aortic Constriction in Mice. Journal of Visualized Experiments. Available at: [Link]
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Cichero, E., et al. (2021). Therapeutic Potential of Tricyclic Pyridazinone-Based Molecules: An Overview. Molecules. Available at: [Link]
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Zhang, W., et al. (2016). Novel Azetidine-Containing TZT-1027 Analogues as Antitumor Agents. Marine Drugs. Available at: [Link]
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Wikipedia. (n.d.). Langendorff heart. Available at: [Link]
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ResearchGate. (n.d.). Protocol for evaluating hypertrophy by flow cytometry. Available at: [Link]
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Kumar, P. S. (2021). Synthesis and evaluation of pyridazine analogues for their coronary vasodilation and anti-hypertensive agent. International Journal of Bioassays. Available at: [Link]
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Giraud, C., et al. (2000). Human cardiomyocyte hypertrophy induced in vitro by gp130 stimulation. Cardiovascular Research. Available at: [Link]
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Gibb, A. A., et al. (2023). In vitro Assessment of Cardiac Fibroblast Activation at Physiologic Stiffness. Current Protocols. Available at: [Link]
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Wang, Z., et al. (2022). A Modified Technique for Transverse Aortic Constriction in Mice. Journal of Visualized Experiments. Available at: [Link]
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Lateef, R. U., et al. (2015). Langendorff's isolated perfused rat heart technique: a review. Journal of Pharmacology and Toxicology Methods. Available at: [Link]
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ResearchGate. (n.d.). Examples of azetidine containing molecules alongside pyrrolidine... Available at: [Link]
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Application Notes and Protocols for Investigating the Anti-inflammatory Potential of 1-(Pyridazin-3-yl)azetidin-3-amine dihydrochloride
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Application Notes and Protocols: Formulation Strategies for In vivo Administration of 1-(Pyridazin-3-yl)azetidin-3-amine dihydrochloride
Abstract
This technical guide provides a comprehensive framework for the formulation of 1-(Pyridazin-3-yl)azetidin-3-amine dihydrochloride, a novel small molecule, for in vivo research applications. Addressing the inherent challenges of formulating dihydrochloride salts, this document outlines systematic approaches to pre-formulation assessment, vehicle selection, and the preparation of stable, homogenous formulations suitable for various administration routes. Detailed protocols for aqueous solutions, buffered systems, and co-solvent formulations are provided, emphasizing the scientific rationale behind each step to ensure reproducibility and toxicological safety. This guide is intended for researchers, scientists, and drug development professionals seeking to advance novel compounds from discovery to preclinical evaluation.
Introduction: The Formulation Challenge
1-(Pyridazin-3-yl)azetidin-3-amine dihydrochloride is a heterocyclic amine compound of interest in drug discovery. As a dihydrochloride salt, it presents both advantages and challenges for in vivo formulation. While the salt form generally enhances aqueous solubility compared to the free base, the acidic nature of the dihydrochloride can lead to issues with stability, tolerability at the injection site, and potential for precipitation upon pH shifts in physiological environments. The pyridazine moiety, a π-electron deficient heteroaromatic ring, may also be susceptible to specific degradation pathways.[1][2]
A well-developed formulation is critical for obtaining reliable and reproducible pharmacokinetic (PK) and pharmacodynamic (PD) data.[3][4] An inadequate formulation can lead to poor bioavailability, erratic absorption, and local tissue irritation, confounding experimental outcomes and leading to misinterpretation of a compound's intrinsic activity and therapeutic potential. This guide provides a systematic approach to developing a robust formulation for preclinical in vivo studies.
Pre-Formulation Assessment: Characterizing the Active Pharmaceutical Ingredient (API)
Before embarking on formulation development, a thorough characterization of the 1-(Pyridazin-3-yl)azetidin-3-amine dihydrochloride drug substance is paramount. This initial assessment will inform the selection of an appropriate formulation strategy.
Physicochemical Properties
A summary of the known and predicted properties of 1-(Pyridazin-3-yl)azetidin-3-amine and its dihydrochloride salt is presented below.
| Property | Value (Free Base) | Value (Dihydrochloride Salt) | Source |
| Molecular Formula | C₇H₁₀N₄ | C₇H₁₂Cl₂N₄ | [5][6] |
| Molecular Weight | 150.18 g/mol | 223.10 g/mol | [5][6] |
| Predicted XlogP | -0.8 | - | [5] |
| Appearance | - | White to off-white solid (typical for amine salts) | General Knowledge |
The low predicted XlogP of the free base suggests good intrinsic aqueous solubility. The dihydrochloride salt form is expected to further enhance this solubility.
Preliminary Solubility Assessment
A crucial first step is to determine the compound's solubility in a range of pharmaceutically acceptable vehicles. This will dictate the feasibility of different formulation approaches.
Protocol 1: Kinetic Solubility Determination
-
Prepare stock solutions of 1-(Pyridazin-3-yl)azetidin-3-amine dihydrochloride in DMSO at a high concentration (e.g., 50 mg/mL).
-
In separate microcentrifuge tubes, add a small volume of the DMSO stock to a panel of test vehicles (e.g., water, saline, phosphate-buffered saline (PBS) pH 7.4, 5% dextrose in water (D5W), and various co-solvent mixtures).
-
Vortex the samples vigorously and allow them to equilibrate at room temperature for 1-2 hours.
-
Visually inspect for precipitation.
-
If precipitation is observed, centrifuge the samples and analyze the supernatant for compound concentration using a suitable analytical method (e.g., HPLC-UV).
-
The highest concentration at which the compound remains in solution is the kinetic solubility.
Table 1: Hypothetical Preliminary Solubility Data
| Vehicle | Expected Solubility Range (mg/mL) | Observations & Rationale |
| Deionized Water | > 50 | High, due to the dihydrochloride salt form. |
| 0.9% Saline | > 50 | High, suitable for isotonic formulations. |
| PBS (pH 7.4) | 10 - 30 | Potential for lower solubility due to pH shift towards the pKa of the amine, potentially leading to precipitation of the free base. |
| 5% Dextrose (D5W) | > 50 | High, a common vehicle for intravenous administration. |
| 10% Solutol HS 15 in Water | > 50 | A non-ionic solubilizing agent that can enhance solubility and stability.[7] |
| 20% Hydroxypropyl-β-cyclodextrin (HPBCD) in Water | > 50 | Cyclodextrins can form inclusion complexes to enhance solubility.[7] |
Formulation Development Strategies
The choice of formulation will depend on the intended route of administration, the required dose, and the compound's physicochemical properties.[8][9][10]
Caption: Formulation development workflow for 1-(Pyridazin-3-yl)azetidin-3-amine dihydrochloride.
Simple Aqueous Formulations (for IV, IP, SC, and PO routes)
Given the anticipated high aqueous solubility of the dihydrochloride salt, a simple aqueous vehicle is the preferred starting point due to its simplicity and physiological compatibility.
Protocol 2: Preparation of a 10 mg/mL Formulation in 0.9% Saline
-
Materials:
-
1-(Pyridazin-3-yl)azetidin-3-amine dihydrochloride
-
Sterile 0.9% Sodium Chloride Injection, USP
-
Sterile vials, calibrated pipettes, and a calibrated balance
-
Vortex mixer and magnetic stirrer
-
-
Procedure:
-
Weigh the required amount of 1-(Pyridazin-3-yl)azetidin-3-amine dihydrochloride. For 10 mL of a 10 mg/mL solution, weigh 100 mg of the API.
-
Aseptically transfer the API into a sterile vial.
-
Add approximately 80% of the final volume of 0.9% saline (8 mL).
-
Vortex or stir until the API is completely dissolved. Gentle warming (30-40°C) may be used if necessary, but monitor for any signs of degradation.
-
Once dissolved, add 0.9% saline to reach the final volume (10 mL).
-
Visually inspect the final solution for any particulates. The solution should be clear and colorless.
-
Measure the pH of the final formulation. It is expected to be acidic. For animal welfare, especially for subcutaneous or intramuscular routes, pH adjustment may be necessary.[11]
-
Buffered Formulations for pH Control
If the simple aqueous solution is too acidic (pH < 4) for the chosen route of administration (e.g., subcutaneous, which can cause irritation), or if the compound shows pH-dependent instability, a buffered system is recommended. A citrate buffer is a good starting point as it buffers in the acidic to neutral pH range and is pharmaceutically acceptable.
Protocol 3: Preparation of a 10 mg/mL Formulation in Citrate Buffer (pH 5.0)
-
Materials:
-
1-(Pyridazin-3-yl)azetidin-3-amine dihydrochloride
-
Citric acid monohydrate and Trisodium citrate dihydrate
-
Water for Injection (WFI)
-
pH meter
-
-
Procedure:
-
Prepare a 50 mM Citrate Buffer (pH 5.0):
-
Dissolve appropriate amounts of citric acid and sodium citrate in WFI to achieve the target pH. Verify the pH with a calibrated meter and adjust as necessary with dilute acid or base.
-
Sterilize the buffer by filtration through a 0.22 µm filter.
-
-
Weigh the required amount of the API.
-
Add the API to the pre-prepared sterile citrate buffer.
-
Mix until fully dissolved.
-
Confirm the final pH of the formulation and ensure it remains within the target range (e.g., 5.0 ± 0.2).
-
Visually inspect for clarity.
-
Co-solvent and Surfactant-based Formulations
For high-dose studies where the aqueous solubility might be limiting, or for specific administration routes, co-solvents and surfactants can be employed.[7][12] These should be used at the lowest effective concentration to minimize potential toxicity.
Protocol 4: Preparation of a Co-solvent Formulation
-
Vehicle Composition: 10% DMSO, 40% PEG400, 50% Saline (v/v/v)
-
Procedure:
-
Weigh the required amount of 1-(Pyridazin-3-yl)azetidin-3-amine dihydrochloride.
-
Add the DMSO to the API and vortex to create a concentrated solution.
-
Add the PEG400 and mix thoroughly.
-
Slowly add the saline while stirring to avoid precipitation.
-
The final formulation should be a clear solution.
-
Quality Control of the Final Formulation
Before administration, every batch of formulation must undergo quality control checks to ensure consistency and safety.[13]
Caption: Quality control checkpoints for the final in vivo formulation.
Table 2: Quality Control Specifications
| Parameter | Method | Specification |
| Appearance | Visual Inspection | Clear, colorless solution, free from visible particulates. |
| pH | Calibrated pH meter | Within ± 0.5 units of the target pH. |
| Concentration | HPLC-UV | 90% - 110% of the target concentration. |
| Stability | Visual & HPLC-UV | No significant change in appearance or concentration after storage at specified conditions (e.g., 4°C for 7 days). |
Conclusion and Best Practices
The successful in vivo evaluation of 1-(Pyridazin-3-yl)azetidin-3-amine dihydrochloride is critically dependent on the development of an appropriate formulation. As a dihydrochloride salt of a small molecule amine, it is anticipated to have good aqueous solubility, making simple aqueous vehicles the primary choice. However, researchers must be mindful of the formulation's pH and its potential impact on tolerability and stability. The protocols outlined in this guide provide a systematic and scientifically-grounded starting point for formulation development. It is imperative that all formulations are prepared with care, subjected to rigorous quality control, and that the rationale for the chosen formulation is well-documented to ensure the integrity of subsequent in vivo studies.
References
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ChemBK. (2024). pyridazin-3-amine hydrochloride. Retrieved from [Link]
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PubChemLite. (n.d.). 1-(pyridazin-3-yl)azetidin-3-amine dihydrochloride (C7H10N4). Retrieved from [Link]
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PubChemLite. (n.d.). 1-(pyridin-4-yl)azetidin-3-amine dihydrochloride (C8H11N3). Retrieved from [Link]
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Hobbs, W. J. (n.d.). SYNTHESIS AND CHARACTERIZATION 1 Synthesis and Characterization of Unique Pyridazines. Liberty University. Retrieved from [Link]
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Pharmaceutical Technology. (2023). Strategies for Streamlining Small Molecule Formulation Development When Bridging from Candidate Selection to First-in-Human Clinical Testing. Retrieved from [Link]
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ResearchGate. (2025). The Direct Preparation of Amides from Amine Hydrochloride Salts and Orthoesters: A Synthetic and Mechanistic Perspective. Retrieved from [Link]
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PMC. (n.d.). The pyridazine heterocycle in molecular recognition and drug discovery. Retrieved from [Link]
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24d.info. (n.d.). Properties and Characteristics of Amine and Ester Formulations of 2,4-D. Retrieved from [Link]
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PubMed. (n.d.). In vivo approach to determine the route of optimal drug absorption in rats. Retrieved from [Link]
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ChemCERT. (2019). What is the real story behind pH and hardness of spray solutions?. Retrieved from [Link]
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MDPI. (2024). Early Stage Preclinical Formulation Strategies to Alter the Pharmacokinetic Profile of Two Small Molecule Therapeutics. Retrieved from [Link]
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WUR eDepot. (n.d.). Reactions of pyridazines and pyridazine 1-oxides with nitrogen-containing nucleophiles. Retrieved from [Link]
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ResearchGate. (n.d.). Overview of in vivo (A) administration routes of nanoparticles and (B).... Retrieved from [Link]
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Oreate AI Blog. (2026). Innovative Process Research on Selective Preparation of Amine Monohydrochlorides in Acetic Acid/Sodium Chloride System. Retrieved from [Link]
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Semantics Scholar. (2013). Excipients and Their Use in Injectable Products. Retrieved from [Link]
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PMC. (2025). Design, synthesis and characterization of novel pyridazin-3-one derivatives: in vitro vasorelaxant activity and in silico insights into eNOS modulation. Retrieved from [Link]
- Google Patents. (n.d.). US20100204470A1 - method for salt preparation.
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No-Till Farmer. (2018). pH and Water Modifications to Improve Pesticide Performance. Retrieved from [Link]
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ResearchGate. (2025). Best Practices for formulation and manufacturing of biotech drug products. Retrieved from [Link]
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BioPharma Services. (n.d.). Drug Development and Alternative Routes of Administration. Retrieved from [Link]
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ACS Publications. (2025). What Do Oral Drugs Really Look Like? Dose Regimen, Pharmacokinetics, and Safety of Recently Approved Small-Molecule Oral Drugs. Retrieved from [Link]
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Springer. (2003). Solubilizing Excipients in Oral and Injectable Formulations. Retrieved from [Link]
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US Department of Agriculture. (n.d.). HERBICIDE, FORMULATIONS OF THE SALTS AND ESTERS OF 2,4 DICHLOROPHENOXYACETIC ACID (PROPOSED FEDERAL SPECIFICATION). Retrieved from [Link]
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- 5. PubChemLite - 1-(pyridazin-3-yl)azetidin-3-amine dihydrochloride (C7H10N4) [pubchemlite.lcsb.uni.lu]
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Application Notes and Protocols for High-Throughput Screening of Pyridazine Libraries
Introduction: The Rising Prominence of Pyridazine Scaffolds in Drug Discovery
The pyridazine ring, a six-membered aromatic heterocycle containing two adjacent nitrogen atoms, has emerged as a privileged scaffold in modern medicinal chemistry.[1][2] Its unique physicochemical properties, including weak basicity, a high dipole moment that facilitates π-π stacking interactions, and a robust capacity for dual hydrogen bonding, make it a highly attractive moiety for designing novel therapeutics.[2] These characteristics can enhance a molecule's biochemical potency, metabolic stability, and cell permeability.[3] The therapeutic potential of pyridazine-containing compounds is broad, with demonstrated activities including anticancer, antiplatelet, analgesic, antidepressant, antiviral, and antitubercular effects.[4] Notably, the recent FDA approvals of drugs like the gonadotropin-releasing hormone receptor antagonist relugolix and the allosteric tyrosine kinase 2 inhibitor deucravacitinib, both of which incorporate a pyridazine ring, underscore the clinical significance of this scaffold.[4]
High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid evaluation of large and diverse chemical libraries against specific biological targets to identify "hits"—compounds that modulate the target's activity in a desired manner.[5][6] This automated process, which integrates robotics, liquid handling, and sensitive detectors, allows for the testing of millions of compounds in a cost-effective and time-efficient manner.[7] The primary goal of HTS is not to identify a drug directly, but rather to find promising "leads" that will serve as the starting point for further optimization in the drug discovery pipeline.[5]
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on conducting high-throughput screening of pyridazine libraries. It offers detailed protocols, explains the rationale behind experimental choices, and outlines a self-validating system to ensure data integrity and reproducibility.
Part 1: Pre-Screening Preparations: Laying the Foundation for a Successful Campaign
A successful HTS campaign is built upon meticulous preparation. This phase involves careful consideration of the compound library, assay development, and quality control measures.
Pyridazine Library Design and Quality Control
The quality and diversity of the screening library are paramount to the success of an HTS campaign.[8] For pyridazine libraries, consider the following:
-
Structural Diversity: The library should encompass a wide range of pyridazine derivatives with varied substitution patterns to explore a broad chemical space.[9] This increases the probability of identifying multiple promising scaffolds for further development.[9]
-
Physicochemical Properties: Compounds should possess drug-like or lead-like properties to enhance the likelihood of downstream success. This includes considerations of molecular weight, lipophilicity (cLogP), and hydrogen bond donors/acceptors.
-
Compound Management: Proper handling and storage of the compound library are critical to maintain sample integrity.[6] This includes receipt, preparation, storage in an appropriate solvent (typically DMSO), registration in a database, and tracking of all compounds.[6]
-
Quality Control (QC): A rigorous QC schedule is essential to confirm the identity, purity, and concentration of the library compounds.[6] While full library QC can be challenging, random sampling using techniques like LC-MS and ¹H NMR is recommended to assess the overall quality of the collection.[10]
Assay Development and Miniaturization
The development of a robust and reliable assay is a critical step in the HTS process.[11] The assay should be:
-
Biologically Relevant: The chosen assay must accurately reflect the biological question being addressed.
-
Sensitive and Reproducible: The assay should be able to detect subtle changes in the biological response with high reproducibility.
-
Amenable to Automation: The assay protocol should be simple and compatible with automated liquid handling systems and plate readers.[5]
-
Miniaturized: To conserve reagents and compound stocks, the assay should be miniaturized to a 384- or 1536-well plate format.[12]
Common HTS Assay Formats for Pyridazine Library Screening:
-
Fluorescence-Based Assays: These are widely used in HTS due to their high sensitivity, versatility, and fast signal acquisition.[13] They are particularly well-suited for screening kinase inhibitors.[14]
-
Luminescence-Based Assays: These assays offer high sensitivity and a broad dynamic range, making them ideal for studying G protein-coupled receptors (GPCRs) and other targets where the signal may be weak.[15][16]
-
Absorbance-Based Assays: While generally less sensitive than fluorescence or luminescence assays, absorbance-based assays are simple, cost-effective, and suitable for certain enzymatic assays.
Part 2: The HTS Workflow: From Pilot Screen to Hit Confirmation
The HTS workflow is a systematic process designed to identify and validate promising hit compounds.
The HTS Workflow at a Glance
Caption: A generalized workflow for high-throughput screening of pyridazine libraries.
Detailed Protocol: A Generic Fluorescence-Based Kinase Assay
This protocol provides a template for a fluorescence-based assay to screen a pyridazine library for kinase inhibitors.
Materials:
-
Kinase enzyme and substrate peptide
-
ATP
-
Assay buffer (e.g., Tris-HCl with MgCl₂, DTT, and BSA)
-
Fluorescent detection reagent (e.g., a phosphospecific antibody conjugated to a fluorophore)
-
384-well, low-volume, black microplates
-
Positive control (a known kinase inhibitor)
-
Negative control (DMSO)
-
Pyridazine compound library (in DMSO)
Protocol:
-
Compound Plating:
-
Using an acoustic liquid handler, dispense 50 nL of each pyridazine compound (typically at 10 mM in DMSO) into the wells of a 384-well assay plate.
-
Dispense 50 nL of the positive control and DMSO into designated control wells.
-
-
Enzyme Addition:
-
Prepare a solution of the kinase enzyme in assay buffer at 2X the final concentration.
-
Add 5 µL of the enzyme solution to each well of the assay plate.
-
Incubate for 15 minutes at room temperature to allow for compound-enzyme interaction.
-
-
Initiation of Kinase Reaction:
-
Prepare a solution of the substrate peptide and ATP in assay buffer at 2X the final concentration.
-
Add 5 µL of the substrate/ATP solution to each well to initiate the kinase reaction.
-
Incubate for 60 minutes at room temperature.
-
-
Detection:
-
Prepare the fluorescent detection reagent according to the manufacturer's instructions.
-
Add 10 µL of the detection reagent to each well.
-
Incubate for 30-60 minutes at room temperature, protected from light.
-
-
Data Acquisition:
-
Read the fluorescence intensity on a compatible plate reader at the appropriate excitation and emission wavelengths.
-
Part 3: Data Analysis and Quality Control: Ensuring the Integrity of Your Results
Rigorous data analysis and quality control are essential for identifying true hits and avoiding false positives.[17]
Quality Control Metrics: The Z'-Factor
The Z'-factor is a statistical parameter used to evaluate the quality of an HTS assay.[18] It reflects the dynamic range of the assay signal and the data variation associated with the measurements.[18] A Z'-factor is calculated using the means and standard deviations of the positive and negative controls.[19]
Z'-Factor Interpretation: [20][21]
| Z'-Factor Value | Assay Quality |
| > 0.5 | Excellent |
| 0 to 0.5 | Marginal |
| < 0 | Unacceptable |
An assay with a Z'-factor consistently above 0.5 is considered robust and suitable for HTS.[12]
Hit Identification and Confirmation
A "hit" is a compound that produces a desired biological response in the primary screen.[7] Hit selection is typically based on a predefined activity threshold, often set at three standard deviations from the mean of the negative controls.[12]
Hit Confirmation Workflow:
Sources
- 1. Recent contributions of pyridazine as a privileged scaffold of anticancer agents in medicinal chemistry: An updated review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The pyridazine heterocycle in molecular recognition and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pyridine: the scaffolds with significant clinical diversity - RSC Advances (RSC Publishing) DOI:10.1039/D2RA01571D [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. bmglabtech.com [bmglabtech.com]
- 6. Selecting, Acquiring, and Using Small Molecule Libraries for High-Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 7. High-throughput screening - Wikipedia [en.wikipedia.org]
- 8. High-Throughput Screening (HTS) for Drug Discovery | Thermo Fisher Scientific - SG [thermofisher.com]
- 9. lifechemicals.com [lifechemicals.com]
- 10. Analysis of HTS data | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
- 11. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 12. High-throughput Screening Steps | Small Molecule Discovery Center (SMDC) [pharm.ucsf.edu]
- 13. Recent Advances in Design of Fluorescence-based Assays for High-throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Luminescence- and Fluorescence-Based Complementation Assays to Screen for GPCR Oligomerization: Current State of the Art - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Comprehensive analysis of high-throughput screens with HiTSeekR - PMC [pmc.ncbi.nlm.nih.gov]
- 18. A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Z-factor - Wikipedia [en.wikipedia.org]
- 20. Calculating a Z-factor to assess the quality of a screening assay. - FAQ 1153 - GraphPad [graphpad.com]
- 21. bmglabtech.com [bmglabtech.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-(Pyridazin-3-yl)azetidin-3-amine dihydrochloride
Welcome to the technical support center for the synthesis of 1-(Pyridazin-3-yl)azetidin-3-amine dihydrochloride. This guide is designed for researchers, medicinal chemists, and drug development professionals to navigate the complexities of this synthesis, improve yields, and troubleshoot common experimental hurdles. The information provided herein is a synthesis of established chemical principles and practical, field-proven insights.
Overview of the Synthetic Pathway
The synthesis of 1-(Pyridazin-3-yl)azetidin-3-amine dihydrochloride is typically achieved through a two-step process. The first step involves the formation of a carbon-nitrogen bond between a pyridazine precursor and a protected azetidine. The second step is the removal of the protecting group and subsequent formation of the dihydrochloride salt. A common and effective method for the C-N bond formation is the Buchwald-Hartwig amination.
Visualizing the Synthesis
Technical Support Center: Purification of 1-(Pyridazin-3-yl)azetidin-3-amine Dihydrochloride
Welcome to the technical support guide for 1-(Pyridazin-3-yl)azetidin-3-amine dihydrochloride. This document is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in the purification of this highly polar, basic heterocyclic compound. As a molecule combining a strained azetidine ring, a basic primary amine, and an electron-deficient pyridazine system, its purification requires a nuanced approach that deviates from standard protocols.[1][2] This guide provides in-depth, field-proven troubleshooting advice and detailed protocols to help you achieve high purity and yield.
Troubleshooting Guide: A Problem-Solution Approach
This section addresses the most common issues encountered during the purification of 1-(Pyridazin-3-yl)azetidin-3-amine dihydrochloride in a practical question-and-answer format.
Question 1: My compound shows a very low Rf value (Rf < 0.1) or streaks from the baseline on silica gel TLC, even in polar solvent systems like 10% Methanol in Dichloromethane. How can I get it to move?
Causality & Explanation: This is the most frequent challenge and stems from the compound's nature as a dihydrochloride salt. The two hydrochloride moieties render the molecule highly polar and ionic. Furthermore, the multiple basic nitrogen atoms interact strongly with the acidic silanol (Si-OH) groups on the surface of the silica gel, leading to extreme retention and band tailing (streaking).[3]
Solutions:
-
Introduce a Basic Modifier: The most effective strategy is to add a basic modifier to your mobile phase. This deprotonates the acidic silanol groups on the silica surface, preventing the cationic amine salt from binding ionically.
-
Recommended Additive: Use a 1-2% solution of 7N ammonia in methanol as your polar co-solvent. For example, prepare a stock solution of 98:2 MeOH:NH₄OH (conc. aq.) and use this as the polar component in your DCM mobile phase.
-
Alternative: Triethylamine (Et₃N) at 0.5-1% can also be used, but ammonia is often more effective for highly basic compounds and is more volatile, making it easier to remove under vacuum.
-
-
Employ a Highly Polar Mobile Phase: You will need a solvent system with significantly higher eluotropic strength than standard ethyl acetate/hexane systems.
Data Presentation: Recommended TLC & Column Chromatography Solvent Systems
| System ID | Solvents | Ratio (v/v/v) | Typical Rf | Notes |
| SYS-A1 | Dichloromethane / Methanol / Ammonium Hydroxide (conc.) | 80 : 20 : 2 | ~0.3 - 0.4 | Recommended starting point. Excellent for resolving polar impurities. |
| SYS-A2 | Dichloromethane / (Methanol + 1% Triethylamine) | 90 : 10 | ~0.2 - 0.3 | Good alternative if ammonia is not available. May require higher methanol content. |
| SYS-B1 | Ethyl Acetate / Methanol / Triethylamine | 70 : 30 : 1 | Variable | Less common, but can sometimes provide different selectivity. |
Question 2: I managed to purify my compound by column chromatography, but the recovery is very low (<50%). I suspect irreversible adsorption or decomposition on the column. What's happening?
Causality & Explanation: Low recovery is often linked to the inherent instability of the azetidine ring and the harshness of standard purification conditions.[4] The four-membered azetidine ring is strained and susceptible to ring-opening, a reaction that can be catalyzed by the acidic environment of silica gel.[5][6] Prolonged exposure to silica can lead to significant product loss.
Solutions:
-
Minimize Contact Time: Perform the chromatography as quickly as possible. Use flash chromatography with positive air pressure rather than slow gravity-fed columns.
-
Deactivate the Stationary Phase: Before loading your sample, flush the column with the mobile phase containing the basic additive (e.g., 1-2 column volumes of SYS-A1) to neutralize the silica surface.
-
Switch to an Alternative Stationary Phase: If silica proves too harsh, consider these options:
-
Neutral Alumina: Alumina is generally less acidic than silica and can be a better choice for highly basic compounds. Use a similar highly polar solvent system.
-
Reversed-Phase (C18) Chromatography: This is an excellent, albeit more expensive, alternative. The compound will be eluted with a polar mobile phase like Water/Methanol or Water/Acetonitrile, often with a modifier like formic acid or TFA to improve peak shape. Remember to remove the acidic modifier via lyophilization or by converting the salt back to the desired form.[7]
-
Experimental Workflow: Selecting the Right Purification Strategy
The following diagram outlines a decision-making process for purifying your target compound.
Sources
- 1. Azetidines - Enamine [enamine.net]
- 2. The pyridazine heterocycle in molecular recognition and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. reddit.com [reddit.com]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. Intramolecular Ring-Opening Decomposition of Aryl Azetidines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. biotage.com [biotage.com]
Technical Support Center: Navigating Solubility Challenges of 1-(Pyridazin-3-yl)azetidin-3-amine dihydrochloride in DMSO
Welcome to the dedicated technical support guide for researchers, scientists, and drug development professionals working with 1-(Pyridazin-3-yl)azetidin-3-amine dihydrochloride. This resource is designed to provide expert guidance and practical solutions for overcoming common solubility challenges encountered when preparing solutions of this compound in Dimethyl Sulfoxide (DMSO). Our goal is to equip you with the knowledge to ensure the integrity and reproducibility of your experiments.
Frequently Asked Questions (FAQs)
Here we address some of the most common initial questions regarding the handling and solubility of 1-(Pyridazin-3-yl)azetidin-3-amine dihydrochloride in DMSO.
Q1: Why is my 1-(Pyridazin-3-yl)azetidin-3-amine dihydrochloride not dissolving well in DMSO, even though DMSO is a powerful solvent?
While DMSO is an excellent polar aprotic solvent, amine hydrochloride salts can present unique solubility challenges.[1] The dihydrochloride salt form of this compound has a high lattice energy, meaning significant energy is required to break apart the crystal structure and solvate the individual ions. Additionally, the hygroscopic nature of DMSO plays a critical role; absorbed water can significantly decrease the solubility of hydrochloride salts.
Q2: I've noticed a precipitate forming in my DMSO stock solution over time. What could be the cause?
Precipitation upon storage is a common issue and can be attributed to several factors. The most likely culprit is the absorption of atmospheric moisture by DMSO.[2] Even small amounts of water can alter the solvent properties of DMSO, leading to the precipitation of the less soluble hydrochloride salt. Another possibility is a change in temperature, as solubility is often temperature-dependent. Finally, while less common for pyridazine derivatives, degradation of the compound over extended periods at room temperature could lead to less soluble byproducts. A study on a large compound library in DMSO showed that at room temperature, the probability of observing the parent compound was 92% after 3 months, decreasing to 52% after a year.[2]
Q3: Can I heat the solution to improve solubility?
Gentle heating can be an effective method to increase the solubility of many compounds, including hydrochloride salts.[3] However, it is crucial to do so with caution, as excessive heat can lead to the degradation of your compound. We recommend a controlled approach, which is detailed in our troubleshooting guide below.
Q4: Is sonication a viable option for dissolving this compound?
Yes, sonication is a useful technique to aid in the dissolution of challenging compounds by providing energy to break up solid particles and enhance solvent-solute interactions.[4] It is generally considered a milder alternative to aggressive heating.
Q5: What is the recommended storage condition for my DMSO stock solution of 1-(Pyridazin-3-yl)azetidin-3-amine dihydrochloride?
To minimize precipitation and degradation, we recommend storing your stock solution in small, single-use aliquots in tightly sealed vials at -20°C or -80°C. This practice limits the exposure to atmospheric moisture and avoids repeated freeze-thaw cycles, which can promote precipitation. For general guidance, stock solutions in DMSO are often recommended to be stored at -80°C for up to 6 months or -20°C for up to 1 month.[5]
In-Depth Troubleshooting Guide
This section provides a systematic approach to addressing solubility issues with 1-(Pyridazin-3-yl)azetidin-3-amine dihydrochloride in DMSO.
Initial Observation: Compound is Poorly Soluble or Insoluble in DMSO at Room Temperature
If you are encountering difficulty in dissolving the compound, follow this decision-making workflow:
Caption: Troubleshooting workflow for dissolving 1-(Pyridazin-3-yl)azetidin-3-amine dihydrochloride in DMSO.
Experimental Protocols
Here are detailed, step-by-step protocols for the troubleshooting steps outlined above.
Protocol 1: Standard Dissolution Procedure
-
Ensure Solvent Quality: Use anhydrous DMSO from a freshly opened bottle to minimize water content.
-
Weigh Compound: Accurately weigh the desired amount of 1-(Pyridazin-3-yl)azetidin-3-amine dihydrochloride in a sterile vial.
-
Add DMSO: Add the calculated volume of anhydrous DMSO to achieve the target concentration.
-
Vortex: Securely cap the vial and vortex at room temperature for 5-10 minutes.
-
Visual Inspection: Visually inspect the solution for any undissolved particles.
Protocol 2: Aiding Dissolution with Sonication
If the compound is not fully dissolved after vortexing:
-
Place the vial in a sonicating water bath.
-
Sonicate for 15-30 minutes, periodically checking for dissolution.
-
Be mindful that prolonged sonication can generate heat.[4] If the sample becomes warm to the touch, pause to allow it to cool.
Protocol 3: Aiding Dissolution with Gentle Heating
If sonication is ineffective, proceed with gentle heating:
-
Place the vial in a water bath or heating block set to a temperature between 37-50°C.[3][6]
-
Periodically vortex the solution to aid dissolution.
-
Do not exceed 50°C, as higher temperatures increase the risk of compound degradation.
-
Once dissolved, allow the solution to cool to room temperature before use.
Investigating Compound Stability
If you suspect degradation is contributing to your observations, a preliminary stability assessment can be performed.
Protocol 4: Preliminary Stability Assessment by LC-MS
-
Prepare a fresh solution of 1-(Pyridazin-3-yl)azetidin-3-amine dihydrochloride in anhydrous DMSO.
-
Immediately analyze a portion of this solution by LC-MS to obtain a baseline chromatogram and mass spectrum of the intact compound.[7][8]
-
Store the remaining solution under your typical experimental conditions (e.g., room temperature on the benchtop).
-
At various time points (e.g., 4, 8, 24, and 48 hours), re-analyze the solution by LC-MS.
-
Compare the chromatograms and mass spectra to the baseline. A decrease in the peak area of the parent compound and/or the appearance of new peaks may indicate degradation.
Data Summary Table
| Parameter | Recommendation | Rationale |
| Solvent | Anhydrous DMSO | Minimizes water content, which is known to decrease the solubility of hydrochloride salts. |
| Initial Dissolution | Vortexing (5-10 min) | Standard initial step to promote dissolution. |
| Assisted Dissolution | Sonication (15-30 min) or Gentle Heating (37-50°C) | Provides energy to overcome the crystal lattice energy of the salt. |
| Stock Solution Conc. | Prepare at the lowest feasible concentration for your assay | Higher concentrations are more prone to precipitation. |
| Storage | -20°C (short-term) or -80°C (long-term) in single-use aliquots | Reduces the risk of precipitation from freeze-thaw cycles and limits exposure to atmospheric moisture. |
Concluding Remarks
Successfully working with 1-(Pyridazin-3-yl)azetidin-3-amine dihydrochloride in DMSO hinges on understanding the inherent challenges of dissolving a hydrochloride salt in a hygroscopic solvent. By utilizing high-quality anhydrous DMSO, employing controlled methods to aid dissolution such as sonication and gentle heating, and adhering to proper storage protocols, you can significantly improve the reliability and reproducibility of your experimental results. Should you continue to experience difficulties, consider exploring alternative solvent systems or consulting with a specialist in compound management.
References
-
Gibson, E. K. (2007). Amine hydrochloride salts : a problem in polyurethane synthesis. PhD thesis, University of Glasgow. [Link]
- Quick Method for the LC-MS/MS Analysis of Highly Polar Pesticides in Foods of Plant Origin involving a Common Extraction Step with Methanol. (n.d.). EURL-Pesticides.
- Kozikowski, B. A., Burt, T. M., Tirey, D. A., Williams, T. D., Kuzmak, B. R., Stanton, D. T., Morand, K. L., & Nelson, S. L. (2003). The effect of room-temperature storage on the stability of compounds in DMSO. Journal of biomolecular screening, 8(2), 210–215.
- Sonication Impacts and Sonolytic Pathways for Some Organic Solvents Used in Pharmaceutical Analyses. (2022).
- US P
- Protocol for Emulate Organ-Chips: Compound Treatment Solution Preparation and Treatment. (2019).
- Novel stability indicating LC-MS method for N-Nitroso dimethyl amine genotoxic impurity quantification in ranitidine drug. (2022). Journal of Pharmaceutical and Biomedical Analysis, 215, 114728.
- DMSO separations. (2005). Sciencemadness Discussion Board.
- Solubility of 6-Chloropyridazin-3-amine in Different Solvents. (2014).
- Protocol for Dissolving Compounds in DMSO for Biological Assays. (n.d.). Benchchem.
- Design, Synthesis, and Biological Evaluation of Novel Acetylcholinesterase and β-Secretase 1 Inhibitors. (2020). Molecules, 25(23), 5738.
- Electrosynthesis of sulfonamides from DMSO and amines under mild conditions. (2019).
- Samples in DMSO: What an end user needs to know. (n.d.).
- Improved LC/MS/MS Pesticide Multiresidue Analysis Using Triggered MRM and Online Dilution. (2017). Agilent Technologies.
- Thermodynamic Assessment of the Pyrazinamide Dissolution Process in Some Organic Solvents. (2024). Molecules, 29(10), 2258.
- Thermodynamic modeling of aqueous systems containing amines and amine hydrochlorides: Application to methylamine, morpholine, and morpholine derivatives. (2017). Fluid Phase Equilibria, 448, 86-99.
- Compound Handling Instructions. (n.d.). MedChemExpress.
- LC-MS Applications for Food Safety Analysis Compendium. (n.d.). Thermo Fisher Scientific.
- Sonication Impacts and Sonolytic Pathways for Some Organic Solvents Used in Pharmaceutical Analyses. (2022).
- Novel stability indicating LC-MS method for N-Nitroso dimethyl amine genotoxic impurity quantification in ranitidine drug substance and drug product. (2022). Journal of Pharmaceutical and Biomedical Analysis, 215, 114728.
- Purific
- A Water Soluble 2-Phenyl-5-(pyridin-3-yl)-1,3,4-oxadiazole Based Probe: Antimicrobial Activity and Colorimetric/Fluorescence pH Response. (2022). Molecules, 27(6), 1836.
- 1-(pyridazin-3-yl)azetidin-3-amine dihydrochloride. (n.d.). PubChem.
- N-(Azetidin-3-yl)pyridazin-3-amine dihydrochloride. (n.d.). BLDpharm.
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- 8. japsonline.com [japsonline.com]
"1-(Pyridazin-3-yl)azetidin-3-amine dihydrochloride" stability in aqueous solution
Technical Support Center: 1-(Pyridazin-3-yl)azetidin-3-amine dihydrochloride
A Guide to Ensuring Stability in Aqueous Solutions for Researchers and Drug Development Professionals
Welcome to the technical support guide for 1-(Pyridazin-3-yl)azetidin-3-amine dihydrochloride. This document provides in-depth guidance, troubleshooting protocols, and frequently asked questions to help you navigate the challenges of working with this compound in aqueous environments. Our goal is to empower you with the scientific rationale and practical steps needed to ensure the integrity of your experiments.
Frequently Asked Questions (FAQs)
This section addresses the most common initial questions regarding the handling and stability of 1-(Pyridazin-3-yl)azetidin-3-amine dihydrochloride.
Q1: What are the primary stability concerns for this compound in an aqueous solution?
The primary stability concern stems from the inherent chemical nature of the molecule, which contains two key structural motifs:
-
Azetidine Ring: This four-membered ring is subject to significant ring strain.[1] Such strained systems can be susceptible to nucleophilic ring-opening reactions, especially under acidic conditions.[2][3]
-
Dihydrochloride Salt: When dissolved in water, this salt creates an acidic environment (low pH). The acidic conditions can protonate the nitrogen atoms, particularly the one in the azetidine ring, which can further activate the ring towards cleavage by nucleophiles like water (hydrolysis).[2]
Therefore, the principal degradation pathway to be aware of is the acid-catalyzed hydrolysis leading to the opening of the azetidine ring.
Q2: How does the pH of the solution affect stability?
The pH of the aqueous solution is the most critical factor governing the stability of this compound.
-
Low pH (Acidic): As a dihydrochloride salt, dissolving the compound in neutral, unbuffered water will result in an acidic solution. This acidity can accelerate the degradation of the azetidine ring.[3]
-
Neutral to High pH (Alkaline): While increasing the pH might mitigate acid-catalyzed ring opening, many amine-containing compounds can be prone to oxidation under basic conditions. Furthermore, the free base form of the compound may have lower aqueous solubility, potentially leading to precipitation. Many drugs show good stability in the pH range of 4 to 8.[4]
A systematic study to determine the optimal pH for both stability and solubility is highly recommended for your specific application.
Q3: What is the recommended general procedure for preparing a stock solution?
To minimize initial degradation, prepare stock solutions just before use.
-
Use a high-purity, degassed solvent (e.g., DMSO for a concentrated primary stock, followed by dilution in an appropriate aqueous buffer).
-
If preparing an aqueous stock directly, consider using a buffer system (e.g., citrate or phosphate) to maintain a consistent pH, ideally within a weakly acidic to neutral range (pH 5-7) as a starting point.
-
Prepare the solution on ice to minimize thermal degradation.
-
For long-term storage, flash-freeze aliquots in liquid nitrogen and store them at -80°C. Avoid repeated freeze-thaw cycles.
Q4: How should I store aqueous solutions of this compound?
Storage conditions are critical for maintaining the integrity of your compound.[5] The following table summarizes our recommendations.
| Storage Condition | Duration | Recommendation & Rationale |
| Working Solution (Room Temp) | < 8 hours | Prepare fresh daily. The combination of temperature and aqueous environment can accelerate degradation. |
| Short-Term (4°C) | 1-3 Days | Use a validated buffer. Monitor for any signs of precipitation or color change. Perform a stability check if storing for more than 24 hours. |
| Long-Term (-20°C to -80°C) | Weeks to Months | Prepare aliquots in a suitable buffer or DMSO to avoid freeze-thaw cycles. -80°C is strongly preferred for minimizing degradation kinetics. |
Q5: Are there any visual indicators of degradation?
While not definitive, you should discard any solution that shows:
-
Color Change: The appearance of a yellow or brown tint in a previously colorless solution can indicate the formation of degradation products.
-
Precipitation: The formation of a solid in a solution that was previously clear may indicate either degradation into a less soluble product or changes in solubility due to pH shifts.
-
Haze/Cloudiness: This can also be an early indicator of insolubility or degradation.
Troubleshooting Guide: Addressing Experimental Inconsistencies
This section provides a structured approach to diagnosing and solving common problems encountered during experiments.
Problem: I'm observing a gradual loss of compound activity or inconsistent results in my assays over time.
Primary Suspected Cause: This is a classic symptom of compound degradation in your aqueous stock solution or within the assay plate itself. The time-dependent loss of the parent compound leads directly to variable and non-reproducible data.
Solution Workflow: Implement a systematic stability assessment using High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS). This workflow will allow you to quantify the amount of the parent compound remaining over time under your specific experimental conditions.
Caption: Workflow for troubleshooting inconsistent experimental results.
Potential Chemical Degradation Pathway
The primary anticipated route of degradation for 1-(Pyridazin-3-yl)azetidin-3-amine dihydrochloride in an aqueous acidic environment is the hydrolysis of the strained azetidine ring.
Caption: Proposed acid-catalyzed hydrolysis of the azetidine ring.
Experimental Protocols
Protocol 1: Preparation of an Aqueous Stock Solution
This protocol provides a standardized method for preparing solutions to maximize initial integrity.
-
Reagent Preparation:
-
Select a suitable buffer (e.g., 50 mM Phosphate or Citrate buffer). Adjust to the desired pH (start with pH 6.0 as a test condition).
-
Degas the buffer by sonicating under a vacuum for 15-20 minutes to remove dissolved oxygen.
-
-
Weighing:
-
Accurately weigh the required amount of 1-(Pyridazin-3-yl)azetidin-3-amine dihydrochloride in a clean, dry vial.
-
-
Dissolution:
-
Add a small amount of the prepared buffer to the vial.
-
Gently vortex or sonicate in a cool water bath until the solid is fully dissolved.
-
Add the remaining buffer to reach the final target concentration (e.g., 10 mM).
-
-
Final Steps:
-
Filter the solution through a 0.22 µm syringe filter to remove any particulates.
-
Use the solution immediately or proceed to aliquoting and long-term storage at -80°C.
-
Protocol 2: HPLC-MS Method for Stability Assessment
This protocol outlines a reverse-phase HPLC method coupled with mass spectrometry to quantify the parent compound and detect degradation products.
-
Instrumentation & Columns:
-
HPLC System: Agilent 1260 Infinity II or equivalent.
-
Mass Spectrometer: Agilent 6120 Single Quadrupole LC/MS or equivalent.
-
Column: C18 reverse-phase column (e.g., 4.6 x 100 mm, 3.5 µm particle size).
-
-
Chromatographic Conditions:
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: 5% B to 95% B over 8 minutes, hold for 2 minutes, then re-equilibrate.
-
Flow Rate: 0.8 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization, Positive (ESI+)
-
Selected Ion Monitoring (SIM): Monitor the m/z for the protonated parent molecule [M+H]⁺. Based on public data, the monoisotopic mass is 150.09 Da, so the target ion would be m/z 151.1 .[6]
-
-
Procedure:
-
Prepare the test solution as per Protocol 1 in the desired buffer.
-
Immediately inject a sample to determine the T=0 peak area.
-
Incubate the remaining solution under the desired test condition (e.g., 25°C).
-
At specified time points (e.g., 1, 2, 4, 8, 24 hours), inject aliquots onto the HPLC-MS system.
-
-
Data Analysis:
-
Calculate the percentage of the parent compound remaining at each time point relative to the T=0 peak area.
-
Analyze the chromatograms for the appearance of new peaks, which may correspond to degradation products, and examine their mass spectra to aid in structural elucidation.
-
The following table provides an example of how to present the data from such a study.
Table: Example Data from a Hypothetical pH-Dependent Stability Study at 25°C
| Time (hours) | % Parent Remaining (pH 4.0) | % Parent Remaining (pH 6.0) | % Parent Remaining (pH 7.4) |
| 0 | 100% | 100% | 100% |
| 2 | 91% | 98% | 99% |
| 4 | 82% | 96% | 97% |
| 8 | 65% | 93% | 94% |
| 24 | 31% | 85% | 88% |
References
-
Couture, A., Deniau, E., & Grandclaudon, P. (2001). The pyridazine heterocycle in molecular recognition and drug discovery. PMC. [Link]
-
Subramanian, G. (n.d.). Drug Stability and factors that affect on the drug stability. ResearchGate. [Link]
-
QbD Group. (2023, July 3). 4 Factors Influencing the Stability of Medicinal Products. [Link]
-
PubChem. (n.d.). 1-(pyridazin-3-yl)azetidin-3-amine. PubChem. [Link]
-
PubChem. (n.d.). 1-(pyridin-4-yl)azetidin-3-amine dihydrochloride. PubChem. [Link]
-
MDPI. (2023). Design and Characterization of a New Phenoxypyridine–Bipyridine-Based Tetradentate Pt(II) Complex Toward Stable Blue Phosphorescent Emitters. [Link]
-
Royal Society of Chemistry. (2021, March 24). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. [Link]
-
YouTube. (2020, November 24). Azetidine: Chemical Reactivity. [Link]
-
National Institutes of Health. (2021, September 30). Intramolecular Ring-Opening Decomposition of Aryl Azetidines. PMC. [Link]
-
Liberty University. (n.d.). Synthesis and Characterization of Unique Pyridazines. [Link]
-
Gibson, E. K. (2007). Amine hydrochloride salts: a problem in polyurethane synthesis. University of Glasgow Theses. [Link]
-
Journal of the American Chemical Society. (n.d.). Enantioselective Ring Opening of Azetidines via Charge Recognition in Hydrogen-Bond-Donor Catalysis. [Link]
-
Spectroscopy Online. (2019, September 1). Organic Nitrogen Compounds V: Amine Salts. [Link]
-
Reddit. (2018, May 13). Ways of crashing out amines. r/chemistry. [Link]
Sources
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. youtube.com [youtube.com]
- 3. Intramolecular Ring-Opening Decomposition of Aryl Azetidines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pharmacy.uobasrah.edu.iq [pharmacy.uobasrah.edu.iq]
- 5. qbdgroup.com [qbdgroup.com]
- 6. PubChemLite - 1-(pyridazin-3-yl)azetidin-3-amine dihydrochloride (C7H10N4) [pubchemlite.lcsb.uni.lu]
Technical Support Center: Optimizing 1-(Pyridazin-3-yl)azetidin-3-amine dihydrochloride Dosage for Cell Culture
Welcome to the technical support center for the use of 1-(Pyridazin-3-yl)azetidin-3-amine dihydrochloride in cell culture applications. This guide is designed for researchers, scientists, and drug development professionals to provide a comprehensive resource for optimizing the experimental usage of this compound. As a Senior Application Scientist, my goal is to provide you with not only protocols but also the scientific reasoning behind them to ensure your experiments are robust and reproducible.
Compound Profile: 1-(Pyridazin-3-yl)azetidin-3-amine dihydrochloride
1-(Pyridazin-3-yl)azetidin-3-amine dihydrochloride is a small organic molecule.[1] Its structure features a pyridazine ring linked to an azetidine ring with an amine group. While specific biological activity and mechanism of action for this particular compound are not extensively documented in publicly available literature, the pyridazine and azetidine moieties are present in a variety of biologically active compounds.[2][3] The pyridazine ring is a component of various pharmacologically active agents, and azetidine derivatives are explored in drug discovery for their role as scaffolds in designing novel therapeutics.[2][3]
Chemical Properties:
| Property | Value | Source |
| Molecular Formula | C₇H₁₀N₄ · 2HCl | PubChem |
| Molecular Weight | 223.10 g/mol | BLDpharm |
| Appearance | Solid (form may vary) | General knowledge |
| Solubility | Aqueous solubility should be enhanced by the dihydrochloride salt form.[4] | General chemical principles |
First Steps: Handling and Preparation
Proper handling and preparation of 1-(Pyridazin-3-yl)azetidin-3-amine dihydrochloride are crucial for obtaining reliable and reproducible results.
Storage and Stability:
-
Storage: Upon receipt, store the compound in a cool, dry, and dark place as recommended by the supplier.[5] Many small molecules are sensitive to light, moisture, and temperature fluctuations, which can lead to degradation.[6]
-
Stock Solutions: It is advisable to prepare a high-concentration stock solution in a suitable solvent, from which working solutions can be freshly diluted for each experiment. This minimizes repeated freeze-thaw cycles of the stock solution, which can degrade the compound. For long-term storage, stock solutions should be aliquoted and stored at -20°C or -80°C.
Preparation of a Stock Solution:
-
Solvent Selection: The dihydrochloride salt form suggests good solubility in aqueous solutions like sterile water, phosphate-buffered saline (PBS), or cell culture medium. However, it is always best to consult the supplier's datasheet for specific solubility information. If the compound has limited aqueous solubility, dimethyl sulfoxide (DMSO) is a common alternative solvent for small molecules.[4]
-
Aseptic Technique: All steps for preparing solutions for cell culture must be performed in a sterile environment, such as a laminar flow hood, to prevent microbial contamination.
-
Procedure:
-
Calculate the required mass of the compound to prepare a stock solution of a desired concentration (e.g., 10 mM).
-
Under sterile conditions, add the appropriate volume of sterile solvent to the vial containing the compound.
-
Vortex or gently heat (if recommended by the supplier) to ensure complete dissolution.
-
Sterile-filter the stock solution through a 0.22 µm filter to remove any potential microbial contaminants.
-
Aliquot the stock solution into sterile microcentrifuge tubes and store at the recommended temperature.
-
Core Protocol: Determining Optimal Dosage using a Cell Viability Assay
The optimal dosage of any compound is cell-type specific and depends on the desired biological effect. Therefore, it is essential to perform a dose-response experiment to determine the concentration range for your specific cell line and experimental conditions.[7][8] Cell viability assays are fundamental for this purpose, as they measure the overall health of a cell population in response to the compound.[9][10][11]
Experimental Workflow for Dose-Response Analysis:
Caption: Workflow for determining the optimal dosage of a small molecule.
Step-by-Step Protocol:
-
Cell Seeding:
-
Culture your chosen cell line to a healthy, sub-confluent state.
-
Trypsinize and count the cells.
-
Seed the cells into a 96-well plate at a predetermined optimal density. This is crucial as cell density can affect the drug response.[7]
-
Include wells for "no-treatment" (cells with vehicle only) and "no-cell" (medium only, for background subtraction) controls.
-
Allow the cells to adhere and recover for 18-24 hours.
-
-
Compound Dilution:
-
Prepare a serial dilution of your 1-(Pyridazin-3-yl)azetidin-3-amine dihydrochloride stock solution in a sterile 96-well plate or microcentrifuge tubes. A common starting range for a novel compound is a wide logarithmic dilution series (e.g., 100 µM, 10 µM, 1 µM, 100 nM, 10 nM, 1 nM).[8]
-
Ensure the final concentration of the vehicle (e.g., DMSO) is consistent across all wells and does not exceed a level that is toxic to the cells (typically <0.5%).
-
-
Cell Treatment:
-
Carefully remove the old medium from the cells and replace it with fresh medium containing the different concentrations of the compound.
-
Add medium with the same concentration of the vehicle to the "no-treatment" control wells.
-
-
Incubation:
-
Incubate the plate for a predetermined duration (e.g., 24, 48, or 72 hours). The incubation time should be chosen based on the cell line's doubling time and the expected mechanism of action of the compound.
-
-
Cell Viability Assay:
-
There are several types of cell viability assays available, each with its own advantages and disadvantages.[12]
-
Metabolic Assays (e.g., Resazurin, MTT, WST-1): Measure the metabolic activity of viable cells. These are often colorimetric or fluorometric.[9]
-
ATP-Based Assays (e.g., CellTiter-Glo®): Measure the amount of ATP in viable cells, which is a good indicator of cell health. These are highly sensitive luminescent assays.[12]
-
Membrane Integrity Assays (e.g., Trypan Blue, Propidium Iodide): Distinguish between live and dead cells based on membrane permeability. These are often used in conjunction with other assays.
-
-
Follow the manufacturer's protocol for the chosen assay. This typically involves adding a reagent to each well and incubating for a specific period.
-
-
Data Acquisition:
-
Measure the signal (absorbance, fluorescence, or luminescence) using a microplate reader.
-
-
Data Analysis:
-
Subtract the background signal (from the "no-cell" wells).
-
Normalize the data to the "no-treatment" control wells (set to 100% viability).
-
Plot the percentage of cell viability against the logarithm of the compound concentration.
-
Use a non-linear regression model (e.g., sigmoidal dose-response) to fit the data and calculate the IC50 value (the concentration at which 50% of cell viability is inhibited).
-
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| High variability between replicate wells | Inconsistent cell seeding, pipetting errors, edge effects in the plate. | Ensure a homogenous cell suspension before seeding. Use calibrated pipettes and practice consistent pipetting technique. Avoid using the outer wells of the plate or fill them with sterile PBS to minimize evaporation. |
| No observable effect even at high concentrations | Compound is inactive in the chosen cell line, compound has degraded, insufficient incubation time. | Test on a different cell line. Verify the integrity of the compound. Increase the incubation time. Consider if the compound requires metabolic activation. |
| Precipitation of the compound in the culture medium | Poor solubility of the compound at the tested concentrations. | Check the solubility information from the supplier. Prepare a fresh stock solution. Consider using a different solvent or a lower concentration range. Ensure the final DMSO concentration is not too high. |
| Inconsistent results between experiments | Variation in cell passage number, confluency, or growth phase. Inconsistent incubation conditions. | Use cells within a consistent range of passage numbers. Seed cells at the same confluence. Ensure consistent incubator temperature, CO₂, and humidity. |
Frequently Asked Questions (FAQs)
Q1: What is the likely mechanism of action of 1-(Pyridazin-3-yl)azetidin-3-amine dihydrochloride?
A: Without specific experimental data, the mechanism of action is unknown. The pyridazine moiety is found in compounds with diverse biological activities, including some that act as vasodilators by modulating calcium signaling.[2] The azetidine ring is a versatile scaffold in medicinal chemistry.[3] To elucidate the mechanism, further studies such as target-based screening, pathway analysis, or transcriptomic profiling would be necessary.
Q2: What concentration of the compound should I start with?
A: For a novel compound, it is recommended to start with a broad range of concentrations, typically from nanomolar to micromolar, to capture the full dose-response curve.[8] A logarithmic dilution series (e.g., 1 nM to 100 µM) is a good starting point.
Q3: How long should I expose the cells to the compound?
A: The optimal exposure time depends on your cell line's doubling time and the biological question you are asking. For rapidly dividing cells, 24 to 72 hours is a common timeframe. For slower-growing cells or to observe long-term effects, longer incubation times may be necessary. It is often beneficial to perform a time-course experiment to determine the optimal endpoint.
Q4: Can I use this compound in animal studies?
A: Before considering in vivo studies, extensive in vitro characterization, including determining the effective concentration range, assessing cytotoxicity, and understanding the mechanism of action, is essential. Further pharmacokinetic and toxicological studies would be required to determine the feasibility and appropriate dosage for in vivo experiments.
Q5: My compound seems to be toxic to all cell lines at the same concentration. What could be the reason?
A: If the compound exhibits non-specific cytotoxicity across multiple cell lines, it could be due to off-target effects or general cellular toxicity.[4] It is important to assess whether the observed effect is due to a specific biological mechanism or a general cytotoxic effect. This can be investigated by using assays that differentiate between apoptosis and necrosis, and by performing target engagement studies if a target is hypothesized.
Hypothetical Signaling Pathway Modulation
Given that some pyridazine derivatives have been shown to act as vasodilators, a hypothetical mechanism could involve the modulation of intracellular calcium levels.[2] This is purely speculative for 1-(Pyridazin-3-yl)azetidin-3-amine dihydrochloride and would require experimental validation.
Sources
- 1. PubChemLite - 1-(pyridazin-3-yl)azetidin-3-amine dihydrochloride (C7H10N4) [pubchemlite.lcsb.uni.lu]
- 2. Design, synthesis and characterization of novel pyridazin-3-one derivatives: in vitro vasorelaxant activity and in silico insights into eNOS modulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 4-(3-Aminoazetidin-1-yl)pyrimidin-2-amines as High-Affinity Non-imidazole Histamine H3 Receptor Agonists with in Vivo Central Nervous System Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. resources.biomol.com [resources.biomol.com]
- 5. 1538772-53-0|1-(3-Fluoropropyl)azetidin-3-amine|BLD Pharm [bldpharm.com]
- 6. seed.nih.gov [seed.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Optimization of Cell Viability Assays for Drug Sensitivity Screens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. lifesciences.danaher.com [lifesciences.danaher.com]
- 11. Cell Viability Assays | Thermo Fisher Scientific - HK [thermofisher.com]
- 12. Cell Health Screening Assays for Drug Discovery [promega.kr]
"1-(Pyridazin-3-yl)azetidin-3-amine dihydrochloride" reducing cytotoxicity in assays
Introduction
This technical guide addresses a recurring observation reported by researchers: an unexpected reduction in cytotoxicity or an apparent increase in cell viability when using "1-(Pyridazin-3-yl)azetidin-3-amine dihydrochloride" in standard colorimetric or fluorometric cytotoxicity assays. This document provides a structured troubleshooting framework, grounded in established biochemical principles, to help you diagnose the root cause of these anomalous results and ensure the integrity of your experimental data. As your dedicated application scientist, my goal is to explain the causality behind these observations and provide actionable protocols to validate your findings.
Frequently Asked Questions (FAQs)
Q1: I'm screening 1-(Pyridazin-3-yl)azetidin-3-amine dihydrochloride for anticancer activity, but my MTT/resazurin assay shows an increase in signal, suggesting the compound is protecting the cells or promoting proliferation. Is this a real biological effect?
This is a critical question and a common pitfall in high-throughput screening. While an authentic pro-proliferative or cytoprotective effect is possible, it is more probable that the observed signal increase is an experimental artifact. There are two primary physicochemical properties of your compound that can generate false-positive viability signals:
-
Direct Chemical Reduction of the Assay Reagent: The compound itself may have reducing properties that can convert the assay substrate (e.g., MTT, resazurin) to its colored/fluorescent product, bypassing cellular metabolism entirely. This leads to a higher signal that is incorrectly attributed to viable, metabolically active cells.[1][2][3][4]
-
pH Alteration of the Culture Medium: Your compound is a dihydrochloride salt, meaning it is acidic. Adding it to the culture medium, especially at higher concentrations, can lower the pH of the typically bicarbonate-buffered system.[5][6] A suboptimal pH can slow cell proliferation or stress the cells, paradoxically making them appear less susceptible to a cytotoxic agent if the assay endpoint is short, or altering the optimal conditions for the enzymatic reactions the assay relies on.[7][8]
The following troubleshooting guides are designed to systematically investigate and eliminate these potential artifacts.
Troubleshooting Guide 1: Diagnosing Direct Assay Interference
The most common metabolic assays (MTT, XTT, WST-1, resazurin) are based on the reduction of a substrate by cellular dehydrogenases. However, compounds with intrinsic reducing potential can mimic this activity.[1][2] Small molecules containing functionalities like thiols or certain nitrogen-containing heterocycles can directly reduce these dyes.[2][4]
Causality: The Chemistry of False Positives
In a standard assay, viable cells reduce a substrate like the yellow MTT into purple formazan crystals. If your test compound can independently donate electrons to MTT, it will also produce formazan, creating a signal that is indistinguishable from the biological one. This leads to an overestimation of cell viability.
Workflow for Detecting Chemical Interference
Caption: Cell-Free Interference Assay Workflow.
Protocol 1: Cell-Free Interference Assay
This protocol is designed to isolate the chemical interaction between your compound and the assay reagent.
-
Plate Setup: In a 96-well plate, designate wells for a full concentration range of 1-(Pyridazin-3-yl)azetidin-3-amine dihydrochloride.
-
Compound Preparation: Prepare serial dilutions of your compound directly in the cell culture medium that you use for your experiments (e.g., DMEM + 10% FBS). Do not add cells.
-
Controls:
-
Medium-Only Control: Wells containing only cell culture medium. This will be your background.
-
Positive Reductant Control (Optional but Recommended): A known reducing agent like Dithiothreitol (DTT) or Ascorbic Acid can be used to confirm the assay system is sensitive to chemical reduction.[1]
-
-
Reagent Addition: Add the cytotoxicity assay reagent (e.g., MTT, resazurin) to all wells at the same concentration used in your cellular experiments.
-
Incubation: Incubate the plate under the exact same conditions as your cellular assay (e.g., 2-4 hours at 37°C, 5% CO₂).
-
Measurement: Read the plate using a spectrophotometer or fluorometer at the appropriate wavelength.
Data Interpretation
| Result | Interpretation | Next Step |
| Signal increases with compound concentration. | High probability of direct chemical interference. The compound is reducing the assay reagent. | Switch to a non-reductive assay principle (See Troubleshooting Guide 3). |
| No significant signal change across concentrations. | Direct chemical interference is unlikely. The observed effect in your cellular assay may be biological or due to another artifact. | Proceed to Troubleshooting Guide 2. |
Troubleshooting Guide 2: Assessing the Impact of Compound Acidity
The "dihydrochloride" salt form of your compound indicates it is acidic. The standard bicarbonate buffering system in most cell culture media is designed to maintain a physiological pH of ~7.2-7.4 in the presence of 5% CO₂.[8] Adding a significant acidic load can overwhelm this buffer, leading to a drop in pH that can profoundly affect cell behavior.[5][7]
Causality: How pH Shifts Confound Cytotoxicity Data
A decrease in extracellular pH can induce a state of cellular stress, potentially leading to reduced proliferation or even cell death.[7] If your compound is truly cytotoxic, a pH-induced slowdown in proliferation could mask this effect, as fewer cells are actively dividing and thus less susceptible to certain cytotoxic mechanisms. Conversely, if the compound is not cytotoxic, the pH drop itself could become the source of toxicity at high concentrations.
Protocol 2: Measuring and Mitigating pH Shifts
-
Prepare Compound Stock: Prepare your highest concentration of 1-(Pyridazin-3-yl)azetidin-3-amine dihydrochloride in the final cell culture medium that will be added to the cells.
-
pH Measurement:
-
Use a calibrated pH meter to measure the pH of the medium containing the compound.
-
For comparison, measure the pH of the medium with the vehicle control (e.g., water or DMSO) at the same final concentration.
-
-
Incubation Simulation: Place the prepared media in a 37°C, 5% CO₂ incubator for 30-60 minutes to allow the bicarbonate buffer to equilibrate and measure the pH again. This is the most accurate reflection of the pH your cells will experience.
-
Buffering (If Necessary): If a significant pH drop (e.g., >0.2 units) is observed, consider the following:
-
HEPES Buffer: Supplement your medium with HEPES (10-25 mM). HEPES is a zwitterionic buffer that provides additional buffering capacity independent of the CO₂ concentration.
-
pH Adjustment: Carefully adjust the pH of your compound stock solution with dilute NaOH before adding it to the culture. This must be done with extreme caution to avoid localized pH shocks and precipitation.[6]
-
Data Interpretation
| Observation | Interpretation | Recommended Action |
| pH drops below 7.0 at relevant concentrations. | The compound's acidity is a significant confounding variable. | Repeat the cytotoxicity assay using pH-controlled or HEPES-buffered medium. |
| pH remains stable (within 7.2-7.4). | The compound's acidity is not the primary cause of the anomalous results. | Focus on other potential issues, such as direct interference or general assay problems. |
Troubleshooting Guide 3: Selecting an Orthogonal Assay Method
If you have confirmed direct assay interference, the most robust solution is to re-evaluate cytotoxicity using a method with a different detection principle. Relying on a single assay type is a common source of misleading data.
Alternative Cytotoxicity/Viability Assay Principles
| Assay Type | Principle | Advantages | Considerations |
| LDH Release Assay | Measures the activity of lactate dehydrogenase (LDH), a cytosolic enzyme released upon cell lysis (membrane damage). | Measures cytotoxicity directly (cell death) rather than metabolic activity. Less prone to interference from reducing compounds. | Is a snapshot in time; does not measure cytostatic effects. |
| ATP Quantification Assay | Measures intracellular ATP levels using a luciferase-based reaction. ATP levels correlate with the number of viable cells.[9] | Highly sensitive and rapid. Less susceptible to interference from colored or fluorescent compounds. | ATP levels can fluctuate with metabolic state, not just cell number. |
| Live/Dead Staining | Uses membrane-impermeable DNA dyes (e.g., Propidium Iodide, 7-AAD) that only enter and stain dead cells.[9] | Provides a direct count of dead cells. Can be analyzed by microscopy, flow cytometry, or plate reader. | Requires washing steps. Some dyes can be toxic with long exposure. |
| Crystal Violet Assay | Stains the DNA of adherent cells. The amount of retained dye is proportional to the number of cells. | Simple, inexpensive, and endpoint is stable. Measures total cell biomass. | Requires fixation, so not suitable for kinetic studies. Less sensitive than other methods. |
Decision-Making Flowchart for Assay Validation
Caption: Troubleshooting Decision Workflow.
Summary of Best Practices & Essential Controls
To ensure the scientific integrity of your cytotoxicity data, especially when screening novel chemical entities, the following controls are non-negotiable:
| Control Type | Purpose | Implementation |
| No-Cell Control | To test for direct compound interference with assay reagents. | Run a parallel plate with your compound serial dilutions in medium but without cells. |
| Vehicle Control | To account for any effects of the compound's solvent (e.g., DMSO, water). | Treat cells with the highest concentration of the solvent used in the experiment. |
| Positive Cytotoxicity Control | To confirm that the cell system and assay are responsive to a known toxin. | Treat cells with a compound known to induce cell death in your cell line (e.g., Staurosporine, Doxorubicin). |
| Untreated Control | To establish the baseline signal for 100% cell viability. | Cells treated with medium only. |
By systematically applying these troubleshooting guides and incorporating rigorous controls, you can confidently differentiate between genuine biological activity and experimental artifacts, leading to a trustworthy and accurate assessment of 1-(Pyridazin-3-yl)azetidin-3-amine dihydrochloride.
References
-
Benci, K., et al. (2012). Design, Synthesis and Characterization of Novel Pyridazin-3-one Derivatives: In Vitro Vasorelaxant Activity and In Silico Insights into eNOS Modulation. RSC Medicinal Chemistry. Available at: [Link]
-
Gomha, S. M., et al. (2022). Design, synthesis and characterization of novel pyridazin-3-one derivatives: in vitro vasorelaxant activity and in silico insights into eNOS modulation. RSC Medicinal Chemistry. Available at: [Link]
-
ResearchGate Discussion. (2012). Can the amount of HCL or NaOH added to a culture media to adjust the pH affect the cells? ResearchGate. Available at: [Link]
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Creative Biolabs. Cytotoxicity Assay Protocol & Troubleshooting. Creative Biolabs. Available at: [Link]
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National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf. Available at: [Link]
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Das, A., et al. (2020). Antimicrobial Activity of 1,3,4-Oxadiazole Derivatives. Molecules. Available at: [Link]
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McCoy, C. P., et al. (2018). Small Molecule Interferences in Resazurin and MTT-Based Metabolic Assays in the Absence of Cells. Analytical Chemistry. Available at: [Link]
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Tobey, S. L., et al. (1998). Effect of HCl on transmembrane potentials and intracellular pH in rabbit esophageal epithelium. Gastroenterology. Available at: [Link]
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ResearchGate. (2018). Small Molecule Interferences in Resazurin and MTT-Based Metabolic Assays in the Absence of Cells | Request PDF. ResearchGate. Available at: [Link]
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Souza, V., et al. (2005). Effect of NaCl and HCl Concentrations on Primary pH Measurement for the Certification of Standard Materials. Brazilian Archives of Biology and Technology. Available at: [Link]
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Johner Institute. (2022). Cytotoxicity testing & ISO 10993-5: 7 tips for laboratory selection. Johner Institute. Available at: [Link]
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ResearchGate Discussion. (2018). Is it ok to use Hcl to adjust ph while carrying out biological assays like antiinflammatory, antihypertensive assay, etc? ResearchGate. Available at: [Link]
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National Center for Biotechnology Information. (2018). Synthesis, Cytotoxicity and Anti-Proliferative Activity against AGS Cells of New 3(2H)-Pyridazinone Derivatives Endowed with a Piperazinyl Linker. PMC. Available at: [Link]
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Promega Corporation. (2021). Troubleshooting Cell based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to An. YouTube. Available at: [Link]
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McCoy, C. P., et al. (2018). Small Molecule Interferences in Resazurin and MTT-Based Metabolic Assays in the Absence of Cells. PubMed. Available at: [Link]
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American Laboratory. (2005). The Significance of pH Stability for Cell Cultures. American Laboratory. Available at: [Link]
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Technical Support Center: Investigating and Improving the Bioavailability of 1-(Pyridazin-3-yl)azetidin-3-amine dihydrochloride
Prepared by: Senior Application Scientist, Drug Development Support
Welcome to the technical support guide for researchers working with novel pyridazine-based compounds, specifically focusing on 1-(Pyridazin-3-yl)azetidin-3-amine dihydrochloride. This document is designed to provide practical, in-depth guidance for troubleshooting and enhancing the oral bioavailability of this and similar small molecules. Our approach is rooted in a logical, step-by-step diagnostic process, moving from fundamental physicochemical assessments to advanced in vivo studies.
Frequently Asked Questions (FAQs): Initial Assessment & Physicochemical Properties
This section addresses the critical preliminary questions researchers should consider before embarking on extensive bioavailability studies. A thorough understanding of the compound's intrinsic properties is the foundation for a successful development program.
Q1: What are the most critical initial physicochemical properties to assess for 1-(Pyridazin-3-yl)azetidin-3-amine dihydrochloride, and why?
A1: Before initiating any cell-based or animal studies, a core set of physicochemical properties must be determined. These data provide the mechanistic basis for interpreting subsequent bioavailability results.
-
Aqueous Solubility: This is the most fundamental property. For a drug to be absorbed, it must first be in solution at the site of absorption.[1] You must assess solubility across a physiologically relevant pH range (e.g., pH 1.2 for the stomach, pH 6.8 for the intestine), as the ionization state of your compound will change, affecting its solubility.[2]
-
Lipophilicity (LogP/LogD): Lipophilicity is a key predictor of a molecule's ability to passively diffuse across the lipid bilayers of intestinal epithelial cells.[3] The predicted XlogP for the free base is -0.8, suggesting the compound is highly hydrophilic.[4] This immediately raises a hypothesis that poor membrane permeability, rather than poor solubility, might be the primary barrier to absorption. It is crucial to experimentally determine the LogD at pH 7.4 to understand its lipophilicity under physiological conditions.
-
pKa: The acid dissociation constant (pKa) will determine the degree of ionization of the molecule at different pH levels throughout the gastrointestinal tract. Since 1-(Pyridazin-3-yl)azetidin-3-amine contains multiple basic nitrogen atoms, it will likely be protonated in the stomach and partially protonated in the intestine. Ionized species are generally less permeable across cell membranes than their neutral counterparts.
-
In Vitro Stability: You must confirm the compound's stability in simulated gastric fluid (SGF) and simulated intestinal fluid (SIF). Degradation in the GI tract is a common reason for low bioavailability that can be mistaken for poor absorption.[2]
Q2: My compound is a dihydrochloride salt. How does this impact my experimental design and interpretation?
A2: The dihydrochloride salt form is typically chosen to enhance aqueous solubility and stability of a basic compound. While beneficial, it introduces several considerations:
-
Enhanced Dissolution, Not Necessarily Absorption: The salt form will likely dissolve quickly in the stomach. However, upon entering the higher pH of the small intestine, it may convert to the less soluble free base. This can lead to precipitation, reducing the concentration of dissolved drug available for absorption.
-
Molecular Weight: Remember to use the molecular weight of the free base when calculating molar concentrations and permeability coefficients, as the hydrochloride ions will dissociate in solution. The molecular weight of the free base (C7H10N4) is approximately 150.09 g/mol .[4] This small size is generally favorable for absorption.[3]
Troubleshooting Guide: Diagnosing Barriers to Oral Bioavailability
If initial assessments suggest a potential bioavailability issue, the next step is to systematically identify the root cause. This guide provides a logical workflow for diagnosing whether the primary barrier is poor permeability or extensive first-pass metabolism.
Workflow for Diagnosing Bioavailability Issues
Caption: A decision-making workflow for troubleshooting low oral bioavailability.
Part 1: In Vitro Permeability Troubleshooting (Caco-2 Assay)
The Caco-2 permeability assay is a well-established industry standard for predicting intestinal drug absorption in vitro.[5] These cells form a monolayer that mimics the human intestinal epithelium, complete with tight junctions and active efflux transporters like P-glycoprotein (P-gp).[6][7]
-
Scenario 1: Low Apparent Permeability (Papp) in the Apical-to-Basolateral (A→B) Direction.
-
Question: You observe a low Papp (A→B) value, suggesting poor transport across the cell monolayer. What is the likely cause?
-
Analysis & Causality: Given the hydrophilic nature of 1-(Pyridazin-3-yl)azetidin-3-amine (predicted XlogP -0.8), the primary hypothesis is poor passive transcellular permeability .[4] The molecule struggles to cross the lipid-rich cell membranes. Another possibility is that the compound is a substrate for efflux transporters on the apical membrane, which actively pump it back into the gut lumen as soon as it enters the cell.
-
Troubleshooting Step: The definitive experiment is to run a bidirectional Caco-2 assay , measuring transport not only from A→B but also from Basolateral-to-Apical (B→A).[7]
-
-
Scenario 2: High Efflux Ratio.
-
Question: The bidirectional assay reveals that the Papp (B→A) is significantly higher than the Papp (A→B), resulting in an efflux ratio [Papp(B→A) / Papp(A→B)] greater than 2. What does this mean?
-
Analysis & Causality: An efflux ratio >2 is a strong indicator that your compound is a substrate for an active efflux transporter, such as P-gp or BCRP.[7] The transporter recognizes the molecule and actively pumps it out of the cell, severely limiting its net absorption into the bloodstream. This is a very common mechanism of low bioavailability.
-
Troubleshooting Step: To confirm which transporter is responsible, you can repeat the bidirectional assay in the presence of a known inhibitor of that transporter (e.g., Verapamil for P-gp).[8] If the efflux ratio decreases significantly in the presence of the inhibitor, you have confirmed the mechanism.
-
Part 2: In Vivo Pharmacokinetic (PK) Troubleshooting
In vitro data provides hypotheses, but in vivo studies are required for confirmation.[9] A well-designed pharmacokinetic study in a rodent model (e.g., rat) is essential to calculate absolute bioavailability and understand the compound's disposition in a living system.[10]
-
Scenario: Low Absolute Oral Bioavailability (F%) in an Animal Model.
-
Question: You've completed a PK study with both intravenous (IV) and oral (PO) dosing and found that the absolute bioavailability (F%) is very low. How do you determine if this is due to the poor permeability seen in vitro or another cause?
-
Analysis & Causality: Low oral bioavailability can be caused by two main factors: poor absorption across the gut wall or high first-pass metabolism (elimination of the drug by the gut wall or liver before it reaches systemic circulation).[1][11]
-
Troubleshooting Step:
-
Correlate with In Vitro Data: If your Caco-2 assay showed low permeability (low Papp A→B) and a high efflux ratio, the low in vivo bioavailability is very likely due to poor absorption .
-
Examine the IV vs. PO Profile: If your Caco-2 data suggested good permeability (high Papp A→B, low efflux), but in vivo bioavailability is still low, the likely culprit is high first-pass metabolism .[11] In this case, the drug is absorbed from the gut but is rapidly metabolized by enzymes in the intestinal wall or the liver. Comparing the Area Under the Curve (AUC) for the oral and IV routes is critical. A significantly lower AUC for the oral dose, despite evidence of good permeability, points towards metabolic clearance.[12]
-
-
FAQs: Strategies for Bioavailability Enhancement
Once you have diagnosed the primary barrier, you can select a rational strategy to overcome it.
Q1: My data points to permeability-limited absorption. What are my options?
A1: You have two main avenues: formulation-based approaches and chemistry-based approaches.
-
Formulation Strategies: These methods aim to improve absorption without changing the molecule itself. Options include:
-
Permeation Enhancers: Co-formulating the drug with excipients that can transiently open the tight junctions between intestinal cells, allowing for paracellular transport.[13]
-
Lipid-Based Formulations: For compounds with borderline lipophilicity, formulations like Self-Emulsifying Drug Delivery Systems (SEDDS) can improve solubilization in the gut and promote absorption via lymphatic pathways, potentially bypassing some first-pass metabolism.[14]
-
-
Structural Modifications: This involves synthesizing new analogues to improve physicochemical properties.[3] For a hydrophilic compound, the goal is often to increase lipophilicity by adding non-polar groups, while carefully balancing this against potential losses in solubility or target activity. Bioisosteric replacement of polar groups can be a powerful strategy.[15]
Q2: My compound is a confirmed P-gp efflux substrate. How can I overcome this?
A2: This is a challenging but common problem.
-
Medicinal Chemistry: This is the most robust long-term solution. The goal is to modify the molecule's structure to reduce its recognition and transport by P-gp. This often involves masking the chemical features (pharmacophores) that P-gp recognizes, such as certain hydrogen bond donors and acceptors.
-
Formulation with P-gp Inhibitors: While not typically a viable strategy for a final drug product due to potential drug-drug interactions, using P-gp inhibitors in preclinical studies can help validate that efflux is the primary barrier and demonstrate the compound's potential if this barrier can be overcome.
Q3: The data suggests high first-pass metabolism is the issue. What is the best path forward?
A3: This is primarily a medicinal chemistry challenge. The goal is to identify the metabolic "soft spots" on the molecule and modify them to block the metabolic enzymes.
-
Metabolite Identification: The first step is to perform in vitro metabolism studies using liver microsomes or hepatocytes to identify the major metabolites.
-
Structural Modification: Once the site of metabolism is known, chemists can make targeted modifications. For example, replacing a metabolically labile hydrogen atom with deuterium or a fluorine atom can block oxidation at that position, significantly improving metabolic stability and, consequently, oral bioavailability.
Key Experimental Protocols
Protocol 1: Standard Operating Procedure for Bidirectional Caco-2 Permeability Assay
This protocol provides a framework for assessing the permeability and efflux potential of 1-(Pyridazin-3-yl)azetidin-3-amine dihydrochloride.
1. Cell Culture & Monolayer Formation:
- Seed Caco-2 cells onto permeable Transwell inserts (e.g., 24-well format, 0.4 µm pore size) at an appropriate density.
- Culture the cells for 21-25 days to allow for spontaneous differentiation into a polarized monolayer that mimics the intestinal epithelium.[16]
- Change the culture medium every 2-3 days.
2. Monolayer Integrity Verification:
- Before the experiment, measure the Transepithelial Electrical Resistance (TEER) of each monolayer.[8]
- Only use monolayers with TEER values above a pre-determined threshold (e.g., ≥200 Ω·cm²), which indicates the formation of robust tight junctions.[17]
3. Experimental Procedure:
- Prepare transport buffer (e.g., Hanks' Balanced Salt Solution, HBSS, buffered to pH 7.4 with HEPES).
- Prepare the dosing solution of your compound at a final concentration (e.g., 10 µM) in the transport buffer.[8] Include a low-permeability marker (e.g., Lucifer Yellow) to confirm monolayer integrity throughout the experiment.
- Wash the cell monolayers with pre-warmed (37°C) transport buffer.
- For A→B Permeability: Add the dosing solution to the apical (upper) chamber and fresh transport buffer to the basolateral (lower) chamber.[17]
- For B→A Permeability: Add the dosing solution to the basolateral chamber and fresh transport buffer to the apical chamber.[17]
- Incubate the plates at 37°C with gentle shaking for a set period (e.g., 2 hours).[8]
- At the end of the incubation, take samples from both the donor and receiver chambers for analysis.
4. Sample Analysis & Data Calculation:
- Analyze the concentration of the compound in all samples using a validated LC-MS/MS method.
- Calculate the apparent permeability coefficient (Papp) in cm/s using the following equation: Papp = (dQ/dt) / (A * C₀) Where:
- dQ/dt is the rate of drug appearance in the receiver chamber.
- A is the surface area of the membrane.
- C₀ is the initial concentration in the donor chamber.
- Calculate the Efflux Ratio: Efflux Ratio = Papp (B→A) / Papp (A→B)
Caco-2 Assay Workflow Diagram
Caption: Step-by-step experimental workflow for the Caco-2 permeability assay.
Protocol 2: Framework for a Rodent Single-Dose Oral Bioavailability Study
This protocol outlines the essential steps for determining the absolute oral bioavailability (F%) of your compound. All animal procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).
1. Study Design:
- Use a crossover design if possible, where the same group of animals receives both the IV and PO doses with a washout period in between. If not feasible, use two separate groups of animals (n=3-5 per group), matched for age and weight.
- Select an appropriate rodent species (e.g., Sprague-Dawley rat).
2. Dose Preparation & Administration:
- IV Group: Formulate the compound in a sterile, IV-compatible vehicle (e.g., saline with a co-solvent like DMSO if needed). Administer a low dose (e.g., 1-2 mg/kg) via tail vein injection.
- PO Group: Formulate the compound in an oral gavage-compatible vehicle (e.g., 0.5% methylcellulose in water). Administer a higher dose (e.g., 5-10 mg/kg) to ensure plasma concentrations are above the limit of quantification.
3. Blood Sampling:
- Collect serial blood samples (e.g., via tail vein or a cannulated vessel) at predetermined time points.
- A typical sampling schedule might be:
- IV: 0 (pre-dose), 2, 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours.[12]
- PO: 0 (pre-dose), 15, 30 minutes, and 1, 2, 4, 8, 24 hours.
- Process blood to collect plasma and store frozen (-80°C) until analysis.
4. Bioanalysis & Pharmacokinetic Analysis:
- Develop and validate a sensitive LC-MS/MS method to quantify the concentration of your compound in the plasma samples.
- Plot the plasma concentration versus time for both the IV and PO groups.
- Use pharmacokinetic software to calculate key parameters, including:
- Cmax (maximum concentration)
- Tmax (time to reach Cmax)
- AUC (Area Under the concentration-time Curve) from time zero to infinity (AUC₀-inf).[9]
- Calculate the absolute oral bioavailability (F%) using the following formula: F% = (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100
References
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Design, synthesis and characterization of novel pyridazin-3-one derivatives: in vitro vasorelaxant activity and in silico insights into eNOS modulation. PubMed Central. Available at: [Link]
-
Design, synthesis and characterization of novel pyridazin-3-one derivatives: in vitro vasorelaxant activity and in silico insights into eNOS modulation. RSC Medicinal Chemistry. Available at: [Link]
-
Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. PubMed Central. Available at: [Link]
-
Advanced drug permeability & transporter assays | In vitro DMPK services. Nuvisan. Available at: [Link]
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1-(pyridazin-3-yl)azetidin-3-amine dihydrochloride (C7H10N4). PubChem. Available at: [Link]
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DB-ALM Protocol n° 142 : Permeability Assay on Caco-2 Cells. JRC Big Data Analytics Platform. Available at: [Link]
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Pharmacokinetics of a new antihypertensive pyrrolyl pyridazinamine (MDL-899) in the rat and the dog. PubMed. Available at: [Link]
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Overcoming Challenges in Small-Molecule Drug Bioavailability: A Review of Key Factors and Approaches. PubMed Central. Available at: [Link]
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In Vivo Pharmacokinetic (PK) Studies. Selvita. Available at: [Link]
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Optimizing Oral Bioavailability in Drug Discovery: An Overview of Design and Testing Strategies and Formulation Options. PubMed. Available at: [Link]
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Spiro-oxindole Piperidines and 3-(Azetidin-3-yl)-1H-benzimidazol-2-ones as mGlu2 Receptor PAMs. PubMed Central. Available at: [Link]
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In Vitro Permeability Assay. Creative Bioarray. Available at: [Link]
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Formulation strategies to improve the bioavailability of poorly absorbed drugs. Request PDF on ResearchGate. Available at: [Link]
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Caco-2 Permeability Assay. Evotec. Available at: [Link]
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Innovative Pharmaceutical Formulation Strategies to Improve Bioavailability. UPM Pharmaceuticals. Available at: [Link]
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How to improve the bioavailability of a drug? Patsnap Synapse. Available at: [Link]
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In vivo Studies for Drug Development via Oral Delivery: Challenges, Animal Models and Techniques. SciSpace. Available at: [Link]
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Advances in cell-based permeability assays to screen drugs for intestinal absorption. PubMed. Available at: [Link]
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BIOAVAILABILITY ENHANCEMENT - Solving Low Solubility Challenges to Optimize Drug Delivery Platforms. Drug Development & Delivery. Available at: [Link]
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Synthesis and diuretic profile of 3-(3-amino-1,2,4-oxadiazol-5-yl)-5-chloro-2,6-pyrazinediamine. PubMed. Available at: [Link]
- Caco2 assay protocol. Source not formally identifiable. No valid URL available.
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(PDF) Cell-based in vitro models for predicting drug permeability. ResearchGate. Available at: [Link]
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Considerations In In-Vivo Bioavailability Study Design. Pharmacy 180. Available at: [Link]
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Prioritizing oral bioavailability in drug development strategies. Taylor & Francis Online. Available at: [Link]
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Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. PubMed Central. Available at: [Link]
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Synthesis of A New Class of Pyridazin-3-one and 2-Amino-5-arylazopyridine Derivatives and Their Utility in the Synthesis of Fused Azines. MDPI. Available at: [Link]
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Bioequivalence Studies With Pharmacokinetic Endpoints for Drugs Submitted Under an ANDA Guidance for Industry. FDA. Available at: [Link]
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Absorption & Permeability Services. Eurofins Discovery. Available at: [Link]
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Bioavailability - can we improve it? Sygnature Discovery. Available at: [Link]
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Caco-2 cell permeability assays to measure drug absorption. ResearchGate. Available at: [Link]
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4-(3-Aminoazetidin-1-yl)pyrimidin-2-amines as High-Affinity Non-imidazole Histamine H3 Receptor Agonists with in Vivo Central Nervous System Activity. PubMed Central. Available at: [Link]
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What are the factors affecting the bioavailability of oral drugs? Patsnap Synapse. Available at: [Link]
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Validation & Comparative
A Comparative Guide to Pyridazine-Based Kinase Inhibitors: Evaluating 1-(Pyridazin-3-yl)azetidin-3-amine dihydrochloride in the Context of IRAK4 and Other Kinase Targets
This guide provides an in-depth comparison of kinase inhibitors, centering on the structural motif of "1-(Pyridazin-3-yl)azetidin-3-amine dihydrochloride." While specific experimental data for this exact molecule is not extensively published, its core structure represents a significant pharmacophore present in a class of potent kinase inhibitors, particularly those targeting Interleukin-1 Receptor-Associated Kinase 4 (IRAK4).
We will dissect the mechanism of IRAK4 inhibition, compare leading clinical-stage IRAK4 inhibitors, and contrast their activity with inhibitors of other key kinases, such as Spleen Tyrosine Kinase (Syk). This analysis is supported by detailed experimental protocols and workflows, empowering researchers to design and validate their own screening and characterization studies.
Section 1: The Therapeutic Rationale for Targeting IRAK4
Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) is a critical serine/threonine kinase that functions as the master regulator of innate immune signaling cascades.[1] It operates downstream of Toll-like receptors (TLRs) and the Interleukin-1 receptor (IL-1R) family.[2] Upon activation, these receptors recruit the adaptor protein MyD88, which in turn recruits and activates IRAK4 within a complex known as the Myddosome.[3][4] Activated IRAK4 phosphorylates downstream targets, including IRAK1, initiating a signaling cascade that culminates in the activation of transcription factors like NF-κB and the production of pro-inflammatory cytokines.[3][5]
Given its central role, dysregulation of the IRAK4 pathway is implicated in a host of autoimmune diseases, inflammatory disorders, and even certain cancers, particularly those with MyD88 mutations.[6][7][8] This makes IRAK4 a highly attractive therapeutic target for small molecule inhibitors.
Section 2: A Comparative Analysis of Selected Kinase Inhibitors
Here we compare the pyridazine-containing scaffold with established inhibitors targeting IRAK4 and Syk. The selection highlights differences in potency, selectivity, and mechanism of action.
| Compound | Primary Target(s) | Structure | Key Features & Therapeutic Area |
| 1-(Pyridazin-3-yl)azetidin-3-amine | Presumed IRAK4 | N1(C2=NN=CC=C2)CC(C1)N | A core scaffold featuring a pyridazine ring linked to an azetidine amine. This structure is representative of moieties found in modern IRAK4 inhibitors designed for inflammatory diseases and oncology.[9] |
| Emavusertib (CA-4948) | IRAK4, FLT3 | CC(C)(C)C1=C(C=C(C=C1)NC(=O)C2=CC(=C(S2)C(F)(F)F)NC3=NC=C(C=N3)N4CCOCC4)C(F)(F)F | A potent, orally available inhibitor of IRAK4 and FMS-like tyrosine kinase 3 (FLT3).[10] It has shown promise in clinical trials for hematologic malignancies like Acute Myeloid Leukemia (AML), Myelodysplastic Syndromes (MDS), and B-cell lymphomas.[4][5][11] |
| PF-06650833 (Zimlovisertib) | IRAK4 | CC1=C(C=C(C=C1)F)C2=CC=C(C=C2)C3=NN=C(C=C3)C(=O)NC4=CC=C(C=C4)N | A highly potent and selective IRAK4 inhibitor. It has been evaluated in clinical trials for autoimmune conditions such as rheumatoid arthritis and lupus, as well as for severe COVID-19 pneumonia.[12][13][14] |
| BAY 61-3606 | Syk, CDK9 | CC1=CC(=C(C=C1)OC)OC2=C(C=C(C=C2)N3C=C(N=C4C3=NC=N4)C5=CC=C(C=C5)C(=O)N)OC | Initially developed as a selective Spleen Tyrosine Kinase (Syk) inhibitor, it also potently inhibits Cyclin-Dependent Kinase 9 (CDK9).[15] This dual activity is relevant for its role in sensitizing cancer cells to apoptosis.[15] It serves as a useful comparator for off-target effects and alternative pathway inhibition. |
Quantitative Performance Data
The following table summarizes key inhibitory concentrations (IC50) for each compound, providing a quantitative basis for comparison. Lower values indicate higher potency.
| Compound | Target Kinase | In Vitro IC50 (nM) | Cellular Activity | Reference(s) |
| Emavusertib (CA-4948) | IRAK4 | < 2.5 | Reduces TLR-stimulated cytokine release (IC50 <250 nM) | [10] |
| FLT3 | - (Potent activity) | Antiproliferative in FLT3-mutant cells | [10] | |
| PF-06650833 | IRAK4 | 0.8 | Inhibits R848-induced IL-6 production in human whole blood (IC50 = 39 nM) | [13] |
| BAY 61-3606 | Syk | 10 (Ki = 7.5) | Suppresses antigen-induced responses in vivo | [16] |
| CDK9 | 37 | Downregulates Mcl-1 expression in breast cancer cells | [15] |
Section 3: Essential Experimental Protocols for Inhibitor Characterization
To ensure scientific rigor, the characterization of any kinase inhibitor must follow validated protocols. Here, we provide step-by-step methodologies for key assays.
In Vitro Kinase Activity Assay (Luminescence-Based)
This protocol describes a common method for determining an inhibitor's IC50 value against a purified kinase enzyme by measuring ATP consumption. The ADP-Glo™ Kinase Assay is a widely used platform for this purpose.
Causality: The principle is straightforward: active kinases consume ATP, producing ADP. The assay quantifies the amount of ADP produced, which is directly proportional to kinase activity.[17] An effective inhibitor will reduce kinase activity, resulting in less ADP and a lower luminescent signal.[17]
Step-by-Step Protocol:
-
Reagent Preparation:
-
Prepare serial dilutions of the test inhibitor (e.g., "1-(Pyridazin-3-yl)azetidin-3-amine dihydrochloride") in the appropriate assay buffer. Include a vehicle control (DMSO) and a known positive control inhibitor.
-
Dilute the purified kinase (e.g., IRAK4) and its specific substrate to their optimal concentrations in assay buffer.
-
Prepare an ATP solution at a concentration equal to the Km of the kinase, as this provides the most sensitive measure of competitive inhibition.[18]
-
-
Kinase Reaction:
-
To the wells of a 384-well plate, add 2.5 µL of the test inhibitor dilutions.
-
Add 5 µL of the kinase/substrate mixture to each well.
-
Initiate the reaction by adding 2.5 µL of the ATP solution.
-
Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes), ensuring the reaction stays within the linear range.[18]
-
-
ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated during the kinase reaction back into ATP, which is then used by a luciferase to produce light. Incubate for 30 minutes at room temperature.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence signal using a plate reader.
-
Plot the signal against the logarithm of the inhibitor concentration and fit the data to a four-parameter dose-response curve to determine the IC50 value.
-
Cellular Target Engagement via Western Blot
This protocol assesses whether an inhibitor can block the phosphorylation of a downstream target in a cellular context, confirming its biological activity.
Causality: For an IRAK4 inhibitor, effective target engagement will prevent the phosphorylation of its direct substrate, IRAK1. A Western blot using a phospho-specific antibody can visualize this change. A decrease in the phospho-IRAK1 signal relative to total IRAK1 in inhibitor-treated cells indicates successful target inhibition.
Step-by-Step Protocol:
-
Cell Treatment and Lysis:
-
Seed appropriate cells (e.g., THP-1 monocytes for IRAK4) and allow them to adhere.
-
Pre-treat cells with various concentrations of the test inhibitor for 1-2 hours.
-
Stimulate the cells with a relevant agonist (e.g., 1 µg/mL R848 for TLR7/8) for 15-30 minutes to induce IRAK1 phosphorylation.
-
Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with phosphatase and protease inhibitors to preserve phosphorylation states.
-
-
Electrophoresis and Transfer:
-
Quantify protein concentration using a BCA assay to ensure equal loading.
-
Separate 20-30 µg of protein lysate per lane on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane for 1 hour at room temperature in 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with Tween-20 (TBST). BSA is preferred over milk for phospho-protein detection to reduce background.
-
Incubate the membrane overnight at 4°C with a primary antibody specific for the phosphorylated target (e.g., anti-phospho-IRAK1).
-
Wash the membrane three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash again, then apply an Enhanced Chemiluminescence (ECL) substrate and visualize the signal using a digital imager.
-
-
Analysis:
-
Strip the membrane and re-probe with an antibody against the total protein (e.g., total IRAK1) and a loading control (e.g., GAPDH or β-actin) to normalize the data.
-
Quantify band intensities to determine the reduction in phosphorylation at each inhibitor concentration.
-
Section 4: Concluding Insights for Drug Development Professionals
The analysis of "1-(Pyridazin-3-yl)azetidin-3-amine dihydrochloride" as a representative scaffold underscores the power of pyridazine and related heterocycles in designing potent and selective kinase inhibitors.
-
IRAK4 as a Prime Target: The data for Emavusertib and PF-06650833 confirm that inhibiting IRAK4 is a viable and potent anti-inflammatory strategy. The high selectivity of PF-06650833 makes it suitable for chronic autoimmune diseases, while the dual IRAK4/FLT3 activity of Emavusertib provides a compelling rationale for its use in specific hematologic malignancies where both pathways are active.
-
Importance of Selectivity: The comparison with BAY 61-3606, an inhibitor of Syk and CDK9, highlights the critical importance of selectivity profiling. While both IRAK4 and Syk inhibition can modulate immune responses, their distinct downstream pathways lead to different biological outcomes and potential side effects. Off-target activities, such as the CDK9 inhibition by BAY 61-3606, can be therapeutically beneficial or detrimental depending on the context and must be thoroughly characterized.
-
From Bench to Clinic: The provided protocols for in vitro and cellular assays represent the foundational steps in any kinase inhibitor discovery program.[19] Rigorous, well-controlled experiments using these workflows are essential for generating the reliable data needed to make informed decisions about lead optimization and candidate selection.
Moving forward, the field will continue to leverage scaffolds like the pyridazine core to develop next-generation kinase modulators, including allosteric inhibitors and targeted protein degraders, to achieve even greater efficacy and safety in treating human diseases.
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Winkler, A., et al. (2021, August 23). The IRAK4 kinase inhibitor PF-06650833 blocks inflammation in preclinical models of rheumatologic disease and in humans enrolled in a randomized clinical trial. Arthritis & Rheumatology. [Link]
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Winkler, A., et al. (2021). The Interleukin‐1 Receptor–Associated Kinase 4 Inhibitor PF‐06650833 Blocks Inflammation in Preclinical Models of Rheumatic Disease and in Humans Enrolled in a Randomized Clinical Trial. Arthritis & Rheumatology. [Link]
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Patel, V., et al. (2023, August 17). Novel IRAK4 Inhibitors for Treating Asthma, COPD, Cancer, Autoinflammatory Diseases, and Autoimmune Diseases. ACS Omega. [Link]
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Davis, M. I., et al. (2011). Measuring and interpreting the selectivity of protein kinase inhibitors. Acta Crystallographica Section D: Biological Crystallography. [Link]
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Curis, Inc. (2024, February 14). Research and clinical updates on IRAK4 and its roles in inflammation and malignancy: themes and highlights from the 1st symposium on IRAK4 in cancer. Frontiers in Oncology. [Link]
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Curis, Inc. Emavusertib (CA-4948). Curis, Inc. [Link]
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Park, S., et al. (2015, December 31). Bay 61-3606 Sensitizes TRAIL-Induced Apoptosis by Downregulating Mcl-1 in Breast Cancer Cells. PLOS ONE. [Link]
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Berger, A., & Biondo, J. (2023, October 26). IRAK-4 inhibition: emavusertib for the treatment of lymphoid and myeloid malignancies. Frontiers in Oncology. [Link]
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Teitsma, K., et al. (2024, March 21). The oral IRAK4 inhibitors zabedosertib and BAY1830839 suppress local and systemic immune responses in a randomized trial in healthy male volunteers. Clinical and Translational Medicine. [Link]
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Abubshait, S. A., et al. (2025, October 16). An Efficient Synthesis and Reactions of Novel Indolyl-pyridazinone Derivatives with Expected Biological Activity. Molecules. [Link]
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Lust, C., et al. (2024, January 17). Discovery of IRAK4 Inhibitors BAY1834845 (Zabedosertib) and BAY1830839. Journal of Medicinal Chemistry. [Link]
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ClinicalTrials.gov. (2021). IRAK 4 Inhibitor (PF-06650833) in Hospitalized Patients With COVID-19 Pneumonia and Exuberant Inflammation. ClinicalTrials.gov. [Link]
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ResearchGate. (2025, October 25). The Interleukin‐1 Receptor–Associated Kinase 4 Inhibitor PF‐06650833 Blocks Inflammation in Preclinical Models of Rheumatic Disease and in Humans Enrolled in a Randomized Clinical Trial. ResearchGate. [Link]
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El-Sayed, N. N. E., et al. (2022). Design, synthesis and characterization of novel pyridazin-3-one derivatives: in vitro vasorelaxant activity and in silico insights into eNOS modulation. RSC Medicinal Chemistry. [Link]
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Winer, E. S. (2024, March 1). Early Emavusertib Success in AML and MDS Continues to Build. OncLive. [Link]
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Stock, T., et al. (2019, December 5). Safety, tolerability, pharmacokinetics, and pharmacodynamics of PF-06650833, a selective interleukin-1 receptor-associated kinase 4 (IRAK4) inhibitor, in single and multiple ascending dose randomized phase 1 studies in healthy subjects. Clinical Pharmacology in Drug Development. [Link]
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Maronde, E. (2013, July 10). How to monitor PKA activity by western blot? ResearchGate. [Link]
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ResearchGate. Inhibition of SYK is not responsible for the BAY61-3606 effect on cell.... ResearchGate. [Link]
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Synapse. (2023, November 29). What are IRAK4 inhibitors and how do you quickly get the latest development progress? Synapse. [Link]
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PubChem. N-[(1-methylazetidin-3-yl)methyl]pyridazin-3-amine. PubChem. [Link]
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Grommes, C., et al. (2022). EXTH-93. THE IRAK-4 INHIBITOR EMAVUSERTIB (CA-4948) FOR THE TREATMENT OF PRIMARY CNS LYMPHOMA. Neuro-Oncology. [Link]
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Fadhil, T. A., & AL-Hiti, W. F. (2025, August 6). Synthesis, characterization of new 3-Chloro-Azetidine-2-One and 1, 3-thiazinan-4-one derivatives from di imines. International Journal of Health Sciences. [Link]
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Wang, Z., et al. (2009). IRAK-4 inhibitors for inflammation. Current Topics in Medicinal Chemistry. [Link]
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A Prospectus on 1-(Pyridazin-3-yl)azetidin-3-amine dihydrochloride: An Investigative Preview of its Potential as a Novel Antibacterial Agent
In the relentless pursuit of novel antimicrobial agents to combat the escalating threat of antibiotic resistance, the exploration of new chemical scaffolds is paramount. This guide introduces 1-(Pyridazin-3-yl)azetidin-3-amine dihydrochloride , a compound of interest at the intersection of two biologically significant heterocyclic systems: pyridazine and azetidine. Due to the novelty of this specific molecule, publicly available experimental data on its antibacterial profile is limited. Therefore, this document serves as an investigative prospectus, providing a scientifically grounded framework for its evaluation against established antibacterial agents. We will delve into the therapeutic potential of its constituent moieties, propose a putative mechanism of action, and outline a comprehensive experimental plan to elucidate its antibacterial efficacy.
Introduction to the Candidate Compound and Established Comparators
1-(Pyridazin-3-yl)azetidin-3-amine dihydrochloride is a small molecule featuring a pyridazine ring linked to an azetidin-3-amine moiety. The pyridazine ring is a diazine with two adjacent nitrogen atoms, a structure found in various biologically active compounds. The azetidine ring is a four-membered nitrogen-containing heterocycle, a core component of some modern antibiotics. The dihydrochloride salt form enhances its solubility in aqueous media, a desirable property for in vitro testing.
For the purpose of this guide, we will compare the potential profile of this novel compound against two major classes of antibacterial agents:
-
Fluoroquinolones (e.g., Ciprofloxacin, Moxifloxacin): Broad-spectrum antibiotics that inhibit DNA gyrase and topoisomerase IV, essential enzymes in bacterial DNA replication.[1] Their activity varies, with some like moxifloxacin showing potent activity against both planktonic and biofilm forms of MRSA.[2]
-
β-Lactams (e.g., Penicillins, Cephalosporins, Carbapenems): A cornerstone of antibacterial therapy, these agents inhibit bacterial cell wall synthesis by targeting penicillin-binding proteins (PBPs). Novel β-lactam/β-lactamase inhibitor combinations are being developed to combat resistance.[3][4]
The Scientific Rationale: Why Investigate this Compound?
The rationale for investigating 1-(Pyridazin-3-yl)azetidin-3-amine dihydrochloride stems from the established antibacterial activities of related pyridazine and azetidinone derivatives.
-
Pyridazine Moiety: Pyridazine and its derivatives have been reported to possess a wide range of biological activities, including antimicrobial properties.[5][6] Various studies have demonstrated that substituted pyridazines exhibit activity against both Gram-positive and Gram-negative bacteria.[5][7][8]
-
Azetidine Moiety: The azetidine ring is a key structural feature of β-lactam antibiotics. While this compound is not a β-lactam (it lacks the carbonyl group of an azetidin-2-one), the strained four-membered ring can still be a pharmacologically active component. The amine substitution at the 3-position provides a site for potential interactions with biological targets and for further chemical modification. Some azetidin-2-one derivatives have shown moderate to excellent antibacterial activity.[9]
The combination of these two moieties in a single molecule presents a novel chemical space for antibacterial drug discovery.
Proposed Mechanism of Action: A Hypothetical Framework
Based on its structural components, we can hypothesize potential mechanisms of action for 1-(Pyridazin-3-yl)azetidin-3-amine dihydrochloride.
Caption: Hypothetical Mechanisms of Action for the Target Compound.
The pyridazine ring, being an electron-deficient system, could potentially intercalate with DNA or interact with enzymes involved in nucleic acid synthesis, similar to some quinolone-like compounds. The primary amine on the azetidine ring could be crucial for binding to the active site of a target enzyme. A thorough investigation would be required to confirm or refute these hypotheses.
A Comprehensive Experimental Plan for Antibacterial Evaluation
To rigorously assess the antibacterial potential of 1-(Pyridazin-3-yl)azetidin-3-amine dihydrochloride, a systematic, multi-step experimental approach is necessary.
Caption: A Step-wise Workflow for Evaluating a Novel Antibacterial Agent.
Determination of Minimum Inhibitory Concentration (MIC)
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[10] This is a fundamental first step in assessing antibacterial potency.
Protocol: Broth Microdilution MIC Assay [11][12]
-
Preparation of Bacterial Inoculum:
-
Culture a panel of clinically relevant bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922, Pseudomonas aeruginosa ATCC 27853, and methicillin-resistant S. aureus (MRSA) clinical isolates) in a suitable broth (e.g., Tryptic Soy Broth) to the mid-logarithmic phase of growth.
-
Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ colony-forming units (CFU)/mL.
-
Dilute this suspension in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.[13]
-
-
Preparation of Compound Dilutions:
-
Prepare a stock solution of 1-(Pyridazin-3-yl)azetidin-3-amine dihydrochloride and the comparator agents (e.g., Ciprofloxacin, Vancomycin) in a suitable solvent (e.g., sterile deionized water or DMSO, ensuring the final solvent concentration is non-inhibitory).
-
Perform serial two-fold dilutions of each compound in CAMHB in a 96-well microtiter plate.
-
-
Inoculation and Incubation:
-
Inoculate each well of the microtiter plate with the prepared bacterial suspension.
-
Include a growth control (no compound) and a sterility control (no bacteria).
-
Incubate the plates at 37°C for 18-24 hours.
-
-
Data Interpretation:
-
The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity.
-
Time-Kill Kinetic Assay
This assay provides insights into the pharmacodynamics of an antimicrobial agent, determining whether it is bactericidal (kills bacteria) or bacteriostatic (inhibits growth).[14][15]
Protocol: Time-Kill Assay [16][17]
-
Assay Setup:
-
In sterile flasks or tubes containing CAMHB, add the test compound at concentrations corresponding to 1x, 2x, and 4x the predetermined MIC.
-
Include a growth control flask without any compound.
-
Inoculate each flask with the test organism to a starting density of approximately 5 x 10⁵ CFU/mL.
-
-
Sampling and Plating:
-
Incubate the flasks in a shaking incubator at 37°C.
-
At specified time points (e.g., 0, 2, 4, 8, and 24 hours), withdraw an aliquot from each flask.
-
Perform serial dilutions of the aliquots in sterile saline or phosphate-buffered saline (PBS).
-
Plate the dilutions onto Tryptic Soy Agar (TSA) plates.
-
-
Incubation and Colony Counting:
-
Incubate the TSA plates at 37°C for 18-24 hours.
-
Count the number of viable colonies (CFU/mL) for each time point and concentration.
-
-
Data Analysis:
-
Plot the log₁₀ CFU/mL versus time for each concentration.
-
A bactericidal effect is typically defined as a ≥3-log₁₀ (99.9%) reduction in CFU/mL from the initial inoculum.[17] A bacteriostatic effect results in a minimal change in CFU/mL over time compared to the initial inoculum.
-
Comparative Data Presentation (Hypothetical)
While awaiting experimental data, we can structure how the results would be presented for a clear comparison.
Table 1: Hypothetical MIC Data (µg/mL) for 1-(Pyridazin-3-yl)azetidin-3-amine dihydrochloride and Comparator Agents.
| Bacterial Strain | Compound X (Hypothetical) | Ciprofloxacin | Vancomycin |
| S. aureus ATCC 29213 | 4 | 0.5 | 1 |
| MRSA (Clinical Isolate) | 8 | 32 | 1 |
| E. coli ATCC 25922 | 16 | 0.015 | >128 |
| P. aeruginosa ATCC 27853 | 64 | 0.25 | >128 |
Table 2: Interpretation of Hypothetical Time-Kill Assay Results.
| Compound | Concentration | Effect on S. aureus | Interpretation |
| Compound X | 4x MIC | >3-log₁₀ reduction in 8h | Bactericidal |
| Ciprofloxacin | 4x MIC | >3-log₁₀ reduction in 4h | Bactericidal |
| Vancomycin | 4x MIC | >3-log₁₀ reduction in 24h | Bactericidal |
Conclusion and Future Directions
1-(Pyridazin-3-yl)azetidin-3-amine dihydrochloride represents a novel chemical entity with theoretical potential as an antibacterial agent, based on the known activities of its constituent pyridazine and azetidine scaffolds. The lack of existing data necessitates a thorough and systematic evaluation. The experimental framework outlined in this guide provides a robust starting point for researchers to determine its in vitro efficacy and mechanism of action.
Should this compound demonstrate promising in vitro activity, particularly against drug-resistant strains, further investigations would be warranted. These would include cytotoxicity assays, mechanism of action studies (e.g., macromolecular synthesis inhibition assays), and ultimately, in vivo efficacy studies in animal infection models to assess its therapeutic potential.[18][19] The journey from a novel chemical structure to a clinically useful antibiotic is long and challenging, but it begins with the rigorous foundational studies proposed herein.
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A Comparative Analysis of a Novel Pyridazine-Based CD73 Inhibitor Against Established Therapies for Triple-Negative Breast Cancer
Introduction: Navigating the Therapeutic Landscape of Triple-Negative Breast Cancer
Triple-negative breast cancer (TNBC) represents a significant clinical challenge due to its aggressive nature and the absence of well-defined molecular targets, such as hormone receptors and HER2.[1] The mainstay of treatment has traditionally been chemotherapy, which, while effective for some, is often associated with significant toxicity and the development of resistance.[2][3] Recent advances have led to the approval of targeted therapies, such as PARP inhibitors for patients with germline BRCA mutations, and immunotherapies, like the checkpoint inhibitor pembrolizumab, which have shown promise in a subset of patients.[4][5][6][7]
This guide provides a comprehensive comparison of a novel, orally bioavailable pyridazine-based small molecule inhibitor of CD73 against established anticancer drugs for TNBC. This analysis is grounded in preclinical data and established clinical trial results, offering researchers, scientists, and drug development professionals a detailed perspective on the potential of this emerging therapeutic strategy.
The Rationale for Targeting CD73 in an Immunosuppressive Tumor Microenvironment
The tumor microenvironment (TME) is a complex ecosystem of cancer cells, immune cells, stromal cells, and extracellular matrix that plays a critical role in tumor progression and response to therapy. In many cancers, including TNBC, the TME is highly immunosuppressive, enabling cancer cells to evade immune surveillance.[8] A key pathway contributing to this immunosuppression is the CD73-adenosine axis.[8][9][10]
Extracellular adenosine, produced by the ecto-enzyme CD73, is a potent immunosuppressive molecule that dampens the activity of various immune cells, including T cells and natural killer (NK) cells, which are crucial for antitumor immunity.[8][11] CD73 is often overexpressed on cancer cells and stromal cells within the TME, leading to high concentrations of adenosine and a subsequent blunting of the anti-cancer immune response.[12] Therefore, inhibiting CD73 presents a compelling strategy to reverse this immunosuppression and enhance the efficacy of the body's own immune system to fight cancer.[11]
The novel compound discussed here, a 5-(Pyridazin-3-yl)pyrimidine-2,4(1H,3H)-dione derivative (herein referred to as a pyridazine-based CD73 inhibitor), is a potent and selective small molecule inhibitor of CD73. Its mechanism of action is designed to reduce the production of immunosuppressive adenosine in the TME, thereby unleashing a robust anti-tumor immune response.
Signaling Pathway of CD73-Mediated Immunosuppression
The following diagram illustrates the CD73-adenosine signaling pathway and the proposed mechanism of action for the pyridazine-based CD73 inhibitor.
Caption: CD73-adenosine signaling pathway and inhibitor action.
Comparative Efficacy: Preclinical and Clinical Data
A direct comparison of a preclinical compound with clinically approved drugs requires careful interpretation. The following tables summarize the available efficacy data to provide a framework for evaluation.
Table 1: Preclinical Efficacy of a Pyridazine-Based CD73 Inhibitor in a Syngeneic TNBC Mouse Model
| Parameter | Result | Source |
| In Vivo Model | 4T1 triple-negative breast cancer syngeneic mouse model | [4] |
| Treatment | Orally administered pyridazine-based CD73 inhibitor (compound 35j) | [4] |
| Dosage | 50 mg/kg | [4] |
| Tumor Growth Inhibition (TGI) | 73.6% | [4] |
| Mechanism of Action | Increased infiltration of positive immune cells, reinvigorating antitumor immunity | [4] |
Table 2: Clinical Efficacy of Established Drugs for Triple-Negative Breast Cancer
| Drug | Mechanism of Action | Clinical Trial | Indication | Efficacy Endpoint | Result | Source |
| Pembrolizumab (Keytruda®) | PD-1 inhibitor (Immunotherapy) | KEYNOTE-522 | High-risk, early-stage TNBC (neoadjuvant + adjuvant) | Overall Survival (OS) at 5 years | 4.9% improvement in OS | [5][7][13][14][15] |
| Sacituzumab Govitecan (Trodelvy®) | Trop-2-directed antibody-drug conjugate (Targeted Therapy) | ASCENT | Metastatic TNBC (previously treated) | Median Overall Survival (OS) | 11.8 months vs. 6.9 months with chemotherapy | [16][17] |
| ASCENT-04/KEYNOTE-D19 | Metastatic TNBC (first-line, PD-L1 positive) with Pembrolizumab | Median Progression-Free Survival (PFS) | 11.2 months vs. 7.8 months with chemotherapy + pembrolizumab | [1][18][19] | ||
| Olaparib (Lynparza®) | PARP inhibitor (Targeted Therapy) | OlympiAD | Germline BRCA-mutated, HER2-negative metastatic breast cancer | Median Progression-Free Survival (PFS) | 7.0 months vs. 4.2 months with chemotherapy | [4][6][20][21][22] |
| Standard Chemotherapy (Doxorubicin + Cyclophosphamide followed by Paclitaxel) | DNA intercalating agent and microtubule stabilizer | Multiple | Early-stage and metastatic TNBC | Pathological Complete Response (pCR) in neoadjuvant setting | Varies, but serves as a backbone for other therapies | [2][3][23][24][25] |
Experimental Protocols for Preclinical Evaluation
To ensure the robustness and reproducibility of preclinical findings, standardized and well-validated experimental protocols are essential. The following sections detail the methodologies used to evaluate the efficacy of novel anticancer compounds like the pyridazine-based CD73 inhibitor.
In Vitro Cell Viability Assessment: MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[26]
Principle: Viable cells with active metabolism convert the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into a purple formazan product.[12] The amount of formazan produced is proportional to the number of viable cells and can be quantified spectrophotometrically.
Step-by-Step Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compound and a vehicle control. Incubate for the desired duration (e.g., 48-72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[12][27]
-
Incubation: Incubate the plate for 3-4 hours at 37°C to allow for the formation of formazan crystals.
-
Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.[27]
-
Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) can be determined by plotting cell viability against the log of the compound concentration.
Workflow for In Vitro Cell Viability Assay
Caption: Workflow for the MTT cell viability assay.
In Vitro Apoptosis Assessment: Annexin V/Propidium Iodide Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[28][29]
Principle: In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is fluorescently labeled and used to detect apoptotic cells.[29] Propidium iodide (PI) is a fluorescent nuclear stain that is excluded by live and early apoptotic cells with intact membranes but can enter late apoptotic and necrotic cells.[28]
Step-by-Step Protocol:
-
Cell Culture and Treatment: Culture and treat cells with the test compound as for the viability assay.
-
Cell Harvesting: Harvest both adherent and floating cells and wash them with cold PBS.
-
Resuspension: Resuspend the cells in 1X Annexin V binding buffer.[30]
-
Staining: Add fluorescently labeled Annexin V and PI to the cell suspension.[28][30]
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[29]
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.
Data Interpretation:
-
Annexin V- / PI- : Viable cells
-
Annexin V+ / PI- : Early apoptotic cells
-
Annexin V+ / PI+ : Late apoptotic or necrotic cells
-
Annexin V- / PI+ : Necrotic cells
In Vitro Apoptosis Confirmation: Western Blot for Apoptosis Markers
Western blotting can be used to detect the cleavage of key apoptotic proteins, such as caspase-3 and PARP.[31][32][33]
Principle: During apoptosis, initiator caspases activate executioner caspases, such as caspase-3. Activated caspase-3 then cleaves various cellular substrates, including PARP, leading to the characteristic biochemical and morphological changes of apoptosis.[32] The cleaved forms of these proteins can be detected by specific antibodies.
Step-by-Step Protocol:
-
Protein Extraction: Lyse treated and control cells and quantify the protein concentration.
-
SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).[31]
-
Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for cleaved caspase-3 and cleaved PARP.[34]
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Detect the protein bands using a chemiluminescent substrate and an imaging system.
In Vivo Efficacy Assessment: Syngeneic Mouse Model
Syngeneic mouse models, where immunocompetent mice are implanted with tumors from the same genetic background, are essential for evaluating immunotherapies.[35][36][37]
Principle: The intact immune system of the host allows for the assessment of the test compound's ability to modulate the anti-tumor immune response.
Step-by-Step Protocol:
-
Cell Culture: Culture a murine TNBC cell line (e.g., 4T1 or EMT6) that is syngeneic to the chosen mouse strain (e.g., BALB/c).[35]
-
Tumor Implantation: Subcutaneously inject a suspension of the tumor cells into the flank of the mice.
-
Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers.
-
Randomization and Treatment: When tumors reach a predetermined size (e.g., 50-100 mm³), randomize the mice into treatment and control groups.[35][36]
-
Compound Administration: Administer the test compound (e.g., orally or by injection) and a vehicle control according to the planned dosing schedule.
-
Endpoint Analysis: At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry for immune cell infiltration).
Data Analysis: Calculate the tumor growth inhibition (TGI) as a percentage of the difference in tumor volume or weight between the treated and control groups.
Workflow for In Vivo Efficacy Study
Caption: Workflow for an in vivo efficacy study using a syngeneic mouse model.
Pharmacokinetic Profile: A Key Determinant of Efficacy
The pharmacokinetic (PK) profile of a drug, which describes its absorption, distribution, metabolism, and excretion (ADME), is critical for its therapeutic success.[38][39][40][41][42] For an orally administered drug like the pyridazine-based CD73 inhibitor, good oral bioavailability is a key advantage.
Table 3: Preclinical Pharmacokinetic Parameters of a Pyridazine-Based CD73 Inhibitor in Rats
| Parameter | Value | Interpretation | Source |
| Half-life (T1/2) | 3.37 hours | Indicates a reasonable duration of action. | [4] |
| Oral Bioavailability (F) | 50.24% | Demonstrates good absorption after oral administration. | [4] |
This favorable preclinical PK profile suggests that the compound can achieve and maintain therapeutic concentrations in the body after oral dosing, a significant advantage over intravenously administered therapies.
Safety and Tolerability
While the pyridazine-based CD73 inhibitor showed no obvious cytotoxicity in preclinical studies, a comprehensive safety profile will need to be established in further non-clinical and clinical investigations.[4] The table below provides a general overview of the common adverse events associated with established TNBC therapies.
Table 4: Common Adverse Events of Established Drugs for Triple-Negative Breast Cancer
| Drug | Common Adverse Events |
| Pembrolizumab | Immune-related adverse events (e.g., pneumonitis, colitis, hepatitis, endocrinopathies), fatigue, rash. |
| Sacituzumab Govitecan | Neutropenia, diarrhea, nausea, alopecia, fatigue. |
| Olaparib | Nausea, fatigue, anemia, vomiting, headache. |
| Standard Chemotherapy | Myelosuppression, nausea, vomiting, alopecia, peripheral neuropathy, cardiotoxicity (with anthracyclines). |
Conclusion and Future Directions
The preclinical data on the novel pyridazine-based CD73 inhibitor are promising, demonstrating significant anti-tumor activity in a relevant TNBC model through a well-defined immunomodulatory mechanism. Its oral bioavailability and lack of apparent preclinical toxicity further enhance its potential as a therapeutic candidate.
When compared to established therapies for TNBC, this novel agent offers a distinct mechanism of action that could be beneficial as a monotherapy or in combination with other treatments, such as checkpoint inhibitors. The high tumor growth inhibition observed in the preclinical model is encouraging, although direct comparisons of efficacy with clinical data from established drugs should be made with caution.
Further research is warranted to fully elucidate the therapeutic potential of this class of compounds. Key next steps include comprehensive toxicology studies, investigation of potential combination therapies, and ultimately, well-designed clinical trials to evaluate its safety and efficacy in patients with TNBC. The development of pyridazine-based CD73 inhibitors represents an exciting new frontier in the quest for more effective and better-tolerated treatments for this challenging disease.
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Comparative Efficacy of 1-(Pyridazin-3-yl)azetidin-3-amine dihydrochloride: A Guide for Preclinical Oncology Research
This guide provides a comprehensive framework for evaluating the comparative efficacy of the novel investigational compound, 1-(Pyridazin-3-yl)azetidin-3-amine dihydrochloride, henceforth referred to as Compound X. In the absence of direct clinical data for Compound X, this document establishes a robust preclinical roadmap, hypothesizing its mechanism as a BRAF V600E kinase inhibitor. This hypothesis is predicated on the prevalence of the pyridazine scaffold in numerous kinase inhibitors.
For the purpose of this guide, Compound X will be benchmarked against two FDA-approved BRAF V600E inhibitors: Vemurafenib and Dabrafenib. The experimental protocols and comparative data presented herein are illustrative, designed to provide researchers, scientists, and drug development professionals with a rigorous template for assessing the therapeutic potential of novel kinase inhibitors.
Introduction: The Rationale for a Novel BRAF V600E Inhibitor
The mitogen-activated protein kinase (MAPK) pathway is a critical signaling cascade that regulates cell proliferation, differentiation, and survival.[1] The BRAF V600E mutation, present in approximately 50% of melanomas and other cancers, leads to constitutive activation of this pathway, driving uncontrolled tumor growth.[1] While targeted therapies like Vemurafenib and Dabrafenib have significantly improved outcomes for patients with BRAF V600E-mutant cancers, acquired resistance remains a major clinical challenge.[1][2]
Compound X, featuring a unique pyridazin-azetidine structure, represents a new chemical entity designed to inhibit the BRAF V600E kinase. This guide outlines a systematic approach to compare its efficacy against established inhibitors, focusing on biochemical potency, cellular activity, in vivo anti-tumor effects, and pharmacokinetic properties.
Mechanism of Action: Targeting the Aberrant MAPK Pathway
Vemurafenib and Dabrafenib are potent and selective inhibitors of the BRAF V600E kinase.[1][3] They function by competing with ATP for binding to the kinase domain of the mutated BRAF protein, thereby preventing the phosphorylation and activation of downstream effectors MEK and ERK.[1][3][4] This blockade of the MAPK signaling cascade ultimately leads to G1 cell-cycle arrest and apoptosis in tumor cells.[5] The hypothesized mechanism of action for Compound X follows this established paradigm of ATP-competitive inhibition of BRAF V600E.
Caption: Hypothesized mechanism of Compound X targeting the MAPK pathway.
In Vitro Efficacy Assessment
The initial evaluation of a novel kinase inhibitor involves a combination of biochemical and cell-based assays to determine its potency, selectivity, and cellular effects.
Biochemical Kinase Inhibition
The gold standard for determining the inhibitory activity of a compound against a purified kinase is the radiometric assay, which directly measures the phosphorylation of a substrate.[6]
Comparative Biochemical Potency (IC50, nM)
| Compound | BRAF V600E | Wild-Type BRAF | CRAF |
|---|---|---|---|
| Compound X | 5 | 50 | 45 |
| Vemurafenib | 31 | 100 | 48 |
| Dabrafenib | 0.68 | 0.64 | 5.2 |
Hypothetical data. Dabrafenib and Vemurafenib data are illustrative and based on published values.[7][8]
Experimental Protocol: Radiometric Kinase Assay ([33P]-ATP)
This protocol is adapted from standard methodologies for assessing kinase inhibition.[9]
-
Reaction Setup: Prepare a reaction mixture in a 96-well plate containing kinase buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT), the purified BRAF V600E enzyme, and the appropriate substrate (e.g., inactive MEK1).
-
Compound Addition: Add serial dilutions of Compound X, Vemurafenib, or Dabrafenib to the wells. Include a DMSO control (vehicle).
-
Initiation of Reaction: Start the kinase reaction by adding a solution containing [33P]-ATP and non-labeled ATP. The concentration of ATP should be at or near the Km for the kinase to ensure accurate IC50 determination.[9]
-
Incubation: Incubate the plate at 30°C for a predetermined time, ensuring the reaction is in the linear range.
-
Termination: Stop the reaction by adding a stop solution (e.g., phosphoric acid).
-
Detection: Spot the reaction mixture onto filter paper (e.g., P81 phosphocellulose), which binds the phosphorylated substrate. Wash the filters to remove unincorporated [33P]-ATP.
-
Quantification: Measure the radioactivity on the filters using a scintillation counter.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the DMSO control. Determine the IC50 value by fitting the data to a four-parameter logistic curve.
Cell-Based Assays
Cell-based assays are crucial for confirming that a compound's biochemical potency translates into activity in a physiologically relevant context.[10]
Comparative Cellular Potency (IC50, nM) in A375 Melanoma Cells (BRAF V600E)
| Compound | Cell Viability (72h) | pERK Inhibition (1h) |
|---|---|---|
| Compound X | 15 | 8 |
| Vemurafenib | ~50 | ~20 |
| Dabrafenib | ~10 | ~3 |
Hypothetical data. Vemurafenib and Dabrafenib data are illustrative and based on published findings.[8][11]
Experimental Protocol: Cell Viability Assay (e.g., CCK-8 or Real-Time Cell Analysis)
-
Cell Plating: Seed A375 human melanoma cells (which harbor the BRAF V600E mutation) in 96-well plates at a predetermined density and allow them to adhere overnight.[12]
-
Compound Treatment: Treat the cells with a range of concentrations of Compound X, Vemurafenib, or Dabrafenib for 72 hours.
-
Viability Assessment:
-
For CCK-8: Add the CCK-8 reagent to each well and incubate according to the manufacturer's instructions. Measure the absorbance at 450 nm using a plate reader.
-
For Real-Time Cell Analysis (RTCA): Monitor cell proliferation continuously from the time of compound addition using an impedance-based system.[13]
-
-
Data Analysis: Normalize the results to vehicle-treated control cells and calculate the IC50 values.
Caption: Workflow for in vitro comparative efficacy studies.
In Vivo Efficacy Assessment
Xenograft models using human cancer cells or patient-derived tumors are the gold standard for evaluating the in vivo efficacy of anti-cancer therapeutics.[14] Patient-derived xenograft (PDX) models, in particular, better recapitulate the heterogeneity of human tumors.[15][16]
Comparative In Vivo Anti-Tumor Efficacy in A375 Xenograft Model
| Compound | Dose (mg/kg, BID) | Tumor Growth Inhibition (%) |
|---|---|---|
| Vehicle Control | - | 0 |
| Compound X | 30 | ~85 |
| Vemurafenib | 50 | ~70 |
| Dabrafenib | 30 | ~90 |
Hypothetical data for illustrative purposes.
Experimental Protocol: Cell Line-Derived Xenograft (CDX) Study
-
Animal Model: Use immunocompromised mice (e.g., NOD-SCID or athymic nude mice).
-
Tumor Implantation: Subcutaneously implant A375 cells into the flank of each mouse.
-
Tumor Growth and Randomization: Monitor tumor growth. When tumors reach a specified volume (e.g., 100-150 mm³), randomize the mice into treatment groups (Vehicle, Compound X, Vemurafenib, Dabrafenib).
-
Dosing: Administer the compounds orally at their respective doses and schedules for a defined period (e.g., 21 days).
-
Monitoring: Measure tumor volumes with calipers 2-3 times per week. Monitor animal body weight and overall health as indicators of toxicity.
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., pharmacodynamic markers like pERK).
-
Data Analysis: Calculate the percent tumor growth inhibition (%TGI) for each treatment group compared to the vehicle control.
Caption: Workflow for in vivo comparative efficacy studies.
Pharmacokinetic (PK) Profile
Understanding the pharmacokinetic properties (Absorption, Distribution, Metabolism, and Excretion - ADME) of a drug candidate is essential for its clinical success.[17][18] A favorable PK profile ensures adequate drug exposure at the target site.
Comparative Pharmacokinetic Parameters in Mice (Oral Dosing)
| Parameter | Compound X | Vemurafenib | Dabrafenib |
|---|---|---|---|
| Tmax (h) | 1.5 | ~4 | ~2 |
| Cmax (ng/mL) | 1200 | ~8000 | ~900 |
| AUC (ng*h/mL) | 8500 | ~60000 | ~4000 |
| Bioavailability (%) | ~45 | ~40 | ~95 |
Hypothetical data for illustrative purposes.
Experimental Protocol: Mouse Pharmacokinetic Study
-
Dosing: Administer a single oral dose of Compound X, Vemurafenib, or Dabrafenib to groups of mice.
-
Blood Sampling: Collect blood samples via tail vein or cardiac puncture at multiple time points post-dosing (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours).
-
Plasma Preparation: Process the blood samples to isolate plasma.
-
Bioanalysis: Quantify the concentration of the parent drug in the plasma samples using a validated LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) method.
-
PK Analysis: Use pharmacokinetic software to calculate key parameters such as Tmax, Cmax, and AUC.
Discussion and Future Directions
This guide outlines a foundational strategy for the preclinical comparison of 1-(Pyridazin-3-yl)azetidin-3-amine dihydrochloride (Compound X) against established BRAF V600E inhibitors. Based on the hypothetical data, Compound X demonstrates potent biochemical and cellular activity, coupled with significant in vivo anti-tumor efficacy.
Key Hypothetical Advantages of Compound X:
-
Potent BRAF V600E Inhibition: Achieves low nanomolar inhibition in both biochemical and cellular assays.
-
Favorable In Vivo Efficacy: Shows robust tumor growth inhibition in a xenograft model.
-
Differentiated PK Profile: Exhibits a distinct pharmacokinetic profile that may offer advantages in dosing or tissue penetration.
Future experimental steps should include:
-
Kinome-wide Selectivity Profiling: To assess the off-target activity of Compound X against a broad panel of kinases, ensuring a favorable safety profile.[9]
-
Resistance Profiling: Investigating the efficacy of Compound X against cell lines with known mechanisms of resistance to Vemurafenib or Dabrafenib.
-
Combination Studies: Evaluating the synergistic potential of Compound X with other targeted agents, such as MEK inhibitors.
-
PDX Model Testing: Assessing efficacy in a panel of patient-derived xenograft models to better predict clinical response in a heterogeneous patient population.[15]
By following this structured, data-driven approach, researchers can rigorously evaluate the therapeutic potential of novel compounds like 1-(Pyridazin-3-yl)azetidin-3-amine dihydrochloride and build a compelling case for further development.
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A Predictive Structure-Activity Relationship Guide to 1-(Pyridazin-3-yl)azetidin-3-amine Dihydrochloride and its Analogs
Introduction
In the landscape of contemporary medicinal chemistry, the strategic combination of privileged structural motifs is a cornerstone of rational drug design. The novel chemical entity, 1-(Pyridazin-3-yl)azetidin-3-amine, represents an intriguing convergence of two such pharmacophores: the pyridazine ring, a nitrogen-containing heterocycle known for its diverse biological activities, and the azetidine ring, a strained four-membered heterocycle increasingly recognized for its ability to impart favorable pharmacokinetic properties.[1]
While, to date, no specific research has been published on the structure-activity relationship (SAR) of 1-(Pyridazin-3-yl)azetidin-3-amine dihydrochloride, its constituent fragments have been independently explored in various therapeutic contexts. This guide, therefore, aims to provide a predictive SAR analysis based on the available literature for 3-aminopyridazine and N-substituted azetidin-3-amine derivatives. By dissecting the molecule into its core components, we can extrapolate potential biological activities and propose a roadmap for the synthesis and evaluation of analogs to explore this novel chemical space. This document is intended to serve as a foundational resource for researchers and drug development professionals interested in pioneering the investigation of this promising class of compounds.
Analysis of Core Moieties: Building a Predictive SAR Framework
The 3-Aminopyridazine Moiety: A Versatile Pharmacophore
The pyridazine nucleus is a bioisostere of the phenyl ring, offering additional hydrogen bonding capabilities and altered electronic properties that can be exploited in drug design.[2] The 3-amino substitution pattern, in particular, has been shown to be critical for interaction with various biological targets.
One of the most well-documented activities of 3-aminopyridazine derivatives is their antagonism of the GABA-A receptor.[3] In a key study, it was demonstrated that a GABA moiety linked to the N(2) nitrogen of a 3-aminopyridazine resulted in potent GABA-A antagonists.[3] The SAR of these compounds revealed that:
-
Substitution at the 6-position of the pyridazine ring is crucial for potency. An aromatic π-system, particularly one bearing electron-donating substituents, at this position significantly enhances antagonist activity.[3]
-
A positive charge on the pyridazine ring, achieved through quaternization of the N(2) nitrogen, is essential for optimal receptor recognition.[3]
In a different context, the structurally related 3-aminopyrid-2-one scaffold has been identified as a potent inhibitor of Interleukin-2 inducible T-cell kinase (Itk), a target for autoimmune and allergic diseases.[4][5] The SAR for this class of inhibitors highlights the importance of:
-
Functionalization of the 3-amino group: This position is a key vector for introducing substituents that can rapidly enhance inhibitory activity.[4][5]
-
Substitution at the 5-position of the pyridone ring: Introduction of a substituted heteroaromatic ring at this position is critical for achieving selectivity over other kinases.[4][5]
These findings suggest that the 3-aminopyridazine moiety in our target molecule can serve as a versatile anchor for biological activity, with the potential for modulation through substitution on the pyridazine ring.
The Azetidine-3-amine Moiety: A Scaffold for Favorable Physicochemical Properties
The azetidine ring is a highly sought-after scaffold in modern drug discovery. Its strained four-membered ring structure imparts a degree of conformational rigidity, which can lead to improved binding affinity for a target protein.[6] Furthermore, the incorporation of an azetidine ring can enhance metabolic stability, solubility, and other key pharmacokinetic parameters.[1] Several FDA-approved drugs, such as baricitinib and cobimetinib, feature an azetidine motif.[1]
The N-substitution of the azetidine ring is a common strategy for modulating a compound's properties. In the case of our target molecule, the pyridazine ring is attached to the azetidine nitrogen. The SAR of N-aryl azetidin-3-amines has been explored in the context of monoamine transporter ligands.[7] These studies indicate that substitution on the aryl ring can be used to tune the affinity and selectivity for different transporters.[7]
The 3-amino group of the azetidine provides a crucial point for interaction with biological targets or for further derivatization. The bioisosteric replacement of an oxygen atom with a nitrogen atom at the 3-position of an azetidine has been successfully employed to eliminate a chiral center and modulate activity in the development of triple reuptake inhibitors.[8]
Predictive SAR and Comparative Analysis of Hypothetical Analogs
Based on the analysis of the individual moieties, we can now construct a predictive SAR for 1-(Pyridazin-3-yl)azetidin-3-amine and propose a series of analogs for synthesis and testing. We will hypothesize potential biological activities based on the known pharmacology of related compounds, such as GABA-A receptor antagonism and kinase inhibition.
Key Positions for Modification
The following diagram illustrates the key positions on the 1-(Pyridazin-3-yl)azetidin-3-amine scaffold that are predicted to be important for modulating biological activity.
Caption: Proposed synthetic workflow for 1-(Pyridazin-3-yl)azetidin-3-amine.
Step-by-Step Protocol:
-
Synthesis of N-Boc-azetidin-3-amine: This starting material can be synthesized from commercially available 1-benzhydryl-3-azetidinol. [4]2. Coupling of 3-chloropyridazine with N-Boc-azetidin-3-amine:
-
To a solution of 3-chloropyridazine (1.0 eq) and N-Boc-azetidin-3-amine (1.1 eq) in a suitable solvent such as DMF or NMP, add a non-nucleophilic base like diisopropylethylamine (DIPEA) (2.0 eq).
-
Heat the reaction mixture at 80-120 °C and monitor by TLC or LC-MS until the starting material is consumed.
-
Alternatively, a palladium-catalyzed Buchwald-Hartwig amination could be employed.
-
Upon completion, perform an aqueous workup and purify the crude product by column chromatography to yield 1-(Pyridazin-3-yl)-N-Boc-azetidin-3-amine.
-
-
Deprotection of the Boc group:
-
Dissolve the protected intermediate in a suitable solvent such as dioxane or methanol.
-
Add an excess of a strong acid, such as HCl (4M in dioxane) or trifluoroacetic acid.
-
Stir the reaction at room temperature until deprotection is complete (monitored by TLC or LC-MS).
-
Remove the solvent under reduced pressure, and triturate the residue with a suitable solvent like diethyl ether to precipitate the dihydrochloride salt.
-
Collect the solid by filtration and dry under vacuum to obtain the final product.
-
Synthesis of Analogs: Analogs with substitutions on the pyridazine ring can be synthesized by starting with the appropriately substituted 3-chloropyridazine. Analogs with modifications at the C3-amine of the azetidine can be prepared by standard N-alkylation or acylation procedures after the coupling step and before or after the Boc deprotection, depending on the desired modification.
Biological Evaluation: In Vitro Assays
Given the SAR of related compounds, initial biological screening should focus on GABA-A receptor binding and kinase inhibition.
1. GABA-A Receptor Binding Assay (Radioligand Displacement)
This assay will determine if the synthesized compounds can displace a known radiolabeled ligand from the GABA-A receptor.
Protocol:
-
Membrane Preparation: Prepare crude synaptic membranes from rat whole brain or specific brain regions (e.g., cortex, hippocampus) by homogenization and differential centrifugation. [9]2. Binding Assay:
-
In a 96-well plate, incubate the prepared membranes with a fixed concentration of a suitable radioligand (e.g., [³H]muscimol or [³H]gabazine) and varying concentrations of the test compounds (typically from 1 nM to 100 µM).
-
Incubate at 4°C for a defined period (e.g., 60 minutes) to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters rapidly with ice-cold buffer to remove unbound radioligand.
-
-
Data Analysis:
-
Quantify the radioactivity retained on the filters using liquid scintillation counting.
-
Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀).
-
Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation.
-
2. Itk Kinase Inhibition Assay
This assay will assess the ability of the compounds to inhibit the enzymatic activity of Itk. A variety of assay formats can be used, such as those based on fluorescence resonance energy transfer (FRET) or luminescence. [10] Protocol (using ADP-Glo™ Kinase Assay as an example):
-
Kinase Reaction:
-
In a 384-well plate, add the test compound at various concentrations.
-
Add a solution containing the Itk enzyme and a suitable peptide substrate.
-
Initiate the kinase reaction by adding a solution of ATP.
-
Incubate at room temperature for a specified time (e.g., 60 minutes).
-
-
ADP Detection:
-
Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via a luciferase reaction.
-
Incubate for 30 minutes at room temperature.
-
-
Data Analysis:
-
Measure the luminescence using a plate reader.
-
The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity.
-
Calculate the IC₅₀ value for each compound by plotting the percent inhibition versus the compound concentration.
-
Conclusion
The novel scaffold of 1-(Pyridazin-3-yl)azetidin-3-amine holds significant potential for the development of new therapeutic agents. While direct experimental data is currently unavailable, a predictive structure-activity relationship can be constructed by analyzing the well-documented roles of its constituent 3-aminopyridazine and azetidin-3-amine moieties. This guide provides a comprehensive framework for initiating a drug discovery program centered on this promising molecule. By systematically synthesizing and evaluating the proposed analogs using the outlined experimental workflows, researchers can elucidate the true SAR of this compound class and potentially uncover novel modulators of important biological targets such as GABA-A receptors and protein kinases. The insights gained from such studies will be invaluable in guiding the optimization of potency, selectivity, and pharmacokinetic properties, ultimately paving the way for the development of new and effective medicines.
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Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle. Organic & Biomolecular Chemistry, 2021. [Link]
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Validating the Mechanism of Action of 1-(Pyridazin-3-yl)azetidin-3-amine dihydrochloride: A Comparative Guide
For researchers and drug development professionals, the journey from a novel chemical entity to a validated therapeutic candidate is both complex and critical. This guide provides an in-depth, experience-driven framework for elucidating and validating the mechanism of action of the novel compound, 1-(Pyridazin-3-yl)azetidin-3-amine dihydrochloride . As direct biological data for this specific molecule is not yet publicly available, we will proceed by establishing a logical, multi-pronged validation strategy. This approach is informed by the known activities of structurally related pyridazine and azetidine compounds, which have demonstrated a range of biological effects including cardiovascular, antimicrobial, and central nervous system activities.[1]
This guide will not only outline the necessary experimental steps but will also delve into the rationale behind these choices, ensuring a self-validating and robust investigative process.
Initial Hypothesis Generation: Learning from Structural Analogs
The core structure of 1-(Pyridazin-3-yl)azetidin-3-amine dihydrochloride, featuring a pyridazine ring linked to an azetidine moiety, suggests several potential biological targets. Pyridazine derivatives are known to possess a wide spectrum of pharmacological activities, including antihypertensive, antimicrobial, and anticancer effects. The pyridazinone substructure, for example, is present in compounds acting as vasorelaxants and histamine H₃ receptor inverse agonists.[2][3] The azetidine ring, a four-membered heterocycle, is a feature of molecules that can inhibit enzymes such as KRAS::SOS1.[4]
Given these precedents, a primary hypothesis is that 1-(Pyridazin-3-yl)azetidin-3-amine dihydrochloride may function as a modulator of cardiovascular signaling pathways, potentially through vasorelaxation. To provide a robust comparative analysis, we will benchmark its performance against well-characterized vasodilators with distinct mechanisms of action:
-
Hydralazine: An established antihypertensive drug that acts as a direct-acting smooth muscle relaxant, thought to involve the inhibition of inositol triphosphate (IP3)-induced calcium release.[5]
-
Verapamil: A calcium channel blocker that induces vasodilation by preventing the influx of calcium ions into vascular smooth muscle cells.
Experimental Validation Workflow: A Step-by-Step Approach
A systematic and tiered approach is essential for validating the hypothesized mechanism of action. The following workflow outlines a series of experiments, from initial phenotypic screening to more detailed mechanistic studies.
Figure 1: A tiered experimental workflow for validating the mechanism of action.
Tier 1: Ex Vivo Functional Assessment
The initial and most critical experiment is to determine if the compound elicits the hypothesized physiological response. An ex vivo vasorelaxation assay using isolated arterial rings is the gold standard for this purpose.
Protocol: Aortic Ring Vasorelaxation Assay
-
Tissue Preparation: Isolate thoracic aortic rings from a suitable animal model (e.g., Sprague-Dawley rat). Mount the rings in an organ bath containing Krebs-Henseleit buffer, maintained at 37°C and aerated with 95% O₂ / 5% CO₂.
-
Pre-contraction: Induce a sustained contraction of the aortic rings using a vasoconstrictor such as phenylephrine (1 µM) or potassium chloride (80 mM).
-
Cumulative Concentration-Response: Once a stable contraction plateau is reached, add cumulative concentrations of 1-(Pyridazin-3-yl)azetidin-3-amine dihydrochloride, Hydralazine, or Verapamil to the organ bath.
-
Data Acquisition: Record the isometric tension of the aortic rings. Relaxation is expressed as a percentage of the pre-contraction induced by phenylephrine or KCl.
-
Data Analysis: Plot the concentration-response curves and calculate the EC₅₀ (half-maximal effective concentration) and Eₘₐₓ (maximum effect) for each compound.
Data Interpretation and Comparative Analysis
| Compound | EC₅₀ (µM) | Eₘₐₓ (%) |
| 1-(Pyridazin-3-yl)azetidin-3-amine dihydrochloride | 5.2 ± 0.7 | 95 ± 4 |
| Hydralazine | 18.2 ± 1.5 | 98 ± 3 |
| Verapamil | 0.8 ± 0.1 | 100 ± 2 |
Table 1: Illustrative comparative data from the ex vivo vasorelaxation assay. Data are presented as mean ± SEM.
A potent vasorelaxant effect of 1-(Pyridazin-3-yl)azetidin-3-amine dihydrochloride, as indicated by a low micromolar EC₅₀ value, would provide the first piece of evidence supporting our hypothesis. The comparison with Hydralazine and Verapamil provides a benchmark for its relative potency.
Tier 2: Elucidating the Cellular Mechanism
Assuming a positive result in the vasorelaxation assay, the next logical step is to investigate the underlying cellular mechanism. The two primary drivers of vascular smooth muscle contraction are intracellular calcium concentration and membrane potential.
Protocol: Intracellular Calcium Imaging
-
Cell Culture: Use primary vascular smooth muscle cells (VSMCs).
-
Fluorescent Dye Loading: Load the cells with a calcium-sensitive fluorescent dye, such as Fura-2 AM.
-
Stimulation and Treatment: Stimulate the cells with a vasoconstrictor (e.g., angiotensin II) to induce an increase in intracellular calcium. Subsequently, treat the cells with 1-(Pyridazin-3-yl)azetidin-3-amine dihydrochloride or control compounds.
-
Data Acquisition: Measure the fluorescence intensity at the appropriate excitation and emission wavelengths to determine the intracellular calcium concentration.
Protocol: Membrane Potential Assay
-
Cell Preparation: Use VSMCs.
-
Dye Loading: Incubate the cells with a voltage-sensitive fluorescent dye.
-
Treatment: Treat the cells with the test compounds.
-
Data Acquisition: Measure the fluorescence to detect changes in membrane potential.
Expected Outcomes and Mechanistic Insights
-
If the compound acts similarly to Hydralazine , we would expect to see a reduction in intracellular calcium levels without a significant change in membrane potential.
-
If its mechanism resembles that of Verapamil , we would observe both a decrease in intracellular calcium and hyperpolarization of the cell membrane.
-
If 1-(Pyridazin-3-yl)azetidin-3-amine dihydrochloride shows a different pattern, it may suggest a novel mechanism of action.
Figure 2: Simplified signaling pathway of vasodilation via inhibition of IP3-mediated calcium release.
Tier 3 & 4: Molecular Target Engagement and Downstream Signaling
Based on the results from the cellular assays, more targeted experiments can be designed to identify the molecular target and confirm the downstream signaling events. For instance, if the data points towards an IP3-mediated mechanism, one could perform:
-
Enzymatic Assays: To test for direct inhibition of phospholipase C.
-
Receptor Binding Assays: To rule out direct antagonism of the vasoconstrictor receptor.
-
Western Blot Analysis: To assess the phosphorylation status of myosin light chain, the final step in the contraction pathway.
Alternative Hypotheses and Broader Screening
It is crucial to remain open to alternative mechanisms of action. The broad biological activity of pyridazine derivatives suggests that 1-(Pyridazin-3-yl)azetidin-3-amine dihydrochloride could have other effects.[1] Therefore, a broader screening panel could be employed, including:
-
Antimicrobial Assays: Minimum inhibitory concentration (MIC) assays against a panel of bacteria and fungi.
-
Kinase Profiling: Screening against a panel of kinases to identify potential off-target effects or a primary kinase inhibitory activity.
-
hERG Channel Assay: To assess the risk of cardiac toxicity, a common liability for novel compounds.
Conclusion
Validating the mechanism of action of a novel compound like 1-(Pyridazin-3-yl)azetidin-3-amine dihydrochloride requires a systematic, evidence-based approach. By starting with a hypothesis grounded in the known activities of structural analogs and progressing through a tiered experimental workflow, researchers can build a comprehensive and defensible understanding of the compound's biological function. The comparative approach, benchmarking against well-understood drugs, is essential for contextualizing the potency and mechanism of the new chemical entity. This rigorous process is fundamental to the successful translation of a promising molecule from the laboratory to the clinic.
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Design, synthesis and characterization of novel pyridazin-3-one derivatives: in vitro vasorelaxant activity and in silico insights into eNOS modulation. PMC. Available at: [Link]
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Synthesis, Spectroscopic Characterization, Antibacterial Activity, and Computational Studies of Novel Pyridazinone Derivatives. MDPI. Available at: [Link]
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1-(pyridazin-3-yl)azetidin-3-amine dihydrochloride (C7H10N4). PubChem. Available at: [Link]
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A Guide to Kinase Cross-Reactivity Profiling: Evaluating 1-(Pyridazin-3-yl)azetidin-3-amine dihydrochloride Against the Human Kinome
Abstract
The development of targeted therapeutics, particularly kinase inhibitors, hinges on a deep understanding of their selectivity. Unintended off-target interactions can lead to toxicity or unexpected polypharmacology, complicating clinical translation. This guide provides a comprehensive framework for profiling the cross-reactivity of novel chemical entities. We use the example of 1-(Pyridazin-3-yl)azetidin-3-amine dihydrochloride , a compound featuring structural motifs common in modern kinase inhibitors, to illustrate a best-practice workflow. This document details the requisite experimental strategies, from broad panel screening to cellular target validation, and provides objective methods for data interpretation and comparison against established inhibitors.
Introduction: The Imperative of Selectivity Profiling
The human genome encodes over 500 kinases, enzymes that regulate a vast array of cellular processes by catalyzing the phosphorylation of specific substrates. Their central role in signal transduction has made them one of the most important classes of drug targets, particularly in oncology. The ATP-binding pocket, the catalytic site targeted by the majority of kinase inhibitors, is highly conserved across the kinome. This structural similarity presents a significant challenge: achieving inhibitor selectivity.
A highly selective inhibitor interacts with a narrow range of targets, which is often desirable for minimizing off-target side effects. Conversely, a multi-targeted or "polypharmacological" agent can be therapeutically advantageous in complex diseases like cancer, where hitting multiple nodes in a signaling network can overcome resistance. Therefore, a priori knowledge of a compound's interaction profile is not merely an academic exercise; it is a critical step in drug development that informs its therapeutic potential and safety profile.
This guide establishes a robust workflow to characterize the selectivity of a novel inhibitor, 1-(Pyridazin-3-yl)azetidin-3-amine dihydrochloride . The workflow is designed to be self-validating, moving from high-throughput in vitro screens to lower-throughput, physiologically relevant cellular assays.
The Profiling Workflow: A Multi-Pronged Approach
A comprehensive understanding of cross-reactivity cannot be achieved with a single experiment. Our recommended workflow integrates multiple techniques to build a high-confidence profile of the compound's interactions.
Caption: Kinase inhibitor cross-reactivity profiling workflow.
In Vitro Kinome Screening: Casting a Wide Net
The foundational step in profiling is to screen the compound against the largest possible panel of purified kinases. This provides an unbiased, system-level view of its potential interactions. Commercial platforms like Eurofins' KINOMEscan™ or Reaction Biology's kinase panels offer comprehensive screening against hundreds of human kinases.[1][2] The KINOMEscan platform, for instance, utilizes an active site-directed competition binding assay that is independent of ATP and measures true thermodynamic dissociation constants (Kd), providing highly accurate and reproducible data.[3]
Experimental Design & Rationale
-
Primary Screen: We first perform a single-concentration screen (e.g., at 1 or 10 µM) against a broad panel of over 450 kinases. The goal is to rapidly identify any significant interactions ("hits"). A high concentration is used to ensure even weak interactions are detected.
-
Hit Confirmation & Dose-Response: All kinases showing significant inhibition (e.g., >90% inhibition) in the primary screen are then selected for dose-response analysis. The compound is tested across a range of concentrations to determine the dissociation constant (Kd) or IC50 for each interaction. This quantitative measure of binding affinity is crucial for ranking targets and distinguishing potent from weak interactions.
Illustrative Data & Comparison
To contextualize the performance of our topic compound, we compare its hypothetical data with two well-characterized inhibitors: Lapatinib , a dual EGFR/HER2 inhibitor, and Staurosporine , a notoriously non-selective kinase inhibitor.
NOTE: The data presented below for 1-(Pyridazin-3-yl)azetidin-3-amine dihydrochloride is illustrative and intended to demonstrate the application of this workflow.
Table 1: Kinase Affinity Data (Kd in nM) for Selected Hits
| Kinase Target | 1-(Pyridazin-3-yl)azetidin-3-amine | Lapatinib (Reference 1) | Staurosporine (Reference 2) |
| EGFR | 5.2 | 3 | 6.2 |
| HER2 (ERBB2) | 8.1 | 9 | 4.6 |
| VEGFR2 | 350 | >10,000 | 7.9 |
| SRC | 89 | 347 | 0.7 |
| ABL1 | 1,200 | >10,000 | 22 |
| AURKA | 45 | 1,500 | 15 |
| CDK2 | >10,000 | >10,000 | 3.2 |
| PKA | >10,000 | >10,000 | 14 |
Interpreting the Data: Selectivity Metrics
A raw list of Kd values can be difficult to interpret. We therefore employ quantitative selectivity metrics to summarize the data.[4]
-
Selectivity Score (S-Score): This metric divides the number of kinases bound with a certain affinity by the total number of kinases tested. A lower S-score indicates higher selectivity. For example, S(100 nM) would be the count of kinases with a Kd < 100 nM.
-
Gini Coefficient: Borrowed from economics, the Gini coefficient measures the inequality of binding affinities. A value approaching 1 indicates the compound's binding energy is focused on a small number of targets (high selectivity), while a value near 0 indicates broad, indiscriminate binding.[4]
Table 2: Comparison of Selectivity Scores
| Compound | Primary Target(s) | S-Score (100 nM) | Gini Coefficient | Interpretation |
| 1-(Pyridazin-3-yl)azetidin-3-amine | EGFR, HER2, AURKA | 3 / 468 | 0.78 | Moderately Selective |
| Lapatinib | EGFR, HER2 | 2 / 468 | 0.85 | Highly Selective |
| Staurosporine | Pan-Kinase | 312 / 468 | 0.31 | Non-Selective |
This analysis suggests our hypothetical compound is a moderately selective inhibitor with potent activity against EGFR and HER2, but with a notable off-target interaction at AURKA.
Cellular Target Engagement: Confirming Interactions in a Biological Context
An in vitro binding event does not guarantee target engagement in a living cell. Factors like cell permeability, intracellular ATP concentrations (which compete with ATP-competitive inhibitors), and target accessibility can all influence a compound's activity.[5] The Cellular Thermal Shift Assay (CETSA) is a powerful technique for verifying that a compound binds its intended target in a physiological environment.[6][7]
The principle of CETSA is based on ligand-induced thermal stabilization.[7] When a protein binds to a ligand, its structure is often stabilized, increasing its resistance to heat-induced denaturation. By heating intact cells treated with a compound and then measuring the amount of soluble target protein remaining, we can confirm engagement.[6]
Caption: Principle of the Cellular Thermal Shift Assay (CETSA).
CETSA Protocol: Step-by-Step
-
Cell Culture & Treatment: Culture cells expressing the target of interest (e.g., A431 cells for EGFR) to ~80% confluency. Treat cells with the compound at various concentrations (e.g., 0.1 to 10 µM) or with a vehicle control (DMSO) for 1-2 hours.
-
Heating: Harvest cells, wash with PBS, and resuspend in PBS. Aliquot cell suspensions into PCR tubes. Heat the tubes at a range of temperatures (e.g., 40°C to 64°C) for 3 minutes in a thermal cycler, followed by cooling for 3 minutes at 4°C.
-
Lysis: Lyse the cells by freeze-thaw cycles (e.g., 3 cycles of liquid nitrogen followed by a 25°C water bath).
-
Separation: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes to pellet the aggregated, denatured proteins.
-
Analysis: Carefully collect the supernatant (soluble fraction). Analyze the amount of the target protein in the supernatant using Western Blot or mass spectrometry.
Illustrative Data: CETSA Melt Curves
The results are plotted as the percentage of soluble protein relative to the non-heated control at each temperature, generating a "melt curve." A shift of this curve to the right indicates target stabilization and engagement.
Table 3: Illustrative Thermal Shift (ΔTm) Data
| Target Protein | Cell Line | Compound Concentration | Thermal Shift (ΔTm in °C) | Interpretation |
| EGFR | A431 | 1 µM | + 4.5 °C | Strong Engagement |
| AURKA | HCT116 | 1 µM | + 3.8 °C | Strong Engagement |
| VEGFR2 | HUVEC | 1 µM | + 0.5 °C | Weak/No Engagement |
These hypothetical results would confirm that 1-(Pyridazin-3-yl)azetidin-3-amine not only binds to EGFR and AURKA in a purified system but also effectively engages them within the complex milieu of a living cell.
Functional & Phenotypic Consequences
The final step is to understand the biological consequences of the observed target and off-target engagement. This involves designing cell-based assays that measure the activity of the relevant signaling pathways.
Caption: Potential dual inhibition of EGFR and AURKA pathways.
-
On-Target Pathway Assay: To confirm inhibition of the EGFR pathway, one could use A431 cells, stimulate them with EGF, and measure the phosphorylation of downstream targets like AKT and ERK via Western Blot. A potent on-target inhibitor should block this phosphorylation.
-
Off-Target Phenotypic Assay: AURKA is critical for mitotic spindle formation. Inhibition of AURKA often leads to cell cycle arrest and apoptosis. This can be measured using flow cytometry to analyze cell cycle distribution (e.g., an increase in G2/M phase) or by an apoptosis assay like Annexin V staining.
By comparing the dose-response curves from the biochemical (Kd), cellular engagement (CETSA), and functional assays, a complete picture of the compound's activity and selectivity emerges.
Conclusion & Guide Summary
This guide outlines a rigorous, multi-step process for characterizing the cross-reactivity profile of a novel kinase inhibitor, using 1-(Pyridazin-3-yl)azetidin-3-amine dihydrochloride as a working example. The core principles are:
-
Start Broad: Use a large-panel in vitro screen to identify all potential interactions.
-
Quantify Affinity: Determine the potency (Kd or IC50) for all identified hits.
-
Validate in Cells: Confirm target engagement in a physiological context using methods like CETSA.
-
Assess Function: Correlate target engagement with downstream pathway modulation and phenotypic outcomes.
By systematically integrating these approaches and comparing the results to well-defined reference compounds, researchers can build a comprehensive and reliable selectivity profile. This knowledge is indispensable for making informed decisions in the drug discovery pipeline, ultimately leading to the development of safer and more effective targeted therapies.[8]
References
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Smyth, L. A., & Collins, I. (2009). Measuring and interpreting the selectivity of protein kinase inhibitors. Journal of Chemical Biology. Available at: [Link]
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Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology Blog. Available at: [Link]
- Karaman, M. W., et al. (2008). A quantitative analysis of kinase inhibitor selectivity. Nature Biotechnology. (Note: While not directly cited from the search results, this is a foundational paper in the field and its principles are reflected in the provided sources.)
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Eurofins Discovery. (n.d.). KINOMEscan Technology. Eurofins Discovery Services. Available at: [Link]
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Al-Ali, H. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology. Available at: [Link]
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Grime, J. M., & Edwards, T. A. (2020). Enhancing kinase-inhibitor activity and selectivity prediction through contrastive learning. bioRxiv. Available at: [Link]
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Lamba, V., & Ghosh, I. (2012). New strategies for enhancing the selectivity of kinase inhibitors. Future Medicinal Chemistry. Available at: [Link]
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Eurofins Discovery. (n.d.). KINOMEscan® Kinase Profiling Platform Brochure. Eurofins Discovery. Available at: [Link]
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News-Medical.Net. (2020). Cellular Thermal Shift Assay (CETSA). News-Medical.Net. Available at: [Link]
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Jafari, R., et al. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells. Nature Protocols. Available at: [Link]
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Eurofins Discovery. (2023). KINOMEscan - Find your Next Novel Kinase Inhibitor. YouTube. Available at: [Link]
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A Tale of Two Scaffolds: A Comparative Guide to Pyridazine and Pyridazinone Cores in c-Met Kinase Inhibition
Introduction: Targeting c-Met, a Linchpin in Oncology
The c-Met receptor tyrosine kinase, and its ligand Hepatocyte Growth Factor (HGF), form a critical signaling axis in cellular physiology, governing processes like proliferation, migration, and invasion.[1] In oncology, the aberrant activation of this pathway—through gene amplification, mutation, or protein overexpression—is a well-documented driver of tumor growth, metastasis, and therapeutic resistance.[1][2] This makes c-Met a high-value target for therapeutic intervention.
The development of small-molecule kinase inhibitors has revolutionized cancer therapy. A common strategy involves designing molecules that compete with ATP for binding in the kinase's catalytic site. Central to this approach is the "hinge-binding" motif, a heterocyclic scaffold that forms key hydrogen bonds with the protein's hinge region. Among the vast chemical space of heterocycles, pyridazines and their oxidized counterparts, pyridazinones, have emerged as privileged structures.[3][4]
This guide provides an in-depth comparison of the pyridazine and pyridazinone scaffolds for the design of c-Met inhibitors. We will dissect their structural and physicochemical differences, compare their performance using published experimental data, and provide the technical protocols necessary to evaluate such compounds. Our analysis will feature the well-characterized pyridazinone class and explore the potential of the emerging pyridazine scaffold, using 1-(Pyridazin-3-yl)azetidin-3-amine as a representative structural archetype.
The Central Hinge-Binder: A Structural and Physicochemical Comparison
The choice of a hinge-binding scaffold is a critical decision in drug design, profoundly influencing a compound's potency, selectivity, and pharmacokinetic properties. The pyridazine and pyridazinone rings, while structurally related, offer distinct advantages and challenges.
-
The Pyridazine Scaffold: Characterized by an aromatic six-membered ring with two adjacent nitrogen atoms, the pyridazine core is a weak base with a high dipole moment.[3] Its two nitrogen atoms can act as robust hydrogen bond acceptors, a crucial feature for anchoring to the kinase hinge.[3][5] The scaffold is relatively polar, which can aid solubility, but its planarity and aromaticity may influence metabolic stability and protein-binding interactions. The unadorned pyridazine ring lacks an intrinsic hydrogen bond donor, a feature often engineered into the broader molecule.
-
The Pyridazinone Scaffold: This scaffold incorporates a carbonyl group into the pyridazine ring, breaking its aromaticity. This seemingly small change has significant consequences. The endocyclic amide-like moiety introduces a hydrogen bond donor (the N-H group) while retaining a hydrogen bond acceptor (the carbonyl oxygen). This dual donor-acceptor capability can enable a different, often more complex, hydrogen bonding network with the target. The presence of the carbonyl group also alters the electronic properties, solubility, and potential metabolic pathways of the molecule compared to its pyridazine parent.[6]
Comparative Performance in c-Met Inhibition: The Established vs. The Emerging
Case Study 1: The Established Efficacy of Pyridazinone-Based c-Met Inhibitors
The pyridazinone core has been successfully utilized to generate highly potent and selective c-Met inhibitors. A notable example is the series developed by Hu et al., which led to the identification of compound 19 , a potent inhibitor with favorable pharmacokinetic properties.[6] Optimization efforts by Dorsch et al. also led to the clinical candidate MSC2156119 (Tepotinib) , which features a pyridazinone core.[7][8]
These studies highlight the success of the pyridazinone scaffold in achieving low nanomolar potency against the c-Met enzyme and excellent anti-proliferative activity in c-Met-driven cancer cell lines.
| Compound | c-Met IC₅₀ (nM) | Cellular Activity (EBC-1) IC₅₀ (nM) | Oral Bioavailability (Mouse, %F) | Reference |
| Pyridazinone 19 | 1.1 | 8 | 58.7 | [6] |
| MSC2156119 (Tepotinib) | 4 | 29 | High | [7][8] |
Table 1: Performance data for representative pyridazinone-based c-Met inhibitors. IC₅₀ values represent the concentration required for 50% inhibition. EBC-1 is a c-Met amplified non-small cell lung cancer cell line.
The success of these compounds validates the pyridazinone core as an effective hinge-binding element for c-Met, capable of supporting high potency and favorable drug-like properties.
Case Study 2: The Potential of the Pyridazine Scaffold (Exemplified by 1-(Pyridazin-3-yl)azetidin-3-amine)
While less documented specifically for c-Met, the pyridazine scaffold holds significant theoretical promise.[3] Let's consider the structure of 1-(Pyridazin-3-yl)azetidin-3-amine .
This molecule combines the pyridazine hinge-binder with an azetidine ring, a small, saturated heterocycle often used in medicinal chemistry to improve physicochemical properties like solubility and metabolic stability, while providing a vector for further chemical modification. The primary amine on the azetidine ring offers a key site for building out the rest of the inhibitor to interact with other regions of the ATP binding pocket.
Hypothesized Advantages & Challenges:
-
Binding Mode: The two adjacent nitrogens of the pyridazine ring are well-positioned to form the canonical dual hydrogen bond interaction with the NH and C=O of Met1160 in the c-Met hinge region.
-
Physicochemical Properties: The inherent polarity and high dipole moment of the pyridazine ring may confer good aqueous solubility, a common challenge in kinase inhibitor development.[3]
-
Synthetic Tractability: Pyridazine chemistry is well-established, allowing for diverse and efficient synthesis of analogs for structure-activity relationship (SAR) studies.[9]
-
Challenge - Lack of H-Bond Donor: Unlike the pyridazinone, the core pyridazine ring lacks a hydrogen bond donor. Potent inhibition would likely require incorporating a donor elsewhere in the molecule to interact with key residues like the gatekeeper Tyr1159. The amine on the azetidine ring in our example molecule could potentially serve this role after further elaboration.
Visualizing the Biological and Experimental Context
The c-Met Signaling Pathway
Upon binding its ligand, HGF, the c-Met receptor dimerizes and autophosphorylates, triggering a cascade of downstream signaling events.[1][10][11] Key pathways activated include the RAS/MAPK, PI3K/AKT, and STAT pathways, which collectively drive cell proliferation, survival, and motility.[2] Inhibitors targeting the ATP-binding site, such as those built on pyridazine or pyridazinone scaffolds, aim to block the initial phosphorylation event, thereby shutting down all downstream signaling.
Caption: The HGF/c-Met signaling cascade.
Experimental Protocols for Inhibitor Evaluation
To validate and compare novel inhibitors, two fundamental experiments are required: a biochemical assay to measure direct enzyme inhibition and a cell-based assay to measure effects on cancer cell proliferation.
Protocol 1: In Vitro Kinase Inhibition Assay (HTRF)
Homogeneous Time-Resolved Fluorescence (HTRF) is a robust technology for measuring kinase activity. It relies on the fluorescence resonance energy transfer (FRET) between a donor (Europium cryptate) and an acceptor (XL665) when brought into proximity.
Objective: To determine the IC₅₀ value of a test compound against the c-Met kinase.
Workflow Diagram:
Caption: Workflow for an HTRF-based kinase assay.
Step-by-Step Methodology:
-
Compound Plating: Serially dilute test compounds in DMSO and dispense 0.5 µL into a 384-well low-volume assay plate.
-
Enzyme/Substrate Addition: Prepare a mix of recombinant c-Met kinase and a biotinylated peptide substrate (e.g., TK Substrate-biotin) in enzymatic buffer. Add 5.5 µL to each well. Incubate for 15 minutes at room temperature.
-
Initiate Reaction: Add 4 µL of ATP solution (at a concentration near the Kₘ for c-Met) to all wells to start the enzymatic reaction.
-
Enzymatic Incubation: Seal the plate and incubate at room temperature for a defined period (e.g., 60 minutes), allowing the kinase to phosphorylate the substrate.
-
Stop & Detect: Add 10 µL of HTRF detection buffer containing EDTA (to stop the reaction), an anti-phosphotyrosine antibody labeled with Europium cryptate (Eu-Ab), and Streptavidin-XL665 (SA-XL665). The Eu-Ab binds the phosphorylated substrate, and the SA-XL665 binds the biotin tag, bringing the donor and acceptor into proximity.
-
Detection Incubation: Incubate for 60 minutes at room temperature to allow the detection complex to form.
-
Data Acquisition: Read the plate on an HTRF-compatible reader, measuring fluorescence emission at 665 nm (acceptor) and 620 nm (donor). Calculate the HTRF ratio and plot against compound concentration to determine the IC₅₀.
Protocol 2: Cellular Anti-Proliferative Assay (CellTiter-Glo®)
This assay quantifies the number of viable cells in culture by measuring ATP levels, an indicator of metabolic activity.
Objective: To determine the IC₅₀ of a test compound for inhibiting the proliferation of a c-Met-dependent cancer cell line (e.g., EBC-1 or Hs746T).
Step-by-Step Methodology:
-
Cell Seeding: Seed EBC-1 cells into a 96-well opaque-walled plate at a density of 3,000-5,000 cells per well in 100 µL of culture medium. Allow cells to adhere overnight.
-
Compound Treatment: Add serially diluted test compounds to the wells. Include a DMSO-only control (vehicle) and a no-cell control (background).
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified, 5% CO₂ incubator.
-
Reagent Equilibration: Equilibrate the plate and the CellTiter-Glo® Reagent to room temperature for approximately 30 minutes.[11]
-
Assay Procedure: Add 100 µL of CellTiter-Glo® Reagent directly to each well.
-
Lysis and Signal Stabilization: Mix the contents for 2 minutes on an orbital shaker to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal.[2][11]
-
Data Acquisition: Measure the luminescence using a plate-reading luminometer. Subtract the background, normalize the data to the vehicle control, and plot against compound concentration to determine the IC₅₀.
Conclusion and Future Perspectives
The comparison between pyridazinone and pyridazine scaffolds for c-Met inhibition reveals a classic drug discovery narrative: leveraging an established, validated core versus exploring the potential of a related but distinct chemical entity.
-
Pyridazinones are a proven scaffold for c-Met inhibition, having produced clinical candidates with excellent potency and drug-like properties. Their dual hydrogen bond donor-acceptor character provides a robust anchor into the kinase hinge, serving as a reliable foundation for building high-affinity ligands.
-
Pyridazines , exemplified by the 1-(Pyridazin-3-yl)azetidin-3-amine archetype, represent an emerging opportunity. While lacking the intrinsic hydrogen bond donor of the pyridazinone, their unique electronic and physicochemical properties—such as high polarity and a strong dipole moment—offer medicinal chemists a different set of tools to tackle challenges like solubility and off-target effects.[3] The successful development of a pyridazine-based c-Met inhibitor would likely depend on the strategic placement of other functional groups to fulfill all necessary interactions within the ATP pocket.
For drug development professionals, the choice is not about which scaffold is definitively "better," but which is more fit-for-purpose. A project requiring a high probability of success with clear precedent might favor the pyridazinone core. Conversely, a project aiming to find novel chemical space, overcome specific ADME (Absorption, Distribution, Metabolism, and Excretion) issues, or secure new intellectual property might benefit from a focused exploration of the pyridazine scaffold. The experimental protocols provided herein offer a validated roadmap for either journey.
References
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Dunn, A. D. (2023). The pyridazine ring in molecular recognition and drug discovery. Medicinal Chemistry Research. Available at: [Link]
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Blumberg, B. S. The Role of the Pyridazine Ring in Molecular Recognition & Drug Discovery. Baruch S. Blumberg Institute. Available at: [Link]
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Hu, Y., et al. (2016). Pyridazinone derivatives displaying highly potent and selective inhibitory activities against c-Met tyrosine kinase. European Journal of Medicinal Chemistry, 109, 21-31. Available at: [Link]
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Organ, S. L., & Tsao, M. S. (2011). An overview of the c-MET signaling pathway. Therapeutic Advances in Medical Oncology, 3(1 Suppl), S7–S19. Available at: [Link]
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Genentech. (2012). The Met Signaling Pathway and Cancer. YouTube. Available at: [Link]
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Patsnap Synapse. (2024). What are c-Met agonists and how do they work?. Available at: [Link]
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AbbVie Science. (n.d.). c-MET Protein. Retrieved from [Link]
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Al-Ostoot, F. H., et al. (2024). Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). Expert Opinion on Therapeutic Patents. Available at: [Link]
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El-Sayed, M. A. A., et al. (2018). Synthesis and Structure Activity Relationship of Pyridazine-Based Inhibitors for Elucidating the Mechanism of Amyloid Inhibition. ACS Chemical Neuroscience, 9(10), 2549-2561. Available at: [Link]
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ResearchGate. (n.d.). Structure-activity relationship of the synthesized pyridazine derivatives. Retrieved from [Link]
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Kim, E. Y., et al. (2016). Discovery of substituted pyrazol-4-yl pyridazinone derivatives as novel c-Met kinase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 31(sup2), 151-158. Available at: [Link]
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OUS-research.no. (n.d.). CellTiter-Glo Assay. Retrieved from [Link]
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Dorsch, D., et al. (2015). Identification and optimization of pyridazinones as potent and selective c-Met kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 25(7), 1639-1644. Available at: [Link]
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Sci-Hub. (n.d.). Identification and optimization of pyridazinones as potent and selective c-Met kinase inhibitors. Retrieved from [Link]
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Malik, M. S., et al. (2024). Exploring the untapped pharmacological potential of imidazopyridazines. RSC Advances, 14, 3972-3984. Available at: [Link]
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Benchmarking 1-(Pyridazin-3-yl)azetidin-3-amine dihydrochloride: A Comparative Guide for Kinase Inhibitor Drug Discovery
In the landscape of modern drug discovery, particularly in the realm of kinase inhibitors, the rigorous evaluation of novel chemical entities against established industry standards is paramount. This guide provides a comprehensive framework for benchmarking the performance of 1-(Pyridazin-3-yl)azetidin-3-amine dihydrochloride , a promising heterocyclic compound, against well-characterized p38 mitogen-activated protein kinase (MAPK) inhibitors. This document is intended for researchers, scientists, and drug development professionals, offering an in-depth technical comparison supported by detailed experimental protocols and illustrative data.
The rationale for positioning 1-(Pyridazin-3-yl)azetidin-3-amine dihydrochloride as a potential kinase inhibitor stems from the well-documented prevalence of the pyridazine scaffold in a multitude of biologically active compounds, including those targeting various kinases.[1][2] Furthermore, the incorporation of an azetidine ring, a sought-after motif in medicinal chemistry, can confer advantageous physicochemical properties such as improved solubility and metabolic stability, potentially enhancing the drug-like characteristics of the molecule.[3]
This guide will focus on a head-to-head comparison with two industry-standard p38 MAPK inhibitors: SB203580 and BIRB 796 . These compounds have been selected due to their extensive characterization in the scientific literature and their distinct mechanisms of action, providing a robust baseline for evaluating a new chemical entity.
The Target: p38 Mitogen-Activated Protein Kinase (MAPK)
The p38 MAPKs are a family of serine/threonine kinases that play a central role in cellular responses to inflammatory cytokines and environmental stress.[4] Dysregulation of the p38 MAPK signaling pathway is implicated in a variety of inflammatory diseases, including rheumatoid arthritis and Crohn's disease, as well as in certain cancers.[5] Consequently, the development of potent and selective p38 MAPK inhibitors remains an active area of therapeutic research.
Comparative Performance Evaluation: A Data-Driven Approach
To provide a clear and objective comparison, the following tables summarize the inhibitory activities of 1-(Pyridazin-3-yl)azetidin-3-amine dihydrochloride and the industry-standard compounds against p38α MAPK.
Disclaimer: As of the latest literature review, specific experimental data for the p38α MAPK inhibitory activity of 1-(Pyridazin-3-yl)azetidin-3-amine dihydrochloride is not publicly available. The IC50 value presented here is a hypothetical, yet plausible, figure for a novel kinase inhibitor candidate, included for illustrative purposes to demonstrate the benchmarking workflow.
Table 1: In Vitro p38α MAPK Inhibition
| Compound | IC50 (nM) |
| 1-(Pyridazin-3-yl)azetidin-3-amine dihydrochloride | 85 (Hypothetical) |
| SB203580 | 50 - 600[1][6] |
| BIRB 796 (Doramapimod) | 38[7] |
Table 2: Cell-Based Inhibition of p38 MAPK Phosphorylation
| Compound | IC50 (nM) |
| 1-(Pyridazin-3-yl)azetidin-3-amine dihydrochloride | 250 (Hypothetical) |
| SB203580 | ~500 |
| BIRB 796 (Doramapimod) | ~100 |
Table 3: Inhibition of LPS-Induced TNF-α Release in THP-1 Cells
| Compound | IC50 (nM) |
| 1-(Pyridazin-3-yl)azetidin-3-amine dihydrochloride | 450 (Hypothetical) |
| SB203580 | ~300 - 500 |
| BIRB 796 (Doramapimod) | ~50 - 100 |
Experimental Workflows and Methodologies
To ensure scientific rigor and reproducibility, the following detailed protocols are provided for the key assays used in this comparative analysis.
In Vitro p38α MAPK Kinase Assay (ADP-Glo™ Kinase Assay)
This assay quantifies the amount of ADP produced during the kinase reaction, which is directly proportional to kinase activity.
Caption: Workflow for the cell-based p38 MAPK phosphorylation assay.
Step-by-Step Protocol:
-
Cell Culture and Treatment: Seed a suitable cell line (e.g., HeLa or THP-1) in a 96-well imaging plate and allow them to adhere overnight. Pre-treat the cells with serial dilutions of the test compounds for 1 hour. [8]Stimulate the cells with a known p38 MAPK activator, such as Anisomycin, for 30 minutes to induce p38 MAPK phosphorylation. [8]2. Immunofluorescence Staining: Fix the cells with 4% paraformaldehyde, followed by permeabilization with a detergent-based buffer. Block non-specific antibody binding with a suitable blocking buffer. Incubate the cells with a primary antibody specific for the phosphorylated form of p38 MAPK (Thr180/Tyr182). After washing, incubate the cells with a fluorescently labeled secondary antibody and a nuclear counterstain like Hoechst 33342. [8]3. Image Acquisition and Analysis: Acquire images using a high-content imaging system. [8]Use image analysis software to identify the nuclei (based on the Hoechst stain) and quantify the mean fluorescence intensity of the phospho-p38 MAPK signal within the nuclear region.
-
Data Analysis: Normalize the phospho-p38 MAPK intensity to the DMSO control. Calculate the percent inhibition for each compound concentration and determine the IC50 value using a dose-response curve.
Inhibition of LPS-Induced TNF-α Release in THP-1 Cells
This assay assesses the functional downstream effect of p38 MAPK inhibition by measuring the suppression of the pro-inflammatory cytokine TNF-α.
Caption: Workflow for the LPS-induced TNF-α release assay in THP-1 cells.
Step-by-Step Protocol:
-
Cell Differentiation: Culture THP-1 human monocytic cells and differentiate them into macrophage-like cells by treating with phorbol 12-myristate 13-acetate (PMA) for 48-72 hours.
-
Compound Treatment and Stimulation: Replace the PMA-containing medium with fresh medium and pre-treat the differentiated cells with serial dilutions of the test compounds for 1 hour. Stimulate the cells with lipopolysaccharide (LPS) to induce the production and release of TNF-α. [2]Incubate for an appropriate time, typically 4-6 hours.
-
TNF-α Measurement: Collect the cell culture supernatants. Quantify the concentration of TNF-α in the supernatants using a commercially available ELISA kit, following the manufacturer's instructions.
-
Data Analysis: Calculate the percent inhibition of TNF-α release for each compound concentration compared to the LPS-stimulated, vehicle-treated control. Determine the IC50 values from the resulting dose-response curves.
Concluding Remarks
This guide provides a robust framework for the comprehensive benchmarking of 1-(Pyridazin-3-yl)azetidin-3-amine dihydrochloride as a potential p38 MAPK inhibitor. By employing standardized and well-validated in vitro and cell-based assays, and by comparing its performance against established industry standards, researchers can gain critical insights into the compound's potency, cellular efficacy, and potential as a therapeutic agent. The provided protocols and illustrative data serve as a blueprint for the rigorous evaluation necessary to advance promising new chemical entities through the drug discovery pipeline.
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- Baranclk, M., Bohacova, V., Kvackajova, J., & Hudecova, S. (2001). SB203580, a specific inhibitor of p38-MAPK pathway, is a new reversal agent of P-glycoprotein-mediated multidrug resistance. European Journal of Pharmaceutical Sciences, 14(1), 29-36.
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 1-(Pyridazin-3-yl)azetidin-3-amine dihydrochloride
This guide provides detailed procedures for the safe and compliant disposal of 1-(Pyridazin-3-yl)azetidin-3-amine dihydrochloride, a heterocyclic amine compound commonly used in pharmaceutical research and development. Adherence to these protocols is crucial for ensuring laboratory safety, environmental protection, and regulatory compliance. The information herein is based on established principles of chemical safety and waste management, drawing parallels from related chemical structures and authoritative guidelines.
Hazard Assessment and Chemical Profile
-
Pyridazine Moiety : Pyridazine derivatives are known to be biologically active.[1] The pyridazine structure itself is a combustible liquid.[2][3][4] Upon combustion, it can release hazardous gases such as nitrogen oxides (NOx), carbon monoxide (CO), and carbon dioxide (CO2).[2] Some pyridazine compounds have been associated with spontaneous detonation, highlighting the need for careful handling.[5]
-
Azetidine Moiety : Azetidine-containing compounds can cause skin and eye irritation.[6]
-
Amine Hydrochloride Salt : Amine hydrochlorides are salts that can be corrosive and may cause skin and eye irritation.[6]
Based on this analysis, 1-(Pyridazin-3-yl)azetidin-3-amine dihydrochloride should be handled as a potentially hazardous substance. The primary concerns are its potential for skin and eye irritation, and the generation of toxic gases upon combustion.
Table 1: Inferred Hazard Profile of 1-(Pyridazin-3-yl)azetidin-3-amine dihydrochloride
| Hazard Classification | Description | Recommended Precautions |
| Acute Toxicity (Oral) | May be harmful if swallowed.[6] | Do not eat, drink, or smoke when handling. Wash hands thoroughly after handling.[6][7][8] |
| Skin Corrosion/Irritation | Expected to cause skin irritation.[6] | Wear protective gloves and clothing.[2][8][9] |
| Serious Eye Damage/Irritation | Expected to cause serious eye irritation or damage.[6] | Wear chemical safety goggles or a face shield.[2][9] |
| Combustibility | The pyridazine component is a combustible liquid.[2][3][4] | Keep away from heat, sparks, and open flames.[2][3] |
| Hazardous Combustion Products | Thermal decomposition may produce nitrogen oxides, carbon monoxide, and carbon dioxide.[2] | In case of fire, use appropriate extinguishing media and wear self-contained breathing apparatus.[2] |
Personal Protective Equipment (PPE) and Engineering Controls
Prior to handling or disposing of 1-(Pyridazin-3-yl)azetidin-3-amine dihydrochloride, it is imperative to use appropriate personal protective equipment and engineering controls to minimize exposure.
-
Engineering Controls : All handling of this compound, including preparation for disposal, should be conducted in a well-ventilated laboratory, preferably within a chemical fume hood.[9] An eyewash station and safety shower must be readily accessible.[9]
-
Personal Protective Equipment (PPE) :
-
Eye and Face Protection : Chemical safety goggles are mandatory. A face shield should be worn if there is a risk of splashing.[2]
-
Skin Protection : Wear nitrile or other chemically resistant gloves. A lab coat or chemical-resistant apron is also required.[2][9]
-
Respiratory Protection : If working outside of a fume hood or if dusts/aerosols may be generated, a NIOSH-approved respirator is necessary.[9]
-
Step-by-Step Disposal Protocol
The disposal of 1-(Pyridazin-3-yl)azetidin-3-amine dihydrochloride must comply with all local, state, and federal regulations.[10] Under no circumstances should this chemical be disposed of down the drain.[10][11]
Step 1: Waste Identification and Classification
The first step is to classify the waste. Based on the inferred hazard profile, this compound is likely to be classified as a hazardous chemical waste. It is the responsibility of the waste generator to make this determination in accordance with regulations such as the Resource Conservation and Recovery Act (RCRA) in the United States.[12]
Step 2: Waste Segregation and Collection
-
Solid Waste : Collect unadulterated solid 1-(Pyridazin-3-yl)azetidin-3-amine dihydrochloride in a dedicated, properly labeled hazardous waste container. The container should be made of a compatible material (e.g., high-density polyethylene) and have a secure, tight-fitting lid.
-
Contaminated Materials : Any materials contaminated with the compound, such as gloves, weighing paper, and pipette tips, should be collected in a separate, clearly labeled hazardous waste container.
-
Solutions : Solutions containing this compound should be collected in a labeled, leak-proof container. Do not mix with other waste streams unless compatibility has been confirmed. Incompatible materials should be stored separately to prevent violent reactions or the release of toxic gases.[11] For instance, acids should be stored separately from bases, and oxidizing agents from reducing agents.[11]
Step 3: Labeling and Storage
All waste containers must be accurately and clearly labeled with the words "Hazardous Waste," the full chemical name "1-(Pyridazin-3-yl)azetidin-3-amine dihydrochloride," and the associated hazards (e.g., "Irritant," "Combustible").
Waste should be stored in a designated Satellite Accumulation Area (SAA), which must be at or near the point of generation.[11] The SAA should be inspected weekly for leaks and proper labeling.[11]
Step 4: Arranging for Disposal
Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste.[10][13] They will work with a licensed hazardous waste disposal vendor to ensure the waste is transported and disposed of in a compliant manner.[13][14]
Diagram 1: Disposal Workflow for 1-(Pyridazin-3-yl)azetidin-3-amine dihydrochloride
Caption: Disposal workflow for 1-(Pyridazin-3-yl)azetidin-3-amine dihydrochloride.
Emergency Procedures
In the event of a spill or exposure, follow these procedures:
-
Skin Contact : Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[6] Seek medical attention.
-
Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[3][6] Seek immediate medical attention.
-
Inhalation : Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[6]
-
Ingestion : Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.[4][8]
-
Spill : For a small spill, absorb the material with an inert absorbent material (e.g., sand, vermiculite) and place it in a sealed container for disposal as hazardous waste.[2] For larger spills, evacuate the area and contact your institution's EHS department or emergency response team.
Conclusion
The proper disposal of 1-(Pyridazin-3-yl)azetidin-3-amine dihydrochloride is a critical aspect of laboratory safety and environmental stewardship. By following these guidelines, researchers can minimize risks and ensure compliance with all applicable regulations. Always consult your institution's specific waste management policies and the relevant regulatory bodies for the most current and detailed information.
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A Senior Application Scientist's Guide to Handling 1-(Pyridazin-3-yl)azetidin-3-amine dihydrochloride
This guide provides essential safety and logistical information for the handling and disposal of 1-(Pyridazin-3-yl)azetidin-3-amine dihydrochloride. As a Senior Application Scientist, this document is structured to provide not just procedural steps, but the scientific rationale behind them, ensuring a culture of safety and experimental integrity in your laboratory.
Proactive Hazard Analysis: Understanding the Compound
Before any handling, a thorough understanding of the molecule's potential hazards is critical. While a specific Safety Data Sheet (SDS) for this exact compound is not publicly available, we can infer its risk profile by analyzing its structural components: a pyridazine ring, an azetidine ring, and an amine dihydrochloride salt.
-
Pyridazine Moiety : Pyridazine and its derivatives are known to cause skin, eye, and respiratory irritation.[1][2][3] They can also be harmful if swallowed.[1]
-
Amine Hydrochloride Salt : Amine salts can be corrosive and irritating, particularly to mucous membranes. The dihydrochloride form suggests a higher potential for acidic and corrosive properties upon dissolution.
-
Azetidine Ring : While the ring itself is stable, substituted azetidines, especially those with amine groups, are reactive intermediates. A related compound, Azetidin-3-ol hydrochloride, is classified as harmful if swallowed, a skin irritant, a cause of serious eye damage, and a respiratory tract irritant.[4]
Based on this analysis, we must treat 1-(Pyridazin-3-yl)azetidin-3-amine dihydrochloride as a potent, hazardous compound with the potential to cause severe skin burns, eye damage, and respiratory irritation.[4]
The First Line of Defense: Engineering and Administrative Controls
Personal Protective Equipment (PPE) is the final barrier between you and a hazardous substance. The primary methods of exposure control are robust engineering and administrative protocols.
-
Engineering Controls : All handling of this compound, especially in its powdered form, must be conducted within a certified chemical fume hood or a ventilated laminar flow enclosure to minimize inhalation exposure.[5][6] For operations with a high potential for aerosolization, a glove box or isolator is recommended.[6][7] The handling area should be maintained under negative pressure relative to adjacent spaces to ensure containment.[7]
-
Administrative Controls : Access to areas where this compound is handled should be restricted to trained personnel.[6][7] Clear, concise Standard Operating Procedures (SOPs) must be established, and all personnel must be trained on these procedures before commencing work.
Personal Protective Equipment (PPE): A Multi-Layered Approach
A comprehensive PPE strategy is mandatory. The following table summarizes the required equipment, followed by a detailed explanation of each component.
| Protection Type | Required PPE | Standard/Specification | Rationale |
| Eye & Face | Chemical Splash Goggles & Full-Face Shield | ANSI Z87.1 | Protects against splashes and potential explosions. The face shield offers a secondary layer of protection for the entire face.[8][9] |
| Skin & Body | Chemical-Resistant Laboratory Coat (fully buttoned) | Nomex® or similar flame-resistant material | Provides a barrier against splashes and prevents contamination of personal clothing.[8] |
| Hand | Double Gloving: Nitrile or Neoprene Gloves | ASTM F739 (Chemical Resistance) | The outer glove provides the primary chemical barrier and is disposed of upon any contact. The inner glove protects the skin during de-gloving. Inspect gloves for integrity before each use.[8][10] |
| Respiratory | N95 Respirator or higher (if not in a fume hood) | NIOSH-approved | Required if there is any risk of aerosolization outside of a primary engineering control like a fume hood.[11][12] |
Causality Behind PPE Choices
-
Eye and Face Protection : Given the high likelihood of severe eye damage from amine hydrochlorides[4], standard safety glasses are insufficient. Chemical splash goggles that form a seal around the eyes are required. A full-face shield worn over the goggles is crucial when handling larger quantities or during procedures with a higher splash risk.[8][11]
-
Hand Protection : Double gloving is a critical best practice when handling potent compounds.[11] The outer glove should have its cuff pulled over the sleeve of the lab coat. In case of a splash, the outer glove can be safely removed, minimizing the risk of exposure. Always wash hands thoroughly after removing gloves.[9][10]
-
Body Protection : A fully buttoned lab coat made of a chemical-resistant material prevents skin contact and contamination of personal clothing.[8] Ensure that shoes fully cover the feet; open-toed shoes are never permissible in a laboratory setting.[13]
Operational Plan: A Step-by-Step Handling Workflow
This workflow is designed to be a self-validating system, with checks built in at each stage to ensure safety.
Caption: Safe Handling Workflow for Potent Compounds.
Disposal and Decontamination Protocol
Proper disposal is paramount to prevent environmental contamination and accidental exposure.
-
Chemical Waste : All solutions and excess solid material containing 1-(Pyridazin-3-yl)azetidin-3-amine dihydrochloride must be collected in a designated, sealed, and clearly labeled hazardous waste container. Never dispose of this chemical down the drain.[3]
-
Contaminated Materials : All disposable items that have come into contact with the compound, including pipette tips, weighing paper, and both sets of gloves, must be disposed of in a dedicated solid hazardous waste container.[3][10]
-
Decontamination : The work area and any non-disposable equipment should be thoroughly decontaminated. The specific cleaning procedure should be validated to ensure the removal of the active compound to below a pre-determined acceptable limit.[14]
Emergency Response Plan
In the event of an exposure, immediate and decisive action is required.
-
Skin Contact : Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[2][10] Seek immediate medical attention.
-
Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[2] Remove contact lenses if present and easy to do. Seek immediate medical attention.
-
Inhalation : Move the individual to fresh air. If breathing is difficult, provide oxygen. Do not use mouth-to-mouth resuscitation. Seek immediate medical attention.[2][4]
-
Ingestion : Do NOT induce vomiting. Wash out the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[3]
By adhering to these rigorous safety protocols, you can confidently and safely handle 1-(Pyridazin-3-yl)azetidin-3-amine dihydrochloride, ensuring the integrity of your research and the well-being of your laboratory personnel.
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
